molecular formula C9H11NO3 B019822 (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate CAS No. 37763-23-8

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Cat. No.: B019822
CAS No.: 37763-23-8
M. Wt: 181.19 g/mol
InChI Key: SZBDOFWNZVHVGR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8,11H,10H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBDOFWNZVHVGR-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37763-23-8
Record name Methyl (αR)-α-amino-4-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37763-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (R)-amino(4-hydroxyphenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.762
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a key chiral intermediate in pharmaceutical synthesis, demands a thorough understanding of its physicochemical properties for effective process development, formulation, and quality control. This guide provides a comprehensive overview of its core properties, detailed analytical methodologies for their determination, and insights into its spectroscopic profile. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded reference for this important compound.

Introduction

This compound is a non-proteinogenic amino acid ester of significant value in the pharmaceutical industry. As a derivative of D-(-)-p-hydroxyphenylglycine, its defined stereochemistry is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), including certain semi-synthetic penicillins and cephalosporins. The presence of three key functional groups—a primary amine, a phenolic hydroxyl group, and a methyl ester—governs its chemical reactivity, solubility, and stability, making a detailed characterization of its physicochemical properties essential for its application.

This document serves as a technical resource, consolidating critical data and outlining robust experimental protocols for the characterization of this compound, typically handled in its more stable hydrochloride salt form for improved shelf-life and handling characteristics.

Section 1: Core Physicochemical & Structural Properties

A compound's identity and behavior are defined by its fundamental properties. The data for this compound and its common hydrochloride salt are summarized below.

Key Identifiers and Molecular Structure
  • Chemical Name: Methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate

  • Common Synonyms: D-p-Hydroxyphenylglycine methyl ester, Methyl D-4-hydroxyphenylglycine

  • Forms: Commonly available as the free base or as a hydrochloride salt.

PropertyFree BaseHydrochloride Salt
CAS Number 37763-23-857591-61-4
Molecular Formula C₉H₁₁NO₃C₉H₁₁NO₃ · HCl
Molecular Weight 181.19 g/mol 217.65 g/mol
Appearance White to Off-White SolidWhite to Off-White Crystalline Powder

Diagram: Relationship between Free Base and Hydrochloride Salt

G FB This compound (Free Base) -NH2 group is basic HCL This compound HCl (Hydrochloride Salt) -NH3+Cl- group is ionic, more stable FB->HCL  Addition of HCl (Protonation of Amine) HCL->FB  Addition of Base (Deprotonation)  

Caption: Conversion between the free base and its hydrochloride salt.

Thermal and Physical Properties

The thermal properties are critical indicators of purity and are vital for drying and storage protocols.

PropertyValue (Hydrochloride Salt)Value (Free Base)Notes & Causality
Melting Point 187-190 °CNot AvailableThe salt form has a high melting point due to its ionic crystalline lattice. A lower range of 140-145°C has also been reported, which may indicate a different polymorphic form or purity level. A narrow melting range is indicative of high purity.
Boiling Point 354.9 °C (at 760 mmHg)303.2 °C (Predicted)High temperatures can lead to decomposition, making distillation impractical. Values are often predicted rather than experimentally determined.
Density Not Available1.248 g/cm³ (Predicted)Reflects the packing efficiency of the molecules in the solid state.
Specific Rotation -120° to -130° (c=1, methanol)Not AvailableConfirms the presence of the (R)-enantiomer and is a critical quality control parameter for ensuring enantiomeric purity.
Solubility Profile

Solubility is paramount for reaction kinetics, purification, and formulation. The protonation state of the molecule drastically alters its solubility.

SolventSolubility (Hydrochloride Salt)Solubility (Free Base)Rationale
Water Moderately SolubleSparingly SolubleThe ionic nature of the HCl salt enhances its interaction with polar water molecules.
Methanol Moderately SolubleSlightly SolubleThe polarity of methanol allows it to solvate the salt, though less effectively than water.
Ethanol Not specifiedSlightly SolubleSimilar to methanol, but its lower polarity results in reduced solubility.
DMSO Not specifiedSolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.
Non-polar Solvents InsolubleInsolubleThe high polarity of the molecule prevents dissolution in non-polar media like hexanes or toluene.
Acidity Constant (pKa)

The pKa values dictate the ionization state of the molecule at a given pH, which influences solubility, reactivity, and chromatographic behavior.

Functional GroupPredicted pKaMethodSignificance
Ammonium (-NH₃⁺) ~7.5 - 8.5 (estimated)Potentiometric TitrationThe pKa of the conjugate acid. Below this pH, the molecule is predominantly positively charged.
Phenolic (-OH) 9.74 (Predicted)ComputationalAbove this pH, the phenolic hydroxyl group deprotonates to form a phenoxide, introducing a negative charge.

Section 2: Spectroscopic & Chromatographic Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. While specific experimental data is proprietary to manufacturers, the expected spectral characteristics can be derived from the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the α-proton (~5.0 ppm), two doublets for the para-substituted aromatic ring protons (~6.8 and ~7.2 ppm), and broad signals for the amine and phenolic protons which are exchangeable with D₂O.

  • ¹³C NMR: Key signals would be observed for the ester carbonyl carbon (~170-175 ppm), the α-carbon (~55-60 ppm), aromatic carbons (115-160 ppm), and the methyl ester carbon (~52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.

Wavenumber (cm⁻¹)Functional Group & VibrationExpected Appearance
3200-3550Phenol O-H StretchBroad, strong peak
3200-3500Amine N-H StretchMedium intensity, may overlap with O-H
~3000Aromatic & Aliphatic C-H StretchMedium to sharp peaks
~1735-1750Ester C=O StretchStrong, sharp peak
~1600 & ~1500Aromatic C=C StretchTwo sharp peaks of variable intensity
1000-1300C-O Stretch (Ester & Phenol)Strong peaks
Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak [M]⁺ at m/z 181 (for the free base) or the [M+H]⁺ peak at m/z 182 would be expected.

  • Predicted Fragmentation: Key fragmentation pathways would involve the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) or cleavage adjacent to the amine (alpha-cleavage). The stable benzylic cation resulting from the loss of the amino-ester moiety would also be a prominent fragment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing purity and enantiomeric excess.

  • Purity Analysis: A reversed-phase method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like TFA or formic acid) is standard. Detection is typically done via UV absorbance at ~275 nm due to the phenolic chromophore.

  • Chiral Analysis: Enantiomeric purity is confirmed using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent followed by separation on a standard reversed-phase column.

Section 3: Standardized Protocols for Property Determination

The following protocols outline standardized, self-validating methods for determining the key physicochemical properties discussed.

Diagram: General Workflow for Physicochemical Characterization

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physical Properties cluster_2 Phase 3: Data Consolidation A Obtain Sample (HCl Salt) B HPLC Purity (>97% required) A->B C Spectroscopic ID (NMR, IR, MS) B->C If pure D Melting Point (Capillary Method) C->D E Solubility (Shake-Flask Method) C->E F pKa Determination (Potentiometric Titration) C->F G Optical Rotation C->G H Compile Data Sheet D->H E->H F->H G->H I Compare to Specs H->I

Caption: A standardized workflow for compound characterization.

Protocol: Melting Point Determination (Capillary Method)
  • Principle: This method relies on the principle that pure crystalline solids exhibit a sharp, well-defined melting point. Impurities depress and broaden the melting range.

  • Methodology:

    • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals. Tap the open end of a capillary tube into the powder to collect a small amount.

    • Loading: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The sample height should be 1-2 mm for optimal heat transfer.

    • Initial Determination: Place the loaded capillary into a digital melting point apparatus. Heat rapidly (e.g., 10-20 °C/min) to find an approximate melting range.

    • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

    • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂. A pure sample should have a range of ≤ 2 °C.

  • System Validation: The apparatus should be calibrated periodically using certified standards with known melting points (e.g., caffeine, vanillin).

Protocol: Aqueous Solubility Determination (OECD Shake-Flask Method)
  • Principle: This is the gold-standard method for determining water solubility. It involves saturating water with the solute and measuring the concentration in the aqueous phase after equilibrium is reached.

  • Methodology:

    • Preparation: Add an excess amount of the compound (e.g., this compound HCl) to a known volume of purified water or a relevant buffer (e.g., pH 1.2, 4.5, 6.8) in a sealed, temperature-controlled vessel.

    • Equilibration: Agitate the mixture using an orbital shaker or magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • Phase Separation: After agitation, allow the mixture to stand to let undissolved solids settle. Centrifuge or filter the suspension to obtain a clear, saturated solution. Care must be taken to avoid temperature changes during this step.

    • Quantification: Accurately dilute an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Calculation: The solubility is reported in units of mg/mL or mol/L. The experiment should be performed in triplicate.

  • Trustworthiness: The method is self-validating by ensuring that the concentration measured after 24 hours is consistent with the concentration measured after 48 hours, confirming that equilibrium has been reached.

Protocol: pKa Determination (Potentiometric Titration)
  • Principle: This method measures the change in pH of a solution of the analyte upon the incremental addition of a titrant (an acid or a base). The pKa is the pH at the half-equivalence point.

  • Methodology:

    • Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, 10.0).

    • Sample Preparation: Dissolve a precisely weighed amount of the compound (e.g., the HCl salt) in a known volume of CO₂-free water to create a dilute solution (e.g., 1-10 mM).

    • Titration: Place the solution in a jacketed vessel to maintain constant temperature and immerse the pH electrode. Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence points are identified from the points of maximum slope on the curve (or the peaks of the first derivative).

    • pKa Calculation: The pKa values correspond to the pH at the half-equivalence points. For this compound, two equivalence points are expected: one for the titration of the excess HCl and the ammonium group, and a second for the phenolic hydroxyl group.

  • Expert Insight: The choice to start with the HCl salt simplifies the process, as it allows for a straightforward titration with a base to determine both the ammonium and phenolic pKa values from a single experiment.

Section 4: Stability, Storage, and Handling

  • Stability: The compound is stable under standard laboratory conditions. However, as an amino acid ester, it is susceptible to hydrolysis, particularly under strong acidic or basic conditions. The phenolic group is prone to oxidation, which can be accelerated by light and air.

  • Storage: For long-term stability, the hydrochloride salt should be stored in a tightly sealed container in a cool (2-8 °C), dry, and dark place.

  • Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. May cause irritation to the skin, eyes, and respiratory system.

Conclusion

This compound is a chiral building block whose utility is deeply rooted in its physicochemical properties. Its identity, purity, and behavior are defined by its thermal characteristics, solubility profile, and spectroscopic signature. The hydrochloride salt is the preferred form for handling and storage due to its enhanced stability and crystallinity. The standardized protocols provided herein offer a robust framework for the analytical characterization required to ensure quality and consistency in research and development settings. A comprehensive understanding of these properties is the foundation for successful application in the synthesis of complex pharmaceutical agents.

References

  • This compound Hydrochloride Product Specification. (2025).
  • Methyl (R)-2-Amino-2-(4-hydroxyphenyl)acetate Hydrochloride. (2024). ChemBK.
  • Experiment 20: Recrystallization and Melting Point Determination. (n.d.). National Taiwan Normal University.
  • This compound NEW. (n.d.). ChemicalBook.
  • Certificate of Analysis: Methyl 2-amino-2-(4-hydroxyphenyl)acetate. (n.d.). Briti Scientific.
  • Methyl (2S)-2-amino-2-(4-hydrox

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate CAS number 57591-61-4 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Topic: this compound CAS Number: 57591-61-4 Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of this compound, a pivotal chiral building block in modern pharmaceutical synthesis. As a non-natural D-amino acid derivative, its unique stereochemistry and functional groups are leveraged to create enantiomerically pure active pharmaceutical ingredients (APIs). This document delves into its core properties, analytical validation, synthetic applications, and essential handling protocols, offering field-proven insights for its effective use in research and development.

Compound Identification and Molecular Structure

This compound, often supplied as its hydrochloride salt for enhanced stability and handling, is a well-defined chemical entity.[1] Its unambiguous identification is critical for regulatory compliance and scientific reproducibility.

Table 1: Core Compound Identifiers

Identifier Value Source(s)
CAS Number 57591-61-4 [1][2][3][4]
Chemical Name methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate hydrochloride [1][3]
Synonyms D-4-hydroxyphenylglycine methyl ester HCl, (R)-amino-(4-hydroxyphenyl)acetic acid methyl ester HCl [3][5]
Molecular Formula C₉H₁₁NO₃·HCl [1][3][6]
Molecular Weight 217.65 g/mol [1][3][6]

| InChI Key | UYCKVJUNDXPDJH-DDWIOCJRSA-N |[3][6] |

The molecule's structure features a central chiral carbon (Cα) bonded to an amino group, a methyl ester, a hydrogen atom, and a 4-hydroxyphenyl (p-hydroxyphenyl) ring. The "(R)" designation specifies the absolute stereochemistry at this center, which is fundamental to its biological and chemical interactions in stereospecific syntheses.[7]

Physicochemical and Optical Properties

The physical characteristics of a synthetic intermediate dictate its handling, reaction conditions, and purification strategies. The hydrochloride salt form is typically a stable, crystalline solid, which simplifies weighing and storage.[1]

Table 2: Physicochemical Data

Property Value Significance in Application Source(s)
Appearance White to off-white crystalline powder Indicates purity; color changes may suggest degradation. [1]
Melting Point 187-190 °C A sharp melting range is a key indicator of high purity. [1][5][6]
Solubility Moderately soluble in water and polar solvents (e.g., methanol); insoluble in non-polar solvents. Crucial for selecting appropriate reaction and recrystallization solvents. [1][5]

| Purity (Typical) | ≥97% (HPLC) | Ensures minimal side reactions and contaminants in subsequent synthetic steps. |[1] |

Optical Activity: The Key to Chirality

The defining feature of this compound is its chirality, which is quantified by its specific rotation. This property is non-negotiable for its use in enantioselective synthesis.

Table 3: Optical Properties

Parameter Value Methodological Context Source(s)

| Specific Rotation | -120° to -130° | Measured at a concentration of c=1 in methanol. The negative sign confirms the levorotatory nature associated with this specific (R)-enantiomer. |[1] |

Expertise & Experience: The specific rotation is a critical quality control parameter. A value outside the specified range is a direct indication of either chemical impurity or, more critically, enantiomeric contamination (i.e., the presence of the (S)-isomer). For drug development, ensuring high enantiomeric excess (e.e.) is paramount, as the undesired enantiomer could be inactive or, in a worst-case scenario, exhibit harmful off-target effects.

Analytical and Spectroscopic Validation

A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of this compound before its use in a GMP or research environment.

Standard Analytical Workflow

The following diagram outlines a self-validating system for the comprehensive quality control of this intermediate.

cluster_0 Material Reception & Initial Checks cluster_1 Structural & Purity Verification cluster_2 Stereochemical Integrity cluster_3 Final Certification RAW Incoming Material (CAS: 57591-61-4) APPEARANCE Visual Inspection (White Crystalline Powder) RAW->APPEARANCE HPLC HPLC Analysis (Purity ≥97%) APPEARANCE->HPLC NMR ¹H NMR & ¹³C NMR (Structural Confirmation) HPLC->NMR MS Mass Spectrometry (Molecular Weight Verification) HPLC->MS IR FT-IR Spectroscopy (Functional Group ID) HPLC->IR CHIRAL_HPLC Chiral HPLC (Enantiomeric Excess) NMR->CHIRAL_HPLC MS->CHIRAL_HPLC IR->CHIRAL_HPLC POLARIMETRY Polarimetry (Specific Rotation) CHIRAL_HPLC->POLARIMETRY CERTIFIED Certified for Synthesis POLARIMETRY->CERTIFIED START (R)-Methyl 2-amino-2- (4-hydroxyphenyl)acetate (Chiral Pool) STEP1 Step 1: Coupling Reaction (e.g., Amide bond formation) START->STEP1 INTERMEDIATE Advanced Chiral Intermediate STEP1->INTERMEDIATE STEP2 Further Transformations (e.g., Cyclization, Deprotection) INTERMEDIATE->STEP2 API Final Active Pharmaceutical Ingredient (API) (Enantiomerically Pure) STEP2->API

Caption: Role as a foundational chiral building block in API synthesis.

Synthesis and Purification Protocol

While numerous proprietary methods exist, a common academic approach to synthesizing similar amino acid esters involves the esterification of the corresponding amino acid. [5]

Conceptual Synthesis Workflow

cluster_0 Reaction cluster_1 Workup & Isolation cluster_2 Purification START D-4-Hydroxyphenylglycine REACTION Esterification (Reflux) START->REACTION REAGENTS Methanol (Solvent/Reagent) + Acid Catalyst (e.g., HCl, SOCl₂) REAGENTS->REACTION QUENCH Neutralization (e.g., NaHCO₃ solution) REACTION->QUENCH EXTRACT Extraction (Organic Solvent) QUENCH->EXTRACT DRY Drying & Concentration EXTRACT->DRY PURIFY Recrystallization or Chromatography DRY->PURIFY FINAL Purified (R)-Ester HCl PURIFY->FINAL

Caption: General workflow for the synthesis and purification of the target compound.

Protocol: Laboratory Scale Recrystallization

This protocol describes a general method for purifying the final product, leveraging its known solubility profile.

Objective: To purify crude this compound HCl to ≥97% purity.

Materials:

  • Crude product

  • Methanol (reagent grade)

  • Diethyl ether (reagent grade, anhydrous)

  • Heating mantle with magnetic stirring

  • Ice bath

  • Büchner funnel and filter flask assembly

Procedure:

  • Dissolution: In a fume hood, place the crude solid into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot methanol and stir to fully dissolve the solid.

    • Rationale: Methanol is a good solvent for this polar compound, and using a minimal hot volume ensures the solution is saturated, which is critical for achieving high recovery upon cooling. [1]2. Cooling & Precipitation: Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes.

    • Rationale: Slow cooling promotes the formation of well-defined, pure crystals, whereas rapid cooling can trap impurities.

  • Inducing Crystallization (Optional): If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Anti-Solvent Addition: Slowly add diethyl ether (an anti-solvent) to the cold slurry until precipitation is complete.

    • Rationale: The product is insoluble in non-polar solvents like ether. [1]Its addition dramatically decreases the product's solubility in the mixed solvent system, maximizing the yield of precipitated solid.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a fine, white powder. [1]

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. It is classified as an irritant. [8] Table 4: GHS Hazard Information

Code Hazard Statement Source(s)
H315 Causes skin irritation [8]
H319 Causes serious eye irritation [8]

| H335 | May cause respiratory irritation | [8]|

Protocol: Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust. [8][9]2. Personal Protective Equipment (PPE):

    • Wear nitrile gloves and a lab coat. [8][9] * Wear ANSI-approved safety glasses or goggles. [9] * If there is a significant risk of generating dust, use an N95-rated dust mask or a respirator. [9]3. Hygiene: Do not eat, drink, or smoke in the handling area. [9]Wash hands thoroughly with soap and water after handling is complete. [9]4. Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. [5][8]It is often packed under inert conditions to maintain long-term stability. [1]5. Spill Management:

    • In case of a minor spill, avoid generating dust. [9] * Gently sweep or vacuum the spilled solid into a labeled, sealable container for chemical waste disposal. [9] * Do not use compressed air for cleanup. [9] * Ensure the area is decontaminated after cleanup.

Conclusion

This compound (CAS: 57591-61-4) is more than just a chemical intermediate; it is an enabling tool for the creation of stereochemically precise pharmaceuticals. Its well-defined physical properties, combined with its critical chiral nature, make it an indispensable resource for drug discovery and development. A thorough understanding of its characteristics, analytical validation, and safe handling protocols, as detailed in this guide, is fundamental to harnessing its full potential in the laboratory and beyond.

References

  • Google. (2026). Current time information in ضلع ساہیوال, PK.
  • Global Supplier Platform. (n.d.). This compound Hydrochloride Product Specification.
  • BLDpharm. (n.d.). 57591-61-4|this compound hydrochloride.
  • Chemicalbridge. (n.d.). This compound ....
  • Pharmaffiliates. (n.d.). CAS 57591-61-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • Apollo Scientific. (2023). Methyl 2-amino-2-(4-hydroxyphenyl)acetate Safety Data Sheet.
  • Angene. (n.d.). This compound hydrochloride | 57591-61-4.
  • ChemBK. (2024). Methyl (R)-2-Amino-2-(4-hydroxyphenyl)acetate Hydrochloride.
  • ChemSRC. (n.d.). 57591-61-4 | this compound ....
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 2-(4-amino-3-hydroxyphenyl)acetate.
  • PubChem. (n.d.). Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • Benchchem. (n.d.). Methyl 2-amino-2-(4-hydroxyphenyl)acetate | 43189-12-4.
  • PubChem. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate.
  • PrepChem.com. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate.
  • Sigma-Aldrich. (n.d.). (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester 97 57591-61-4.
  • Pharmaffiliates. (n.d.). CAS No : 37763-23-8 | Product Name : this compound.
  • Briti Scientific. (n.d.). Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)acetate.
  • MedchemExpress.com. (n.d.). 2-Amino-2-(4-hydroxyphenyl)acetic acid.
  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • Dana Bioscience. (n.d.). Methyl (R)-2-amino-2-(4-hydroxyphenyl)acetate.
  • ChemicalBook. (n.d.). 2-[[2-(4-hydroxyphenyl)acetyl]amino]acetic acid(28116-23-6) 1H NMR.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, also known as D-p-hydroxyphenylglycine methyl ester, is a pivotal chiral building block in pharmaceutical synthesis. Its enantiomerically pure form is essential for the production of various active pharmaceutical ingredients (APIs), most notably semi-synthetic β-lactam antibiotics such as Amoxicillin. This guide provides a comprehensive overview of the synthesis and rigorous characterization of this compound, grounded in established chemical principles and validated analytical techniques. We will explore the prevalent synthetic methodology, delve into the mechanistic rationale behind procedural choices, and detail the suite of analytical methods required to confirm the product's identity, purity, and stereochemical integrity.

Introduction: The Significance of a Chiral Intermediate

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. For complex molecules, often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects. This compound is a prime example of a non-proteinogenic amino acid ester where stereochemical purity is paramount. It serves as a key side-chain precursor in the synthesis of antibiotics, where the correct stereocenter is crucial for potent antibacterial activity.[1] Therefore, robust and reliable methods for its synthesis and characterization are critical for drug development and manufacturing.

This document serves as a technical resource for researchers and chemists, offering not just protocols, but also the underlying scientific justification to empower effective and reproducible execution.

Synthetic Strategy: Fischer Esterification

The most direct and widely employed method for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, (R)-2-amino-2-(4-hydroxyphenyl)acetic acid (D-(-)-p-Hydroxyphenylglycine). This classic reaction, a variant of the Fischer-Speier esterification, is efficient and scalable.

Mechanistic Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction requires a strong acid catalyst for two primary reasons:

  • Activation of the Carbonyl: The acid protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).

  • Conversion of the Hydroxyl Group: The hydroxyl group of the tetrahedral intermediate is protonated, transforming it into a good leaving group (water).

Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation. It reacts with methanol in situ to generate hydrogen chloride (HCl) gas and methyl sulfite, which decomposes. The generated HCl acts as the catalyst, while the gaseous byproducts (SO₂ and HCl) can be easily removed, driving the equilibrium towards the product.[1]

Fischer_Esterification_Mechanism RCOOH R-COOH (D-p-Hydroxyphenylglycine) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ MeOH CH₃OH (Methanol) Tetrahedral_Intermediate Tetrahedral Intermediate MeOH->Tetrahedral_Intermediate + CH₃OH H_plus H⁺ (from SOCl₂ + MeOH) H_plus->Protonated_RCOOH + H⁺ Protonated_RCOOH->Tetrahedral_Intermediate + CH₃OH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Water_Leaving Ester + H₂O Protonated_Intermediate->Water_Leaving - H₂O Ester R-COOCH₃ (Product) Water_Leaving->Ester - H⁺

Figure 1: Simplified mechanism of Fischer-Speier esterification.
Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a synthesized procedure based on common laboratory practices for this specific transformation.[1][2][3]

Workflow Overview

Figure 2: Experimental workflow for the synthesis.

Reagents and Materials

Reagent/MaterialSpecificationPurpose
(R)-2-amino-2-(4-hydroxyphenyl)acetic acid>98% purityStarting Material
Anhydrous Methanol (MeOH)ACS Grade, <0.005% H₂OReactant & Solvent
Thionyl Chloride (SOCl₂)>99% purityAcid Catalyst Source
Diethyl Ether (Et₂O)AnhydrousPrecipitation & Washing
Round-bottom flask with stir barAppropriate sizeReaction Vessel
Dropping funnelControlled reagent addition
CondenserFor reflux
Ice/Acetone bathTemperature control
Rotary evaporatorSolvent removal
Buchner funnel and filter flaskProduct isolation

Step-by-Step Procedure

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend (R)-2-amino-2-(4-hydroxyphenyl)acetic acid (e.g., 5.00 g, 29.9 mmol) in anhydrous methanol (25 mL).

  • Cooling: Place the flask in an ice/acetone or dry ice/acetone bath and cool the suspension to -15 °C with stirring. An inert atmosphere (e.g., nitrogen) is recommended to prevent moisture contamination.[1]

  • Catalyst Addition: Slowly add thionyl chloride (e.g., 1.5 mL, 33.0 mmol, ~1.1 eq) dropwise to the stirred suspension over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • Expert Insight: This step is highly exothermic. Slow addition is crucial to control the reaction and prevent unwanted side reactions. The solid starting material will gradually dissolve as the hydrochloride salt of the ester is formed.

  • Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight (12-16 hours).

  • Completion: Following the overnight stir, heat the now clear, yellow solution to reflux for 30-60 minutes to ensure the reaction goes to completion.[1]

  • Work-up: Cool the solution to room temperature and remove the methanol under reduced pressure using a rotary evaporator. This will yield an off-white solid or a thick oil.[1]

  • Isolation: To the residue, add diethyl ether (15-20 mL) and stir or sonicate the mixture. The product, being a salt, is insoluble in ether and will precipitate as a white solid. This process is known as trituration.

  • Filtration and Drying: Collect the white solid by vacuum filtration, washing it with two additional portions of diethyl ether (2 x 15 mL) to remove any non-polar impurities. Dry the product under vacuum to yield this compound hydrochloride. A typical yield is quantitative.[1]

Characterization and Quality Control

Rigorous characterization is essential to confirm the structure, assess the purity, and, most importantly, verify the enantiomeric integrity of the synthesized product. A multi-technique approach provides a self-validating system of analysis.

Figure 3: Comprehensive workflow for product characterization.
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. For the hydrochloride salt, spectra are typically recorded in DMSO-d₆.

  • ¹H NMR Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Acquire the spectrum on a 300 MHz or higher spectrometer.[1][4]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNotes
OCH₃ (Ester)~3.68Singlet (s)3HCharacteristic sharp signal of the methyl ester.
α-CH ~5.11Singlet (s)1HThe proton attached to the chiral center.
Aromatic H ~6.80Doublet (d)2HProtons ortho to the -OH group. J ≈ 8.5 Hz.
Aromatic H ~7.25Doublet (d)2HProtons meta to the -OH group. J ≈ 8.5 Hz.
NH₃~8.70Broad singlet (br s)3HExchangeable with D₂O. Broad due to quadrupole coupling.
OH (Phenol)~9.86Singlet (s)1HExchangeable with D₂O.

Data referenced from ChemicalBook.[1]

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

  • IR Protocol: Prepare a KBr pellet containing a small amount of the product or use an ATR accessory.

Functional GroupWavenumber (ν, cm⁻¹)Appearance
Phenolic O-H stretch~3339Broad
N-H stretch (Ammonium)3200-2800Broad, overlaps with C-H
C-H stretch (Aromatic/Aliphatic)3100-2850Sharp
C=O stretch (Ester)~1740Strong, sharp
C=C stretch (Aromatic ring)~1595Medium

Data referenced from ChemicalBook.[1]

Mass Spectrometry (MS) MS provides the molecular weight of the compound, confirming its elemental composition.

  • MS Protocol: Dissolve a small sample in a suitable solvent (e.g., methanol) for analysis by Electrospray Ionization (ESI).

  • Expected Result: The free base (after in-source neutralization) has a molecular weight of 181.19 g/mol . The expected peak in positive ion mode would be the protonated molecule [M+H]⁺ at m/z ≈ 182.[5]

Physical and Chromatographic Analysis

Melting Point (MP) A sharp, defined melting point range is a strong indicator of high purity for a crystalline solid.

  • Expected Value: 189-191 °C for the hydrochloride salt.[1]

Optical Rotation This measurement is critical for confirming the bulk stereochemistry of the product.

  • Protocol: Prepare a solution of known concentration (e.g., c=1, in 1M HCl) and measure the rotation of plane-polarized light using a polarimeter at the sodium D-line (589 nm).

  • Expected Value: [α]²⁰D = -120.9° (c=1, 1M HCl).[1] A negative sign indicates levorotatory behavior, consistent with the (R) or D-configuration for this compound.

High-Performance Liquid Chromatography (HPLC) HPLC is indispensable for determining both chemical and enantiomeric purity.

  • Chemical Purity (Reversed-Phase HPLC):

    • Principle: A standard C18 column is used to separate the target compound from any starting material, byproducts, or impurities.

    • Method: A gradient of water and acetonitrile (both typically containing 0.1% TFA or formic acid) is used as the mobile phase. Detection is commonly done via UV absorbance at ~275 nm due to the phenolic chromophore.

    • Result: Purity is reported as the area percentage of the main peak. A purity of ≥97% is standard for high-quality material.[6]

  • Enantiomeric Purity (Chiral HPLC):

    • Principle: This is the definitive test for enantiomeric excess (%ee). A Chiral Stationary Phase (CSP) is required to resolve the (R) and (S) enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC T) are effective for this class of compounds.[7][8]

    • Method: The method must be developed based on the specific column used. It often involves a normal-phase (e.g., hexane/ethanol) or polar organic mobile phase.[7]

    • Result: The chromatogram should show a single major peak corresponding to the (R)-enantiomer. The enantiomeric excess is calculated as: %ee = ( [Area(R) - Area(S)] / [Area(R) + Area(S)] ) x 100

    • Trustworthiness: For pharmaceutical applications, an %ee of >99% is typically required.

Conclusion

The synthesis of this compound via Fischer esterification of the corresponding D-amino acid is a reliable and efficient method. The success of the synthesis, however, is entirely dependent on a subsequent, rigorous analytical characterization. The combination of NMR, MS, and IR spectroscopy confirms the chemical structure, while melting point and reversed-phase HPLC validate chemical purity. Crucially, polarimetry and chiral HPLC provide the ultimate confirmation of the compound's stereochemical integrity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can confidently produce and validate this critical chiral intermediate for its intended pharmaceutical applications.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (URL: [Link])

  • Journal of the American Chemical Society - ACS Publications. Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. (2019-07-07). (URL: [Link])

  • Google Patents. CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester. (URL: )
  • PMC - NIH. Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. (URL: [Link])

  • Organic Letters - ACS Publications. Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. (2023-06-29). (URL: [Link])

  • Journal of the American Chemical Society. Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. (URL: [Link])

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021-06-30). (URL: [Link])

  • Google Patents.
  • Google Patents. CN103113250A - Preparation method of D-para hydroxybenzene glycine methyl ester. (URL: )
  • ChemBK. Methyl (R)-2-Amino-2-(4-hydroxyphenyl)acetate Hydrochloride. (2024-04-09). (URL: [Link])

  • Phenomenex. Chiral HPLC Separations. (URL: [Link])

  • PMC - NIH. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (URL: [Link])

  • Briti Scientific. Certificate of Analysis. - Methyl 2-amino-2-(4-hydroxyphenyl)acetate. (URL: [Link])

  • PrepChem.com. Synthesis of methyl (2-hydroxyphenyl)acetate. (URL: [Link])

Sources

A Comprehensive Spectroscopic Guide to (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate: A Key Chiral Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth exploration of the spectroscopic data for (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a critical chiral building block in the pharmaceutical industry. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and robust experimental protocols. Our objective is to furnish a self-validating framework for the structural characterization and purity assessment of this vital compound.

I. The Analytical Imperative: Structural Elucidation of this compound

This compound, a derivative of the non-proteinogenic amino acid 4-hydroxyphenylglycine, serves as a cornerstone in the synthesis of numerous pharmaceutical agents. The stereochemistry and purity of this intermediate are of paramount importance, directly influencing the efficacy and safety of the final drug product. Consequently, a rigorous and multi-faceted analytical approach is essential. This guide elucidates the application of three core spectroscopic techniques—NMR, IR, and MS—to provide a comprehensive and unambiguous structural fingerprint of the molecule.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the connectivity and chemical environment of each atom within the molecular framework.

A. The Causality Behind Experimental Choices: NMR Protocol

The integrity of NMR data is intrinsically linked to meticulous sample preparation and precise acquisition parameters. The following protocol is designed to yield high-quality, reproducible spectra for this compound.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: A clean, homogeneous sample is critical for sharp, well-resolved NMR signals.

    • Accurately weigh 5-10 mg of the analyte for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean vial.

    • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent. For the hydrochloride salt, DMSO-d₆ is an excellent choice due to its high polarity. For the free amine, a mixture of CDCl₃ and a small amount of Methanol-d₄ can be effective.

    • To ensure homogeneity and remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a pipette fitted with a small plug of glass wool directly into a 5 mm NMR tube.[1]

    • The final solution height should be approximately 4-5 cm to ensure it is within the detection region of the NMR coil.[1][2]

  • Data Acquisition: The choice of instrument and parameters dictates the quality of the final spectrum.

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or greater) for superior signal dispersion and sensitivity.

    • For ¹H NMR, acquire data using a standard single-pulse experiment. The number of scans should be optimized to achieve a signal-to-noise ratio greater than 100:1 for key signals.

    • For ¹³C NMR, employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon, which simplifies interpretation. A greater number of scans (often several thousand) is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[3]

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Figure 1: A validated workflow for NMR sample preparation and data acquisition, ensuring high-quality spectral data.

B. ¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum reveals the number of chemically distinct protons, their relative numbers, and their neighboring environments through spin-spin coupling.

¹H NMR Data for this compound Hydrochloride (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
9.86s1HPhenolic -OHThe acidic proton of the phenol group is deshielded and appears as a sharp singlet in DMSO.
8.70br s3HAmmonium -NH₃⁺The protons on the positively charged nitrogen are highly deshielded and exchange with each other, resulting in a broad singlet.
7.25d, J = 8.5 Hz2HAr-H (ortho to -CH)These aromatic protons are deshielded by the electron-withdrawing amino-ester group.
6.80d, J = 8.5 Hz2HAr-H (meta to -CH)These aromatic protons are shielded by the electron-donating hydroxyl group. The ortho coupling constant of 8.5 Hz is characteristic of a para-substituted ring.
5.11s1Hα-CHThis proton is adjacent to two electron-withdrawing groups (ammonium and ester), causing a significant downfield shift.
3.68s3HEster -OCH₃The protons of the methyl group are in a relatively shielded environment, appearing as a sharp singlet.

Field-Proven Insight: The choice of DMSO-d₆ as a solvent is strategic. Its ability to form hydrogen bonds slows down the exchange rate of the -OH and -NH₃⁺ protons, allowing them to be observed as distinct signals. In contrast, in a solvent like CDCl₃, these labile protons would likely exchange rapidly, potentially leading to a single, very broad signal or no observable signal at all.

C. ¹³C NMR Spectral Analysis: The Carbon Backbone

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Data for this compound (Free Amine)

Chemical Shift (δ, ppm)AssignmentRationale
~174Ester C=OThe carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to oxygen and the adjacent single-bonded oxygen.
~157Ar-C-OHThe aromatic carbon directly attached to the electron-donating hydroxyl group is significantly deshielded.
~129Ar-CH (ortho to -CH)These aromatic carbons are in a relatively standard aromatic chemical shift region.
~127Ar-C (ipso to -CH)The carbon of the aromatic ring attached to the rest of the molecule.
~116Ar-CH (meta to -CH)These carbons are shielded by the hydroxyl group.
~58α-CHThis carbon is attached to the electronegative nitrogen atom, causing a downfield shift into the 50-60 ppm range.
~52Ester -OCH₃The methyl carbon is attached to an oxygen atom, resulting in a chemical shift in the 50-60 ppm range.

Expertise in Interpretation: The chemical shift of the carbonyl carbon is particularly diagnostic. For esters, it typically falls in the 165-175 ppm range, distinguishing it from the carbonyls of ketones or aldehydes which appear further downfield (>190 ppm).[4]

III. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

A. Protocol for High-Fidelity IR Data

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides excellent data quality.

Experimental Protocol: ATR-FTIR Data Acquisition

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is crucial for achieving a strong, high-quality signal.

  • Data Collection: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Figure 2: A streamlined and reliable workflow for acquiring high-quality ATR-FTIR spectra.

B. Interpreting the Vibrational Fingerprint

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3400-3200Broad, StrongO-H and N-H stretchingPhenolic -OH and Amine -NH₂
~1733Strong, SharpC=O stretchingEster Carbonyl
~1610, ~1515Medium-StrongC=C stretchingAromatic Ring
~1250, ~1163StrongC-O stretchingEster and Phenolic C-O bonds
~830StrongC-H out-of-plane bendpara-Disubstituted Aromatic Ring

Authoritative Grounding: The strong absorption at approximately 1733 cm⁻¹ is a definitive indicator of the ester carbonyl stretch.[5] The broadness of the band in the 3400-3200 cm⁻¹ region is a result of hydrogen bonding involving both the phenolic hydroxyl and the amino groups.

IV. Mass Spectrometry (MS): The Molecular Weight and Beyond

Mass spectrometry provides the exact molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns.

A. Protocol for Unambiguous Mass Determination

High-Resolution Mass Spectrometry (HRMS) with a "soft" ionization technique like Electrospray Ionization (ESI) is the gold standard for accurate mass determination of polar molecules like amino acid derivatives.

Experimental Protocol: ESI-HRMS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard of known masses to ensure high mass accuracy.

  • Data Acquisition (Full Scan): Infuse the sample solution into the ESI source and acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): To gain structural information, perform a tandem MS experiment. Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum.

Figure 3: A robust workflow for ESI-HRMS analysis, ensuring both accurate mass measurement and structural fragmentation data.

B. Decoding the Mass Spectrum

Molecular Formula: C₉H₁₁NO₃ Monoisotopic Mass: 181.0739 Da

High-Resolution Mass Data

IonCalculated m/zObserved m/zInterpretation
[M+H]⁺182.0812(To be determined experimentally)The protonated molecular ion. An observed mass within 5 ppm of the calculated mass confirms the elemental composition.

Predicted Fragmentation Pattern (from MS/MS of [M+H]⁺)

m/z of Fragment IonProposed Structure/LossRationale
123.0657[M+H - CH₃OCHO]⁺Loss of a neutral methyl formate molecule is a characteristic fragmentation pathway for α-amino acid methyl esters.[5]
107.0497[C₇H₇O]⁺Formation of a stable hydroxytropylium ion through rearrangement and cleavage of the benzylic C-C bond.

Trustworthiness Through Self-Validation: The combination of an accurate mass measurement of the parent ion and the observation of logical, predictable fragment ions provides a powerful, self-validating system for confirming the identity of this compound.

V. Synthesis of Spectroscopic Data: A Unified Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and unequivocal characterization of this compound. NMR spectroscopy delineates the precise atomic connectivity and stereochemistry. IR spectroscopy confirms the presence of all key functional groups, providing a rapid quality control check. High-resolution mass spectrometry validates the elemental composition and offers further structural confirmation through fragmentation analysis. This integrated spectroscopic approach ensures the identity, purity, and structural integrity of this crucial pharmaceutical intermediate, thereby upholding the rigorous standards of modern drug development.

VI. References

  • AIP Publishing. (2023). Influence of Reaction Time and Reactant Ratio on the Synthesis of Hydroxyphenylglycine Methyl Ester (HPGME). AIP Conference Proceedings. Available at: [Link]

  • Briti Scientific. Certificate of Analysis: Methyl 2-amino-2-(4-hydroxyphenyl)acetate. Available at: [Link]

  • Chemguide. Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

  • PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. Available at: [Link]

  • UCL Department of Chemistry. NMR Sample Preparation. University College London. Available at: [Link]

  • Webb, K., et al. (2004). Methodology for Accurate Mass Measurement of Small Molecules. LGC. Available at: [Link]

  • Zubarev, R. A., Håkansson, P., & Sundqvist, B. (1996). Accuracy requirements for peptide characterization by monoisotopic molecular mass measurements. Analytical Chemistry, 68(22), 4060–4063. Available at: [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules. (2022). Available at: [Link]

Sources

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate structural analysis and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural and Conformational Analysis of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a key chiral intermediate in pharmaceutical synthesis, demands rigorous structural and conformational analysis to ensure the efficacy and safety of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for researchers and drug development professionals, detailing the application of advanced analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling—to elucidate its three-dimensional structure and preferred conformations. By integrating data from multiple methodologies, we present a holistic understanding of this critical molecule, underpinning its role in modern drug discovery.

Introduction: The Significance of a Chiral Building Block

This compound is a non-proteinogenic α-amino acid ester. Its structure is characterized by a central chiral carbon atom bonded to an amino group, a methyl ester, a hydrogen atom, and a 4-hydroxyphenyl (phenol) group. This specific stereochemistry—the (R)-configuration—is of paramount importance in the pharmaceutical industry. The biological activity of many drugs is intrinsically linked to their three-dimensional shape, and using enantiomerically pure starting materials is often a critical requirement for synthesizing stereospecific drugs.[1][2] This compound serves as a vital intermediate, particularly in the synthesis of peptide derivatives and other complex APIs where the hydroxyphenyl side chain is a required pharmacophore.[1][3]

This guide moves beyond basic identification to explore the molecule's conformational landscape. Understanding the molecule's preferred spatial arrangements is crucial, as conformation influences crystal packing, solubility, and reactivity in subsequent synthetic steps. We will detail the synergistic use of spectroscopic, crystallographic, and computational methods to build a complete and validated structural model.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical properties. These characteristics are essential for handling, storage, and selecting appropriate analytical solvents and conditions.

PropertyValueReference
Chemical Name Methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate[1]
Synonyms (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester, D-4-Hydroxyphenylglycine methyl ester[4]
CAS Number 37763-23-8 (for the base); 57591-61-4 (for the HCl salt)[1][4][5]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [6][7]
Appearance White to off-white crystalline powder (HCl salt)[1]
Melting Point 187-190°C (HCl salt)[1]
Solubility Soluble in DMSO; moderately soluble in water and methanol (HCl salt)[1][6]
Specific Rotation [α]D ≈ -120° to -130° (c=1, methanol) for the HCl salt[1]

A Multi-Technique Approach to Structural Elucidation

No single technique can provide a complete structural picture. A robust analysis relies on the integration of data from several orthogonal methods. This section details the key experimental workflows and the rationale behind their application.

cluster_Techniques Analytical Methodologies cluster_Data Derived Information NMR NMR Spectroscopy (Solution State) Connectivity Chemical Connectivity (Bonding Skeleton) NMR->Connectivity ¹H, ¹³C, COSY Conformation 3D Conformation (Spatial Arrangement) NMR->Conformation NOESY, ROESY Purity Enantiomeric Purity & Molecular Weight NMR->Purity Chiral Solvating Agents XRay X-ray Crystallography (Solid State) XRay->Connectivity Definitive Structure XRay->Conformation Solid-State Conformer MS Mass Spectrometry (Gas Phase) MS->Purity Molecular Ion Peak Comp Computational Modeling (In Silico) Comp->Conformation Energy Minima FinalModel Validated Structural & Conformational Model Connectivity->FinalModel Conformation->FinalModel Purity->FinalModel

Caption: Integrated workflow for structural and conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture

NMR spectroscopy is arguably the most powerful tool for determining the chemical structure of organic molecules in solution.[8] For a chiral molecule like this, it is indispensable for confirming connectivity and probing the dynamics of its conformation.

Expertise & Causality: We use a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments. ¹H and ¹³C spectra confirm the presence of all expected functional moieties (methyl ester, aromatic ring, α-carbon). 2D experiments are not just for confirmation; they are crucial for unambiguously assigning each signal to its specific atom in the molecular framework. To analyze the stereochemistry, advanced techniques are required. Standard NMR cannot distinguish between enantiomers.[2] Therefore, the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is a self-validating system; these agents interact differently with the (R) and (S) enantiomers, inducing separate, distinguishable signals for each, which allows for the determination of enantiomeric excess.[9]

Predicted NMR Spectral Data

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
-OCH₃ ~3.7~52Sharp singlet, characteristic of a methyl ester.
-CH-NH₂ ~4.5 - 5.0~55 - 60Methine proton, coupled to aromatic protons.
Aromatic -CH ~6.8 (ortho to -OH)~115Doublet, part of an AA'BB' system.
Aromatic -CH ~7.2 (meta to -OH)~130Doublet, part of an AA'BB' system.
Aromatic C-OH -~158Quaternary carbon, deshielded by oxygen.
Aromatic C-CH -~125 - 130Quaternary carbon.
C=O -~170 - 175Ester carbonyl carbon.

Protocol 1: NMR Spectroscopic Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound (as the HCl salt for solubility) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).[10] Ensure complete dissolution.

  • Solvent Choice: DMSO-d₆ is often preferred as it does not exchange with the -NH₂ and -OH protons, allowing them to be observed.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess purity and confirm proton signals.

    • Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon environments.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks (e.g., between the α-H and the aromatic protons).

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

  • Conformational Study (Optional): Acquire a 2D NOESY or ROESY (Nuclear Overhauser Effect Spectroscopy) spectrum. Cross-peaks between protons that are close in space (typically <5 Å), but not necessarily bonded, provide crucial distance restraints for determining the preferred solution conformation.[11]

  • Enantiomeric Purity (Optional): Prepare a new sample and add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). Acquire a ¹H or ¹⁹F NMR spectrum and integrate the signals corresponding to the diastereomeric complexes to determine enantiomeric purity.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution three-dimensional map of atoms within a crystal.[12] It is the gold standard for determining molecular structure, providing precise data on bond lengths, bond angles, and torsional angles that define the conformation in the solid state.[13][14]

Expertise & Causality: The primary challenge is growing a single crystal of sufficient quality. The resulting electron density map is not just a picture; it is quantitative data. The refinement process validates the structural model against the experimental diffraction data, providing a statistically robust confirmation of the atomic positions and, by extension, the absolute stereochemistry of the chiral center. This provides an authoritative grounding for all other structural data.

Protocol 2: X-ray Crystallography Workflow

  • Crystallization: The critical first step. Systematically screen for crystallization conditions using techniques like slow evaporation, vapor diffusion, or solvent layering. A range of solvents and solvent mixtures should be tested (e.g., methanol/ether, water/isopropanol).

  • Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the intensities and positions of the diffracted beams are recorded as the crystal is rotated.

  • Structure Solution: The diffraction pattern is used to calculate an electron density map of the unit cell. Initial phases are often determined using direct methods.[12]

  • Model Building and Refinement: An atomic model is built into the electron density map. The model is then refined computationally to achieve the best possible fit between the calculated and observed diffraction data. This process yields the final structure with precise atomic coordinates.[12]

Supporting Spectroscopic Techniques

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a molecular formula by measuring the mass-to-charge ratio to a very high degree of accuracy, serving as a powerful check on purity and identity.[6]

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[6] The spectrum will exhibit characteristic absorption bands for the O-H (phenol), N-H (amine), C=O (ester), and C=C (aromatic) bonds.

Conformational Analysis: Beyond the Static Structure

The molecule is not rigid. Rotation around its single bonds gives rise to different spatial arrangements, or conformations. The most important rotations are around the Cα-C(aryl) bond (defined by the torsion angle χ₁) and the Cα-C(ester) bond (defined by the torsion angle ψ).

  • Solid-State vs. Solution: X-ray crystallography reveals the conformation adopted in the crystal lattice, which is influenced by intermolecular forces (e.g., hydrogen bonding). NMR, particularly through NOE data, provides insight into the average, most populated conformation in solution.[11] These two may not be identical.

  • Computational Modeling: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformations in the gas phase.[15][16] By performing a potential energy surface scan (rotating key bonds incrementally and calculating the energy), theoretical low-energy (stable) conformations can be identified. These in silico models are most powerful when validated against experimental data from NMR and crystallography.

Synthesis and Stereochemical Integrity

A common and efficient route to this compound is the direct esterification of the parent amino acid, (D)-(-)-α-4-hydroxyphenylglycine, using methanol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride.[17][18]

Causality: The key objective of the synthesis is to form the methyl ester without racemizing the chiral center. Acid-catalyzed esterification under mild conditions is chosen specifically because it does not typically affect the stereochemistry at the α-carbon. The integrity of the chiral center must be validated post-synthesis, typically using polarimetry to measure the specific rotation or NMR with a chiral solvating agent as described previously.

Start (D)-(-)-α-4-hydroxyphenylglycine (Starting Material) Reaction Esterification Reaction Start->Reaction Reagents Methanol (CH₃OH) + Acid Catalyst (e.g., SOCl₂) Reagents->Reaction Workup Reaction Quench & Product Isolation Reaction->Workup Purification Recrystallization Workup->Purification Product This compound (Final Product) Purification->Product Analysis Purity & Stereochemical Analysis (NMR, HPLC) Product->Analysis

Caption: Simplified workflow for the synthesis of the target compound.

Conclusion

The structural and conformational analysis of this compound is a multi-faceted process that is essential for its application in pharmaceutical development. A combination of high-resolution NMR spectroscopy, definitive X-ray crystallography, and supportive computational modeling provides a self-validating system for confirming its chemical identity, enantiomeric purity, and three-dimensional structure. The protocols and logical frameworks presented in this guide offer a robust approach for researchers to ensure the quality and suitability of this critical chiral building block for the synthesis of next-generation therapeutics.

References

  • This compound Hydrochloride Product Specification. (2025).
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2021).
  • Methyl (R)-2-Amino-2-(4-hydroxyphenyl)
  • This compound Synthetic Route. (n.d.). ChemicalBook.
  • NMR Spectroscopy Used to Directly Measure Molecular Chirality. (2024). Biocompare.
  • Strategies for using NMR spectroscopy to determine absolute configuration. (2025).
  • Molecular enantiodiscrimination by NMR spectroscopy in chiral oriented systems: Concept, tools, and applic
  • Synthesis of methyl (2-hydroxyphenyl)
  • NMR determination of the major solution conformation of a peptoid pentamer with chiral side chains. (2001). PNAS.
  • Spectroscopic Characterization of 2-amino-2-(4-hydroxyphenyl)acetic Acid: A Technical Guide. (n.d.). Benchchem.
  • Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)
  • CAS No : 37763-23-8 | Product Name : this compound. (n.d.).
  • METHYL 2-AMINO-2-(4-HYDROXYPHENYL)ACETATE CAS#: 43189-12-4. (n.d.). ChemicalBook.
  • Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase. (2020). PubMed Central.
  • X-Ray Studies on Crystalline Complexes Involving Amino Acids and Peptides. (2008). Taylor & Francis Online.
  • X-ray crystallography. (n.d.). Wikipedia.
  • Conformations of amino acids characterized by theoretical spectroscopy. (2017).
  • Methyl (2R)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1). (n.d.). PubChem.

Sources

A Comprehensive Technical Guide to the Synthesis of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Chiral Intermediate

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, also known as D-p-hydroxyphenylglycine methyl ester, is a cornerstone chiral building block in the pharmaceutical industry. Its primary significance lies in its role as a critical intermediate for the semi-synthetic production of essential β-lactam antibiotics, including amoxicillin and cephalexin.[1][2] The precise stereochemistry of this molecule is paramount, as the biological activity of these antibiotics is directly dependent on the (R)-configuration of the side chain. Beyond antibiotics, this compound serves as a valuable intermediate in specialized peptide synthesis and the development of other enantiomerically pure pharmaceuticals.[3]

This guide provides an in-depth analysis of the prevalent synthetic methodologies for producing this compound. It is designed for researchers, chemists, and process development professionals, offering not just protocols but also the underlying strategic reasoning behind the selection of specific reagents and conditions. We will explore classical chemical resolutions, direct asymmetric synthesis, and modern chemoenzymatic strategies, providing a holistic view of the manufacturing landscape.

Core Molecule Profile:

  • IUPAC Name: methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate

  • CAS Number: 37763-23-8

  • Molecular Formula: C₉H₁₁NO₃[4]

  • Molecular Weight: 181.19 g/mol [5]

  • Appearance: White to off-white crystalline powder[3]

  • Solubility: Soluble in water and polar organic solvents like methanol.[3][4]

Part 1: Chemical Synthesis and Resolution Strategies

Traditional chemical methods remain relevant in the production of this compound. These strategies typically fall into two categories: direct esterification of the enantiopure amino acid or synthesis of a racemic mixture followed by chiral resolution.

Direct Esterification of D-(-)-p-Hydroxyphenylglycine

The most straightforward chemical approach is the direct esterification of commercially available D-(-)-p-hydroxyphenylglycine (D-HPG). This method preserves the existing stereocenter. The core challenge lies in activating the carboxylic acid for nucleophilic attack by methanol without racemization.

Causality of Reagent Selection: The reaction requires an acid catalyst or an activating agent.

  • Acid Catalysts (HCl, H₂SO₄): Protonic acids catalyze the reaction by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by methanol. The use of a hydrogen chloride solution in methanol is a common and effective method.[6][7]

  • Activating Agents (Thionyl Chloride, Trimethylchlorosilane): Reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) convert the carboxylic acid into a more reactive intermediate (an acyl chloride or a silyl ester, respectively), which then reacts readily with methanol.[2][8] This can often be achieved under milder conditions than strong acid catalysis, with high yields.[8]

  • Solid Acids: The use of solid acid catalysts simplifies the process by allowing for easy removal of the catalyst via filtration, making the workup more efficient and environmentally friendly.[7]

G DHPG D-(-)-p-Hydroxyphenylglycine Intermediate Activated Intermediate (e.g., Silyl Ester, Acyl Chloride) DHPG->Intermediate Activation Methanol Methanol (CH3OH) Methanol->Intermediate Catalyst Activating Agent / Acid Catalyst (e.g., TMSCl, SOCl₂, H+) Catalyst->Intermediate Target (R)-Methyl 2-amino-2- (4-hydroxyphenyl)acetate Intermediate->Target Esterification

Caption: Direct Esterification of D-HPG.

Experimental Protocol: Esterification using Trimethylchlorosilane (TMSCl)

This protocol is adapted from a documented synthesis method that demonstrates high efficiency.[8]

  • Reaction Setup: Suspend D-p-hydroxyphenylglycine (1 equivalent) in methanol (3-5 mL per gram of D-HPG). Stir the mixture to form a suspension.

  • Activation: Cool the suspension to 0-5°C in an ice bath. Slowly add trimethylchlorosilane (1.2-1.5 equivalents) dropwise, maintaining the temperature below room temperature.

  • Reaction: After the addition is complete, warm the reaction mixture to 40-50°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the solution and concentrate it under reduced pressure to remove excess methanol and TMSCl byproducts. This typically yields the hydrochloride salt of the product.

  • Neutralization & Isolation: Dissolve the concentrated residue in water and neutralize the solution with a base (e.g., ammonia water, sodium bicarbonate) to a pH of 7.5-8.0.[2][7]

  • Crystallization: Cool the neutralized solution to 10-15°C to induce crystallization of the free base product.

  • Filtration and Drying: Filter the resulting crystals, wash with cold water, and dry under vacuum to obtain pure this compound.

Catalyst/ActivatorStarting MaterialKey ConditionsReported YieldReference
TrimethylchlorosilaneD-HPG0-5°C addition, then 40°C96.1% (as HCl salt)[8]
Thionyl ChlorideD-HPG Resolving Agent SaltEsterification with methanolHigh Yield[2]
Hydrogen Chloridep-Hydroxyphenylacetic acidMethanol, Room Temp.92% (for analogous compound)[6]
Solid AcidRacemic HPGMethanol, RefluxHigh Yield[7]
Resolution-Racemization of DL-p-Hydroxyphenylglycine

An alternative strategy involves the synthesis of the racemic ester followed by the separation of the desired D-enantiomer. This is often combined with a racemization step to convert the unwanted L-enantiomer back into the racemic mixture, thereby maximizing the theoretical yield. This process is known as a crystallization-induced asymmetric transformation.

Causality of the Process: The separation relies on the formation of diastereomeric salts using a chiral resolving agent. These diastereomers exhibit different physical properties, most importantly solubility, allowing one to be selectively crystallized from the solution. A racemizing agent, such as an aldehyde (e.g., salicylaldehyde), is added to equilibrate the remaining L-enantiomer in the solution back to a D,L-mixture, allowing for more of the desired D-enantiomer to crystallize out over time.[1]

G cluster_solution Solution Phase cluster_solid Solid Phase Racemate D,L-Ester LEster L-Ester LEster->Racemate Racemizes DEster D-Ester Crystals Crystals of D-Ester Diastereomeric Salt DEster->Crystals Selective Crystallization Racemization Racemization Agent Racemization->LEster Resolver Chiral Resolving Agent (e.g., L-Mandelic Acid) Resolver->DEster

Caption: Crystallization-Induced Asymmetric Transformation.

General Protocol for Resolution:

  • Esterification: Prepare racemic methyl p-hydroxyphenylglycinate by esterifying D,L-p-hydroxyphenylglycine using one of the methods described in section 1.1.

  • Salt Formation: Dissolve the racemic ester in a suitable solvent. Add a chiral resolving agent, such as L-mandelic acid, along with an acid like HCl.[9]

  • Crystallization: Cool the mixture to induce the selective crystallization of the diastereomeric salt of the D-ester.

  • Isolation: Filter the crystals and wash to isolate the salt.

  • Liberation of Free Base: Treat the isolated salt with a base to remove the resolving agent and liberate the free this compound.

Part 2: Chemoenzymatic Synthesis: A Green and Efficient Alternative

Enzymatic methods have emerged as powerful, sustainable alternatives to traditional chemical synthesis.[10] These processes operate under mild conditions (neutral pH, room temperature), exhibit exquisite stereoselectivity, and reduce the environmental footprint. The most prominent enzymatic route for this target molecule involves the synthesis of the D-HPG precursor via the "hydantoinase process."

Causality of the Enzymatic Pathway: The hydantoinase process is a dynamic kinetic resolution that converts a racemic starting material, DL-5-(4-hydroxyphenyl)hydantoin, into a single enantiomer product, D-p-hydroxyphenylglycine. It employs two key enzymes, often co-expressed in a whole-cell biocatalyst like recombinant E. coli:[1][11]

  • D-Hydantoinase: This enzyme selectively hydrolyzes the D-enantiomer of the hydantoin ring to form N-carbamoyl-D-p-hydroxyphenylglycine.

  • D-Carbamoylase: This enzyme specifically acts on the N-carbamoyl intermediate to produce the final product, D-p-hydroxyphenylglycine, with very high enantiomeric excess.

The unreacted L-hydantoin spontaneously racemizes in the reaction medium, continuously feeding the D-enantiomer into the enzymatic cascade, allowing for a theoretical yield approaching 100%.[11] The resulting D-HPG is then esterified chemically as described previously.

G DL_Hydantoin DL-5-(4-hydroxyphenyl)hydantoin L_Hydantoin L-Hydantoin DL_Hydantoin->L_Hydantoin D_Hydantoin D-Hydantoin DL_Hydantoin->D_Hydantoin L_Hydantoin->DL_Hydantoin Racemization NC_DHPG N-carbamoyl-D-p- hydroxyphenylglycine D_Hydantoin->NC_DHPG D-Hydantoinase DHPG D-(-)-p-Hydroxyphenylglycine NC_DHPG->DHPG D-Carbamoylase

Sources

An In-depth Technical Guide on the Chemical Stability and Degradation Profile of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stability in Pharmaceutical Development

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a chiral non-proteinogenic amino acid ester, serves as a vital building block in the synthesis of numerous pharmaceuticals. Its structural integrity is paramount to the safety, efficacy, and shelf-life of the final drug product. Understanding the chemical stability and degradation profile of this intermediate is not merely a regulatory requirement but a fundamental aspect of robust drug development. This guide provides a comprehensive technical overview of the potential degradation pathways of this compound and outlines a framework for its stability assessment based on established scientific principles and regulatory expectations.

As drug development professionals, we recognize that an unstable molecule can lead to loss of potency, formation of potentially toxic impurities, and altered bioavailability. Therefore, a thorough investigation into the intrinsic stability of this compound is a critical early-stage activity. This document is designed to equip researchers and scientists with the necessary insights to anticipate degradation issues, design meaningful stability studies, and develop robust analytical methods.

Predicted Degradation Pathways: A Mechanistic Perspective

The chemical structure of this compound, featuring a methyl ester, a primary amine, and a phenolic hydroxyl group, presents several potential avenues for degradation. Based on the chemical functionalities present, the following degradation pathways are predicted under various stress conditions.

Hydrolytic Degradation

The ester linkage is the most probable site for hydrolysis, which can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of (R)-2-amino-2-(4-hydroxyphenyl)acetic acid (the parent amino acid) and methanol.

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester undergoes saponification, where a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt of the parent amino acid and methanol.

The rate of hydrolysis is expected to be significantly influenced by pH and temperature.

Hydrolysis_Pathway cluster_main Hydrolytic Degradation Molecule This compound Acid_Degradant (R)-2-amino-2-(4-hydroxyphenyl)acetic acid + Methanol Molecule->Acid_Degradant  Acidic pH (H₃O⁺) Base_Degradant (R)-2-amino-2-(4-hydroxyphenyl)acetate Salt + Methanol Molecule->Base_Degradant  Basic pH (OH⁻)

Caption: Predicted hydrolytic degradation pathways.

Oxidative Degradation

The phenolic hydroxyl group is a primary target for oxidation. Phenols are known to be susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[1]

  • Formation of Quinone-like Structures: Oxidation of the phenol can lead to the formation of a phenoxy radical, which can then be further oxidized to form colored quinone or quinone-imine type structures. This is a common degradation pathway for phenolic compounds and can be a significant source of color change in a drug substance.[2]

  • Oxidative Deamination: The primary amino group could also be susceptible to oxidation, potentially leading to the formation of an imine, which could subsequently hydrolyze to a keto acid.

Oxidation_Pathway cluster_main Oxidative Degradation Molecule This compound Phenol_Oxidation Quinone/Quinone-Imine Derivatives Molecule->Phenol_Oxidation  Oxidizing Agent (e.g., H₂O₂) Deamination_Product Keto-acid Derivative Molecule->Deamination_Product  Oxidative Deamination

Caption: Predicted oxidative degradation pathways.

Photodegradation

The aromatic phenol ring is a chromophore that can absorb UV light, making the molecule potentially susceptible to photodegradation.

  • Photo-oxidation: Absorption of light can promote the formation of excited states that are more readily oxidized, accelerating the oxidative degradation pathways mentioned above.[3][4] Photodegradation of phenolic compounds often involves the generation of reactive oxygen species, which can lead to complex degradation profiles.[5][6]

  • Radical Reactions: Photolysis can also lead to the formation of free radicals, initiating chain reactions that result in a variety of degradation products, including polymeric material.

A Framework for Forced Degradation Studies

Forced degradation studies are essential to elucidate the degradation profile and to develop and validate a stability-indicating analytical method.[7][8] The following protocols are designed based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[4][5][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Experimental Protocols

1. Hydrolytic Stress Study

  • Objective: To evaluate the susceptibility of the compound to hydrolysis across a range of pH values.

  • Protocol:

    • Prepare solutions of this compound (approximately 1 mg/mL) in the following media:

      • 0.1 N Hydrochloric Acid (HCl)

      • Purified Water (for neutral hydrolysis)

      • 0.1 N Sodium Hydroxide (NaOH)

    • Store aliquots of each solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

2. Oxidative Stress Study

  • Objective: To assess the compound's sensitivity to oxidation.

  • Protocol:

    • Prepare a solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

    • Store the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Analyze the samples by HPLC.

3. Photostability Study

  • Objective: To determine the effect of light on the stability of the compound.

  • Protocol:

    • Expose a solid sample of the compound and a solution (approximately 1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light by wrapping in aluminum foil.

    • Analyze the exposed and control samples by HPLC.

4. Thermal Stress Study

  • Objective: To evaluate the stability of the compound at elevated temperatures.

  • Protocol:

    • Store a solid sample of the compound in a controlled temperature oven at 80°C.

    • Withdraw samples at appropriate time points (e.g., 1, 3, 7, and 14 days).

    • Prepare solutions of the withdrawn samples and analyze by HPLC.

Experimental_Workflow cluster_workflow Forced Degradation Experimental Workflow Start Sample Preparation (this compound) Stress_Conditions Application of Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) Start->Stress_Conditions Sampling Time-Point Sampling Stress_Conditions->Sampling Analysis Stability-Indicating HPLC Analysis Sampling->Analysis Data_Evaluation Data Evaluation and Degradation Profile Determination Analysis->Data_Evaluation

Caption: General workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[11][12]

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileThe acidic mobile phase helps to ensure good peak shape for the amine-containing analyte. A gradient elution will likely be necessary to separate the parent compound from its degradation products.
Gradient Start with a low percentage of B, increasing to elute more hydrophobic degradation products.To achieve separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CTo ensure reproducible retention times.
Detection UV at 274 nmThe phenolic group provides a strong chromophore for sensitive detection.[12]
Injection Vol. 10 µLA typical injection volume.

This method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Summary of Predicted Degradation Profile

The following table summarizes the expected degradation behavior of this compound under various stress conditions.

Stress ConditionPredicted Degradation PathwayLikely Degradation Products
Acidic Hydrolysis Ester hydrolysis(R)-2-amino-2-(4-hydroxyphenyl)acetic acid, Methanol
Basic Hydrolysis Saponification of the esterSalt of (R)-2-amino-2-(4-hydroxyphenyl)acetic acid, Methanol
Oxidation Oxidation of the phenol ring and potentially the amino groupQuinone-like derivatives, Keto-acid derivative
Photolysis Photo-oxidation and radical reactionsComplex mixture, including oxidized products and potential polymers
Thermal (Solid) Generally expected to be stable at moderate temperatures, but potential for decarboxylation or other reactions at very high temperatures.Dependent on the severity of the conditions.

Conclusion: A Proactive Approach to Stability

A comprehensive understanding of the chemical stability and degradation profile of this compound is a cornerstone of successful and efficient drug development. By anticipating the likely degradation pathways—hydrolysis of the ester, oxidation of the phenol, and potential photodegradation—researchers can proactively design robust formulations and establish appropriate storage conditions. The implementation of a systematic forced degradation study, coupled with the development of a validated stability-indicating analytical method, provides the necessary data to ensure product quality, safety, and regulatory compliance. This technical guide serves as a foundational framework for these critical activities, empowering scientists to navigate the challenges of pharmaceutical development with confidence and scientific rigor.

References

  • Degradation of Phenolic Compounds Through Uv and Visible- Light-Driven Photocatalysis. (n.d.). IntechOpen. [Link]

  • Gonçalves, L. R., Garcia, M. P., de Moraes, F. F., & Fernandez-Lafuente, R. (2005). Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. Biochemical Engineering Journal, 26(2-3), 124-130. [Link]

  • Carcel, R. A., Sires, I., & Brillas, E. (2021). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. Catalysts, 11(3), 353. [Link]

  • Pozzo, R. L., Baltanás, M. A., & Cassano, A. E. (2000). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. Journal of Photochemistry and Photobiology A: Chemistry, 130(2-3), 143-151. [Link]

  • dos Santos, V. A., de Souza, T. A., & da Silva, D. R. (2022). Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. Water, 14(15), 2387. [Link]

  • HPLC chromatograms for phenolic compounds mix photodegradation by using 2 wt.% AuZnO as photocatalyst. (n.d.). ResearchGate. [Link]

  • Bavcon Kralj, M., & Časar, Z. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 293. [Link]

  • Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. (2005). ResearchGate. [Link]

  • Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. [Link]

  • Long, W. M., & Ward, W. F. (1989). Effects of amino acid methyl esters on cardiac lysosomes and protein degradation. Journal of Molecular and Cellular Cardiology, 21(10), 1029-1037. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2013). BioPharm International. [Link]

  • Phenolic compounds: current industrial applications, limitations and future challenges. (2020). Royal Society of Chemistry. [Link]

  • Wang, Y., Liu, Y., Zhang, J., Xu, L., & Wei, D. (2014). Studies on the in vitro and in vivo degradation behavior of amino acid derivative-based organogels. Journal of Materials Science: Materials in Medicine, 25(6), 1545-1554. [Link]

  • The HPLC analysis of process materials of semi-synthetic penicillins. (2000). ResearchGate. [Link]

  • KBN, J., & KBN, J. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Gupta, A., & Rawat, S. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(03), 101–110. [Link]

  • Ergin, M. F. (2024). Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG (4-hydroxyphenylglycine) Using Raman, PXRD and DTA/TGA. Journal of the Turkish Chemical Society Section A: Chemistry, 11(2), 889-898. [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2016). Semantic Scholar. [Link]

  • Process for the synthesis of hydroxyphenylglycine esters. (2011).
  • P-Hydroxyphenylglycine Methyl Ester. (n.d.). ChemWhat. [Link]

  • GREEN ROUTE FOR AMOXICILLIN PRODUCTION THROUGH THE INTEGRATION WITH THE RECYCLE OF THE BY- PRODUCT (P-HYDROXYPHENYLGLYCINE). (2010). ResearchGate. [Link]

  • D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. (1997). ResearchGate. [Link]

  • Oxidation of phenolic compounds[13]. (n.d.). ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Solubility of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a perfunctory step; it is the bedrock upon which robust formulation strategies, efficient purification processes, and reliable analytical methods are built. The molecule at the heart of this guide, (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a key chiral intermediate, presents a fascinating case study in solubility. Its amphipathic nature, stemming from the interplay of a polar amino acid-like head and a more non-polar phenyl group, dictates a nuanced interaction with organic solvents. This guide is crafted from a field-proven perspective, moving beyond a simple recitation of data to explore the causal relationships between molecular structure, solvent properties, and dissolution behavior. Our objective is to empower you, the researcher, with not only the "what" but the "why" and "how" of solubility determination, fostering a deeper understanding that is crucial for anticipating and overcoming challenges in the laboratory and beyond.

Molecular Architecture and its Implications for Solubility

This compound is a molecule characterized by a confluence of functional groups that govern its physicochemical properties.

  • The Polar Core: The primary amine (-NH2) and the phenolic hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors. The ester group (-COOCH3) primarily acts as a hydrogen bond acceptor. This polar region of the molecule is hydrophilic and will seek to interact with polar solvent molecules.

  • The Non-Polar Periphery: The phenyl ring constitutes a non-polar, hydrophobic region. This aromatic system will preferentially interact with non-polar or weakly polar solvents through van der Waals forces.

This dual character suggests that the solubility of this compound will be highly dependent on the polarity of the solvent. A solvent that can effectively solvate both the polar functional groups and the non-polar aromatic ring will likely exhibit the highest solubilizing capacity.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC9H11NO3PubChem[1][2]
Molecular Weight181.19 g/mol PubChem[1][2]
AppearanceWhite to off-white crystalline powder[3]
Melting Point~187-190 °C (as HCl salt)[3]
pKa (predicted)9.74 ± 0.26[4]
logP (predicted)0.5PubChem[2]

Quantitative Solubility Profile in Common Organic Solvents

The solubility of a compound is a quantitative measure of the maximum amount of that compound that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. The following data, based on the findings of Hu, W., et al. (2017), illustrates the mole fraction solubility of Methyl D-(−)-4-hydroxy-phenylglycinate (the D-enantiomer, which has identical solubility to the R-enantiomer in achiral solvents) in a range of organic solvents at various temperatures.[5][6][7][8]

Table 1: Mole Fraction Solubility (x) of this compound in Selected Organic Solvents at Various Temperatures.

SolventPolarity Index (P')283.15 K (10 °C)293.15 K (20 °C)303.15 K (30 °C)313.15 K (40 °C)323.15 K (50 °C)
Methanol5.1Data unavailableData unavailableData unavailableData unavailableData unavailable
Ethanol4.3Data unavailableData unavailableData unavailableData unavailableData unavailable
1-Propanol4.0Data unavailableData unavailableData unavailableData unavailableData unavailable
2-Propanol3.9Data unavailableData unavailableData unavailableData unavailableData unavailable
1-Butanol3.9Data unavailableData unavailableData unavailableData unavailableData unavailable
Ethyl Acetate4.4Data unavailableData unavailableData unavailableData unavailableData unavailable

Note: The exact quantitative data from the primary source is not publicly available. The table structure is provided as a template for when this data is obtained. The trends described in the abstract indicate that solubility increases with increasing temperature for all tested solvents.[5][7][8]

Analysis of Solubility Trends

The solubility of this compound generally increases with the polarity of the alcoholic solvents, with methanol being a better solvent than the longer-chain alcohols. This is attributable to the "like dissolves like" principle; the polar hydroxyl and amino groups of the solute can form strong hydrogen bonds with the polar hydroxyl groups of the alcohols.

The solubility is expected to decrease as the alkyl chain of the alcohol increases (methanol > ethanol > propanol > butanol). This is due to the increasing non-polar character of the solvent, which reduces its ability to effectively solvate the polar functional groups of the solute.

In solvents like ethyl acetate, which is a polar aprotic solvent, the solubility is influenced by dipole-dipole interactions and its ability to act as a hydrogen bond acceptor.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method . This method, when executed with rigor, provides a self-validating system for obtaining reliable and reproducible data. The protocol detailed below is based on established guidelines, such as those from the OECD.[9][10][11]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solute to solvent in a sealed flask B 2. Place in a thermostated shaker bath A->B Initial Setup C 3. Agitate at constant temperature until equilibrium is reached B->C Start Equilibration D 4. Allow to settle or centrifuge to separate solid C->D Equilibrium Achieved E 5. Withdraw an aliquot of the supernatant D->E Clear Supernatant F 6. Filter the aliquot (e.g., 0.22 µm PTFE filter) E->F Remove Particulates G 7. Dilute the filtrate F->G Prepare for Analysis H 8. Quantify concentration via a validated analytical method (e.g., HPLC) G->H Final Measurement

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass flasks with screw caps or ground glass stoppers

  • Thermostated shaker bath

  • Centrifuge (optional)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated HPLC method with a suitable column and detection wavelength

Procedure:

  • Preliminary Test: To estimate the approximate solubility, add a small, known amount of the solute to a known volume of solvent and observe for dissolution. This helps in determining the appropriate excess amount to use in the main experiment.

  • Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibration: Seal the flasks and place them in a thermostated shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the flasks for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[9] To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are in agreement.

  • Phase Separation: After the equilibration period, cease agitation and allow the solid to settle. For fine suspensions, centrifugation at the experimental temperature can be employed to facilitate separation.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining solid particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

  • Dilution and Quantification: Accurately dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method. Quantify the concentration of the dissolved solute using a validated HPLC method.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L, or mole fraction) based on the measured concentration and the dilution factor.

Alternative and High-Throughput Solubility Assays

While the shake-flask method provides thermodynamic solubility, other methods are employed for kinetic solubility, which is often more relevant in early drug discovery.

  • Kinetic Solubility via Nephelometry: This high-throughput method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the light scattering caused by any precipitate formation.[8] It provides a rapid assessment of the concentration at which a compound begins to fall out of solution.

G cluster_prep Preparation cluster_dispensing Dispensing cluster_addition Solvent Addition cluster_analysis Analysis A 1. Prepare DMSO stock solution of the compound B 2. Dispense stock solution into a microplate A->B Stock to Plate C 3. Add aqueous buffer to each well B->C Initiate Precipitation D 4. Incubate and measure light scattering via nephelometry C->D Readout

Caption: High-Throughput Kinetic Solubility Assay using Nephelometry.

Conclusion: A Holistic View of Solubility

The solubility of this compound in organic solvents is a multifaceted property governed by the intricate balance of its polar and non-polar moieties. A thorough understanding of these interactions, coupled with robust experimental techniques like the shake-flask method, is paramount for the successful development of this important pharmaceutical intermediate. This guide has provided a framework for both the theoretical understanding and practical determination of its solubility, empowering researchers to make informed decisions in their daily work. The provided protocols and insights serve as a self-validating system, ensuring the generation of high-quality, reliable data that is crucial for advancing drug development pipelines.

References

  • Hu, W., Wang, S., Liang, A., & Wang, J. (2017). Measurement and Correlation of Solubility on Reactive Crystallization of Methyl D-(−)-4-Hydroxy-phenylglycinate. Journal of Chemical & Engineering Data, 62(1), 69-79. [Link]

  • OECD. (2006). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Thermodynamics Research Center. (2017). ThermoML: J. Chem. Eng. Data 2017, 62, 1, 69-79. [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS 830.7840. [Link]

  • PubChem. (n.d.). Methyl 2-((4-hydroxyphenyl)amino)acetate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Hu, W., et al. (2016). Measurement and Correlation of Solubility on Reactive Crystallization of Methyl D-(−)-4-Hydroxy-phenylglycinate. ResearchGate. [Link]

  • DR.U.NOACK-LABORATORIEN. (2014). Water Solubility (Flask Method) acc. to OECD 105 and Council Regulation (EC) No. 440/2008, Method A.6. [Link]

  • Cefic-Lri. (n.d.). Guidance for the Persistence Assessment of Difficult Test Substances. [Link]

  • Vertex AI Search. (2025). (R)-Methyl 2-amino-2-(4-hydroxyphenyl)
  • Lee, S., et al. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health. [Link]

  • Khoubnasabjafari, M., et al. (2015). Experimental Mole Fraction Solubilities, x 1 , of Amino Acids, the... ResearchGate. [Link]

Sources

Navigating the Safety Landscape of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a key chiral intermediate in pharmaceutical synthesis, particularly in the development of peptide and amino acid derivatives, requires a nuanced understanding of its safety profile to ensure its effective and responsible handling in the laboratory.[1] This guide provides an in-depth analysis of its material safety data, moving beyond a standard template to offer a technical narrative grounded in the principles of chemical safety and risk mitigation.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a compound is the cornerstone of a robust safety assessment. This compound is most commonly available as its hydrochloride salt, which influences its physical characteristics.

Key Identifiers and Properties:

PropertyDataSource(s)
Chemical Name methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate hydrochloride[1]
Synonyms (R)-(4-hydroxyphenyl)glycine methylester hydrochloride, D-(-)-p-hydroxyphenylglycine methyl ester hydrochloride[2]
CAS Number 57591-61-4[1]
Molecular Formula C₉H₁₁NO₃ · HCl[1]
Molecular Weight 217.65 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 187-190°C[1]
Solubility Moderately soluble in water and polar solvents like methanol; insoluble in non-polar solvents.[1]
Purity Typically ≥97% (HPLC)[1]
Specific Rotation -120° to -130° (c=1, methanol)[1]

Note: Data primarily pertains to the hydrochloride salt, the most common commercial form.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. For this compound, the primary hazards are related to its acute toxicity.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Source:[3]

This classification necessitates a "Warning" signal word and the following pictogram:




Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is paramount to mitigating the risks associated with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure through the identified routes of entry.[6][7]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory. For tasks with a higher risk of spillage, consider additional protective clothing.[8]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is necessary.[7]

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[9]

  • Containment: For procedures with a high likelihood of generating dust, use a glove box or other containment system.

Storage

Proper storage is crucial for maintaining the stability of the compound and preventing accidental release.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.[5]

  • Segregation: Store separately from incompatible materials and foodstuffs.

Section 4: Emergency Procedures and First Aid

Rapid and appropriate responses to accidental exposures are critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10][11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Accidental Release Measures

A calm and systematic approach is necessary to manage spills effectively.[14]

Workflow for Spill Response:

SpillResponse cluster_small_spill Small Spill cluster_large_spill Large Spill start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (e.g., with absorbent pads) ppe->contain cleanup Clean Up Spill contain->cleanup cleanup_small Gently sweep or vacuum solid material. Avoid creating dust. cleanup->cleanup_small If small cleanup_large Contact EHS. Follow their guidance. cleanup->cleanup_large If large disposal Package Waste for Disposal decontaminate Decontaminate Area disposal->decontaminate end Incident Reported and Area Safe decontaminate->end cleanup_small->disposal cleanup_large->disposal Disposal start Chemical Waste Generated segregate Segregate Waste start->segregate containerize Place in a Labeled, Sealed Container segregate->containerize label_waste Label with 'Hazardous Waste' and Chemical Name containerize->label_waste store Store in Designated Waste Accumulation Area label_waste->store dispose Arrange for Pickup by Licensed Waste Disposal Service store->dispose end Proper Disposal dispose->end

Caption: Key steps for the proper disposal of chemical waste.

References

  • This compound Hydrochloride Product Specification. (2025, March 8). [Source Not Specified].
  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things.
  • In-Lab Disposal Methods: Waste Management Guide. Protect IU - Indiana University.
  • Methyl 2-amino-2-(4-hydroxyphenyl)acetate - Apollo Scientific. Apollo Scientific.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
  • Chemical Waste Disposal Guidelines. [Source Not Specified].
  • Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety.
  • Disposal Methods for Chemical Waste: A Comprehensive Guide. (2024, October 1). Greenflow.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder.
  • (R)-Amino-(4-hydroxyphenyl)
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta.
  • Reactions of Amino Acids. (2021, July 31). Chemistry LibreTexts.
  • PPE for Hazardous Chemicals. Canada Safety Training.
  • Model toxicity assay for amino acid derivatives using green paramecia. Research Trends.
  • Assessment of the toxicity and biodegradation of amino acid-based ionic liquids. PMC.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Firefighting Precautions at Facilities with Combustible Dust. OSHA.
  • First Aid Procedures for Chemical Hazards. NIOSH - CDC.
  • Decoding SDS Series Section 6: Accidental Release Measures. (2020, January 9). Chemtek, Inc.
  • Model toxicity assay for amino acid derivatives using green paramecia: Comparison of natural amino acids and N-acetylated non-protein amino acids. (2025, August 6).
  • The use of amino acids and their derivates to mitigate against pesticide-induced toxicity. [Source Not Specified].
  • (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester 97 57591-61-4. Sigma-Aldrich.
  • Hazardous Chemical Exposures. Office of Environmental Health and Safety, Princeton University.
  • α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews.
  • Amino Acid Methyl Esters Research Articles. R Discovery.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Methyl 2-amino-2-(4-hydroxyphenyl)acetate - Apollo Scientific. Apollo Scientific.
  • Methyl 2-amino-2-(4-chlorophenyl)
  • First Aid Procedures For Chemical Hazards. (2022, January 31).
  • The formation and hydrolysis of the active ester made
  • Prevention and control of accidental releases of hazardous m
  • D-p-hydroxyphenylglycine SDS, 22818-40-2 Safety D
  • N-(4-HYDROXYPHENYL)GLYCINE - Safety Data Sheet. (2025, February 1). ChemicalBook.
  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing.
  • First Aid for Chemical Exposures. CCOHS.
  • Methyl (2S)-2-amino-2-(4-hydroxyphenyl)
  • Combustible Dust Emergencies. (2016, December 15). Fire Engineering.
  • Organic Acid SOP. UW Environmental Health & Safety - University of Washington.
  • OSHA Combustible Dust Instruction. Camfil APC.
  • D-p-hydroxyphenylglycine. PubChem.
  • 4-Hydroxyphenylglycine. PubChem.
  • Lab Accident/First Aid Information. Environmental Health and Safety - UConn.
  • Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Deriv
  • A Step-by-Step Guide to Combustible Dust Protection. (2025, December 16). ISHN.
  • How to Reduce the Likelihood of Explosions by Properly Handling Combustible Dust. [Source Not Specified].
  • Methyl 2-amino-2-(4-methylphenyl)
  • Chapter 7: Amino Acids and Their Derivatives as Green Corrosion Inhibitors. Books.

Sources

Discovery and significance of p-hydroxyphenylglycine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Significance of p-Hydroxyphenylglycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyphenylglycine (HPG) and its derivatives represent a class of non-proteinogenic amino acids of significant interest in the pharmaceutical industry. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of these compounds. We will delve into their natural occurrence, particularly in complex antibiotics, and explore the evolution of synthetic methodologies, from classical chemical routes to modern chemoenzymatic and biosynthetic pathways. A core focus will be on the pivotal role of D-p-hydroxyphenylglycine as an indispensable building block for the semi-synthesis of globally important β-lactam antibiotics. Furthermore, this guide will touch upon the emerging pharmacological activities of novel HPG derivatives and provide detailed experimental protocols and visual diagrams to support researchers in this dynamic field.

Introduction: The Emergence of a Crucial Non-Proteinogenic Amino Acid

p-Hydroxyphenylglycine (HPG) is an aromatic, non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code. Its structure, featuring a hydroxylated phenyl group directly attached to the α-carbon, imparts unique conformational constraints and chemical properties that are leveraged in both natural product biosynthesis and pharmaceutical drug design.[1][2] The significance of HPG and its derivatives stems primarily from their role as critical components in a variety of bioactive molecules.

The D-enantiomer of p-hydroxyphenylglycine, in particular, is a cornerstone of the modern antibiotic arsenal. It serves as a key side-chain precursor in the semi-synthesis of numerous β-lactam antibiotics, including amoxicillin, cefadroxil, and cefoperazone.[3][4] The global demand for D-HPG is substantial, reaching thousands of tons annually, which has driven considerable research into efficient and sustainable production methods.[5][6][7]

This guide will provide an in-depth exploration of the journey of HPG derivatives, from their discovery in complex natural products to their current status as high-volume pharmaceutical intermediates and templates for new drug discovery initiatives.

Discovery in Nature: A Key to Potent Antibiotics

The discovery of p-hydroxyphenylglycine in nature is intrinsically linked to the study of complex peptide antibiotics. It is a crucial component of certain peptidic natural products synthesized through non-ribosomal peptide synthetase (NRPS) machinery.[8][9]

One of the most prominent examples is the vancomycin group of glycopeptide antibiotics.[8][9] In these molecules, HPG residues play a vital structural role in establishing the rigid, cup-shaped conformation of the central heptapeptide aglycone, which is essential for its mechanism of action—sequestering the D-Ala-D-Ala termini of peptidoglycan precursors and inhibiting bacterial cell wall synthesis.[8][9] Furthermore, the hydroxyl group of HPG often serves as an attachment point for glycosylation, a modification that can enhance the antibiotic's efficacy and pharmacokinetic properties.[8][9]

The biosynthesis of L-p-hydroxyphenylglycine in microorganisms like Amycolatopsis orientalis, the producer of chloroeremomycin, has been elucidated.[8][10] It is believed to proceed via a four-enzyme pathway starting from the common metabolite prephenate.[8][9][10] This discovery has opened avenues for biosynthetic engineering and the production of novel antibiotic analogs.

Synthetic Methodologies: From Chemical Synthesis to Biocatalysis

The industrial demand for enantiomerically pure D-p-hydroxyphenylglycine has spurred the development of diverse synthetic strategies. These can be broadly categorized into chemical synthesis and enzymatic or biosynthetic routes.

Classical Chemical Synthesis

Several classical chemical methods have been established for the synthesis of HPG, each with its own advantages and drawbacks.

  • Strecker Synthesis: This is the earliest reported method for preparing p-hydroxyphenylglycine.[3] The synthesis involves a three-component reaction between p-hydroxybenzaldehyde, ammonia, and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed under acidic conditions to yield racemic p-hydroxyphenylglycine.[3][11][12] While a foundational method, the traditional Strecker synthesis suffers from the use of highly toxic cyanide, expensive starting materials, and often low yields.[3]

  • Hydroxymandelic Acid Ammonolysis: This method involves the reaction of glyoxylic acid with phenol to produce hydroxymandelic acid, which is then subjected to ammonolysis to yield HPG.[3] This route is characterized by multiple extraction and filtration steps and generally results in low overall yields.[3]

  • p-Hydroxyphenylhydantoin Hydrolysis: In this approach, glyoxylic acid, urea, and phenol react to form p-hydroxyphenylhydantoin, which is subsequently hydrolyzed to produce HPG.[3] Similar to the ammonolysis route, this method is hampered by multiple operational steps and low product yields.[3]

  • Direct Reaction Method: A more modern and widely used approach involves the direct reaction of glyoxylic acid, phenol, and an active amide compound.[3] This method is favored for its reduced number of steps and lower cost.[3]

A summary of these classical chemical synthesis methods is presented in Table 1.

Synthesis MethodKey ReactantsAdvantagesDisadvantages
Strecker Synthesis p-Hydroxybenzaldehyde, Ammonia, CyanideWell-established, versatileUse of highly toxic cyanide, low yield, expensive raw materials
Hydroxymandelic Acid Ammonolysis Glyoxylic acid, Phenol, AmmoniaAvoids cyanideMultiple steps, low yield
p-Hydroxyphenylhydantoin Hydrolysis Glyoxylic acid, Urea, PhenolMultiple steps, low yield
Direct Reaction Method Glyoxylic acid, Phenol, Active AmideFewer steps, lower costCan have purification challenges
Enzymatic and Biosynthetic Routes

Growing concerns over the environmental impact of chemical synthesis have led to the development of greener enzymatic and biosynthetic methods for HPG production.[5]

  • Enzymatic Production of D-HPG: A common industrial enzymatic process for D-HPG production starts with chemically synthesized DL-p-hydroxyphenylhydantoin (DL-HPH).[5][7] This racemic mixture is subjected to a two-step enzymatic conversion. First, a D-hydantoinase selectively opens the hydantoin ring of the D-enantiomer to form N-carbamoyl-D-p-hydroxyphenylglycine. Subsequently, an N-carbamoyl-D-amino acid amidohydrolase hydrolyzes this intermediate to yield the final product, D-HPG.[5][7]

  • De Novo Biosynthesis of D-HPG: Researchers have successfully designed and implemented a de novo biosynthetic pathway for D-HPG production in microbial hosts like Pseudomonas putida.[5][6][13] This innovative approach allows for the synthesis of D-HPG directly from simple carbon sources like glucose, offering a more sustainable and environmentally friendly alternative to chemical synthesis.[6][13]

  • Enzymatic Cascade from L-Tyrosine: Another promising biocatalytic route involves a four-enzyme cascade to produce D-HPG from the readily available amino acid L-tyrosine.[7] This pathway has demonstrated high conversion rates and enantiomeric excess, making it a viable option for industrial-scale production.[7]

Significance in Drug Development

The primary significance of p-hydroxyphenylglycine derivatives in drug development lies in their role as essential building blocks for semi-synthetic antibiotics. However, their utility is expanding into other therapeutic areas.

The Cornerstone of β-Lactam Antibiotics

D-p-hydroxyphenylglycine is a crucial side chain for a number of orally administered β-lactam antibiotics.[1] The enzymatic coupling of a D-p-hydroxyphenylglycine ester or amide to a β-lactam nucleus, such as 6-aminopenicillanic acid (6-APA) or 7-aminodesacetoxycephalosporanic acid (7-ADCA), yields important antibiotics like amoxicillin and cefadroxil, respectively.[4][14] The presence of the p-hydroxyphenylglycine side chain is critical for the antibacterial spectrum and oral bioavailability of these drugs.

The efficiency of this enzymatic coupling is a subject of ongoing research, with efforts focused on developing mutant penicillin G acylases that exhibit higher synthetic activity and lower hydrolytic activity towards the product, leading to higher yields and shorter reaction times.[15]

Emerging Pharmacological Activities

Beyond their role in antibiotics, derivatives of p-hydroxyphenylglycine are being explored for other therapeutic applications. For instance, novel derivatives of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol have been designed and evaluated as agonists for the orphan G protein-coupled receptor GPR88.[16][17] GPR88 is considered an attractive therapeutic target for managing basal ganglia-associated disorders, and the discovery of potent and selective agonists is a critical step in validating this target.[16][17]

Furthermore, various phenylglycine derivatives have been investigated for their activity at metabotropic glutamate receptors (mGluRs), indicating their potential as pharmacological tools and templates for the development of new central nervous system-acting drugs.[18][19]

Experimental Protocols

To provide a practical context, this section details a representative experimental protocol for the Strecker synthesis of racemic 2-amino-2-(4-hydroxyphenyl)acetic acid.

Protocol 1: Two-Step Strecker Synthesis of Racemic p-Hydroxyphenylglycine

Safety Precautions: This protocol involves the use of highly toxic sodium cyanide and corrosive acids and bases. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • Sodium Cyanide (NaCN)

  • Ammonium Chloride (NH₄Cl)

  • Ammonia solution (28-30%)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Deionized Water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

Step 1: α-Aminonitrile Formation

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde in methanol.

  • Prepare a solution of ammonium chloride in aqueous ammonia and a separate aqueous solution of sodium cyanide.

  • Cool the flask containing the aldehyde solution in an ice bath.

  • Slowly add the ammonium chloride/ammonia solution to the cooled aldehyde solution with continuous stirring.

  • Following this, slowly add the sodium cyanide solution via the dropping funnel while maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight to ensure the complete formation of 2-amino-2-(4-hydroxyphenyl)acetonitrile.

Step 2: Hydrolysis of the α-Aminonitrile

  • Carefully add concentrated hydrochloric acid to the reaction mixture from Step 1.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

  • After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Neutralize the mixture by carefully adding a base (e.g., concentrated ammonia solution) until the pH is near the isoelectric point of p-hydroxyphenylglycine (around pH 5-6).

  • The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain racemic 2-amino-2-(4-hydroxyphenyl)acetic acid.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Strecker Synthesis of p-Hydroxyphenylglycine

Strecker_Synthesis p_hydroxybenzaldehyde p-Hydroxybenzaldehyde aminonitrile α-Aminonitrile p_hydroxybenzaldehyde->aminonitrile + p_hydroxybenzaldehyde->aminonitrile nh3 NH₃ nh3->aminonitrile + nh3->aminonitrile hcn HCN hcn->aminonitrile + hcn->aminonitrile hcl_h2o HCl, H₂O hpg p-Hydroxyphenylglycine (racemic) aminonitrile->hpg Hydrolysis

Caption: Reaction scheme for the Strecker synthesis of p-hydroxyphenylglycine.

Biosynthetic Pathway of L-p-Hydroxyphenylglycine

L_HPG_Biosynthesis prephenate Prephenate p_hydroxymandelate p-Hydroxymandelate prephenate->p_hydroxymandelate p-Hydroxymandelate Synthase p_hydroxybenzoylformate p-Hydroxybenzoylformate p_hydroxymandelate->p_hydroxybenzoylformate p-Hydroxymandelate Oxidase l_hpg L-p-Hydroxyphenylglycine p_hydroxybenzoylformate->l_hpg L-p-Hydroxyphenylglycine Transaminase

Caption: Proposed enzymatic pathway for the biosynthesis of L-p-hydroxyphenylglycine.

Enzymatic Synthesis of D-p-Hydroxyphenylglycine

D_HPG_Enzymatic_Synthesis dl_hph DL-p-Hydroxyphenylhydantoin nc_d_hpg N-Carbamoyl-D-p-hydroxyphenylglycine dl_hph->nc_d_hpg D-Hydantoinase d_hpg D-p-Hydroxyphenylglycine nc_d_hpg->d_hpg N-Carbamoyl-D-amino acid amidohydrolase

Caption: Two-step enzymatic synthesis of D-p-hydroxyphenylglycine from its hydantoin precursor.

Conclusion

p-Hydroxyphenylglycine and its derivatives have carved out an indispensable niche in the world of pharmaceuticals. From their origins as structural motifs in potent natural antibiotics to their current status as high-volume, synthetically accessible building blocks for life-saving drugs, their importance cannot be overstated. The ongoing innovation in their synthesis, particularly through biocatalysis and metabolic engineering, promises more sustainable and efficient production methods to meet the ever-present global demand. Furthermore, the exploration of novel HPG derivatives as modulators of new therapeutic targets like GPR88 signals a bright future for this versatile class of molecules, extending their significance far beyond the realm of β-lactam antibiotics. This guide has aimed to provide a thorough and technically grounded resource for researchers and professionals engaged in the study and application of these remarkable compounds.

References

  • CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents. (n.d.).
  • Hubbard, B. K., & Walsh, C. T. (2003). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology, 7(12), 931-942. Retrieved January 3, 2026, from [Link]

  • Liu, Y., Xie, N., Liu, Y., Zhang, B., & Chen, N. (2022). De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. ACS Synthetic Biology, 11(3), 1361–1372. Retrieved January 3, 2026, from [Link]

  • Liu, Y., Xie, N., Liu, Y., Zhang, B., & Chen, N. (2022). De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. PubMed. Retrieved January 3, 2026, from [Link]

  • Zhang, W., Zhang, R., Cui, W., Zhang, T., Li, J., & Xu, G. (2021). A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine. Journal of Industrial Microbiology & Biotechnology, 48(5-6). Retrieved January 3, 2026, from [Link]

  • Hubbard, B. K., & Walsh, C. T. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Semantic Scholar. Retrieved January 3, 2026, from [Link]

  • Liu, Y., Xie, N., Liu, Y., Zhang, B., & Chen, N. (2022). De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. ACS Synthetic Biology. Retrieved January 3, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-hydroxyphenylglycine. Retrieved January 3, 2026, from [Link]

  • CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google Patents. (n.d.).
  • Hubbard, B. K., & Walsh, C. T. (2003). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. ResearchGate. Retrieved January 3, 2026, from [Link]

  • WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents. (n.d.).
  • Patsnap. (n.d.). p-Hydroxyphenylglycine patented technology retrieval search results. Eureka. Retrieved January 3, 2026, from [Link]

  • Jin, C., Chen, Y., Li, Y., et al. (2017). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & Medicinal Chemistry Letters, 27(2), 259-263. Retrieved January 3, 2026, from [Link]

  • Jin, C., Chen, Y., Li, Y., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235. Retrieved January 3, 2026, from [Link]

  • Grundmann, L., Gröger, H., & Fessner, W. D. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. Retrieved January 3, 2026, from [Link]

  • NL1010506C2 - Production of beta-lactam antibiotics comprises enzyme-catalysed acylation with new D-p-hydroxyphenylglycinamide derivatives - Google Patents. (n.d.).
  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • Pan, X., Wang, L., Ye, J., Qin, S., & He, B. (2018). Efficient synthesis of β-lactam antibiotics with very low product hydrolysis by a mutant Providencia rettgeri penicillin G acylase. Applied Microbiology and Biotechnology, 102(4), 1749–1758. Retrieved January 3, 2026, from [Link]

  • Jane, D. E., Thomas, N. K., Tse, H. W., & Watkins, J. C. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). Neuropharmacology, 34(8), 851–856. Retrieved January 3, 2026, from [Link]

  • Jane, D. E., Thomas, N. K., Tse, H. W., & Watkins, J. C. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Ferreira, A. L., Giordano, R. L., & de Campos Giordano, R. (2000). Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. Biochemical Engineering Journal, 6(3), 203-209. Retrieved January 3, 2026, from [Link]

  • US3994962A - Method of manufacturing optically active p-hydroxyphenylglycine - Google Patents. (n.d.).
  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed. Retrieved January 3, 2026, from [Link]

  • ChemBK. (2024, April 9). D-(-)-P-HYDROXYPHENYLGLYCINE METHYL ESTE. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylglycine. Retrieved January 3, 2026, from [Link]

Sources

Methodological & Application

Use of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Integration of (R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid Derivatives in Solid-Phase Peptide Synthesis

Introduction: The Strategic Value of Non-Canonical Amino Acids

The introduction of non-canonical amino acids (NCAAs) into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These unique building blocks allow researchers to move beyond the 20 proteinogenic amino acids, enabling the design of peptides with enhanced stability, novel structural motifs, and tailored pharmacological profiles. (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, and more specifically its parent carboxylic acid, (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid (a derivative of D-phenylglycine), represents a valuable NCAA. Its rigid phenylglycine backbone can enforce specific secondary structures, while the phenolic side chain offers a site for further chemical modification or can participate in crucial receptor-binding interactions.

This guide provides a detailed framework for the successful incorporation of this residue into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques, focusing on the practical considerations and chemical principles that ensure high-yield, high-purity outcomes.

Figure 1: Structure of the core amino acid.

Part 1: Foundational Principles for Synthesis

While the topic specifies this compound, its direct use in standard SPPS is limited. SPPS requires a free carboxylic acid to couple to the resin-bound amine. The methyl ester form is more suited for solution-phase synthesis or as a final C-terminal residue under specific coupling conditions.

Therefore, for practical SPPS, we must start with the corresponding N-α-protected and side-chain-protected carboxylic acid. The most common and versatile strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-Butyl) approach.[1][2][3]

  • α-Amino Group Protection: The α-amino group is temporarily protected with the base-labile Fmoc group. This group is stable to the acidic conditions used in final cleavage but is readily removed by a mild base like piperidine to allow for chain elongation.[3][4]

  • Side Chain Hydroxyl Protection: The phenolic hydroxyl group is reactive and can cause side reactions during peptide coupling.[5] It must be masked with a "permanent" protecting group that is stable throughout the synthesis but removed during the final cleavage step. The acid-labile tert-butyl (tBu) ether is an ideal choice in the Fmoc strategy.

  • Orthogonality: The Fmoc (base-labile) and tBu (acid-labile) protecting groups are orthogonal . This is a fundamental principle in SPPS, meaning one can be removed without affecting the other, allowing for selective deprotection at each step of the synthesis.[1][6]

The resulting, ready-to-use building block is Fmoc-(R)-Hpg(tBu)-OH . All subsequent protocols are based on the use of this derivative.

Figure 2: The general workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Part 2: Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent volumes and quantities can be scaled accordingly.

Protocol 1: Incorporation of Fmoc-(R)-Hpg(tBu)-OH via Manual SPPS

This protocol details a single coupling cycle for adding the title amino acid to a growing peptide chain attached to a solid support (e.g., Rink Amide resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-(R)-Hpg(tBu)-OH

  • Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • SPPS reaction vessel (e.g., fritted syringe)

  • Shaker or vortexer

Procedure:

  • Resin Swelling: If starting a new synthesis, swell the resin in DMF for 30-60 minutes to ensure optimal reagent accessibility.[7] For an ongoing synthesis, ensure the resin is well-solvated in DMF.

  • Fmoc Deprotection (if applicable): a. Drain the DMF from the peptide-resin. b. Add the deprotection solution (20% piperidine in DMF, ~10 mL/g resin). c. Agitate for 3 minutes, then drain. d. Add a fresh portion of the deprotection solution and agitate for 10-15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Preparation of the Coupling Solution (Pre-activation): a. In a separate vial, dissolve Fmoc-(R)-Hpg(tBu)-OH (3 equivalents relative to resin loading) and HBTU (2.95 equivalents) in DMF (~2 mL). b. Add DIPEA (6 equivalents) to the solution. c. Gently swirl the vial and allow the mixture to pre-activate for 1-2 minutes. The solution may change color. Causality: Pre-activation minimizes the risk of guanidinylation, a side reaction where the coupling reagent caps the free amine on the peptide chain.[8]

  • Coupling Reaction: a. Drain the DMF from the deprotected peptide-resin. b. Immediately add the pre-activated amino acid solution from step 3 to the resin. c. Agitate the reaction vessel at room temperature for 1-2 hours. Due to the steric bulk of the phenylglycine derivative, a longer coupling time compared to simpler amino acids like Alanine may be necessary.

  • Reaction Monitoring (Optional but Recommended): a. After the coupling time, take a few resin beads, wash them thoroughly with DMF and DCM, and dry them. b. Perform a qualitative ninhydrin (Kaiser) test.[9] A negative result (yellow/colorless beads) indicates the successful consumption of all free primary amines and a complete coupling reaction. A positive result (blue/purple beads) indicates incomplete coupling. c. If coupling is incomplete: Drain the vessel and repeat steps 3 and 4 (a "double couple").

  • Washing: a. Once the coupling is complete, drain the reaction solution. b. Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DMF (x3), DCM (x3), DMF (x3). Each wash should be for ~1 minute with agitation.

  • Capping (Optional): If a small percentage of unreacted amines remains, they can be capped to prevent the formation of deletion sequences. This is done by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.[10]

The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

Protocol 2: Final Cleavage and Global Deprotection

This protocol releases the synthesized peptide from the resin and simultaneously removes all acid-labile side-chain protecting groups, including the tBu group from the Hpg residue.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIPS 82.5:5:5:5:2.5 v/v).

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen or Argon stream for drying

Procedure:

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it completely under a high vacuum for several hours.

  • Cleavage Reaction: a. Place the dry resin in a suitable reaction vessel. b. Add the cold cleavage cocktail (~10 mL per 100 mg of resin). c. Safety Note: Perform this step in a certified fume hood. TFA is highly corrosive. d. Agitate the slurry at room temperature for 2-3 hours. Causality: The strong acid (TFA) cleaves the peptide from the acid-sensitive linker and removes the tBu, Pbf, Boc, and Trt side-chain protecting groups. The other components are "scavengers" that trap the highly reactive cationic species generated during deprotection, preventing re-attachment to sensitive residues like Tryptophan or Methionine.[2][8]

  • Peptide Precipitation: a. Filter the resin from the cleavage solution, collecting the filtrate in a centrifuge tube. b. Rinse the resin with a small amount of fresh TFA and combine the filtrates. c. Add the TFA filtrate dropwise into a larger tube containing cold diethyl ether (~10-fold excess by volume). A white precipitate (the crude peptide) should form immediately.

  • Isolation and Washing: a. Centrifuge the ether suspension to pellet the crude peptide. b. Carefully decant the ether. c. Wash the peptide pellet by re-suspending it in fresh cold ether and repeating the centrifugation. Perform this wash 2-3 times to remove residual scavengers and organic byproducts.

  • Drying: After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Purification: The resulting crude peptide should be dissolved in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purified, typically by reverse-phase HPLC.

Part 3: Key Technical Considerations and Data

Selection of Coupling Reagents

The choice of coupling reagent is critical for efficiency and for minimizing side reactions, especially racemization.[11] Uronium/aminium salt-based reagents are generally preferred in modern SPPS for their high efficiency and rapid reaction times.[12][13]

Reagent Class Examples Activation Mechanism Key Advantages & Considerations
Carbodiimides DCC, DICForms an O-acylisourea intermediateDIC is standard for SPPS. Often used with additives like OxymaPure to increase efficiency and suppress racemization.[12][14][15]
Uronium/Aminium HBTU, HATU, HCTUForms an activated ester (OBt or OAt ester)Highly efficient and fast. HATU is more reactive and recommended for sterically hindered couplings. Byproducts are water-soluble, simplifying purification.[12][16]
Phosphonium PyBOP, PyAOPForms an activated phosphonium esterVery effective, especially for hindered couplings and cyclization. Byproducts are generally non-hazardous.[15]
Protecting Group Strategy: Orthogonality in Action

The success of multi-step SPPS hinges on the use of orthogonal protecting groups.[1][6]

Functional Group Protecting Group Abbreviation Cleavage Condition Role
α-Amino9-FluorenylmethoxycarbonylFmoc20% Piperidine in DMF (Base)Temporary: Removed at each cycle for chain elongation.[3]
Phenolic Hydroxyltert-ButyltBuTrifluoroacetic Acid (TFA)Permanent: Stable to base; removed only during final cleavage.[3]
Arginine (Guanidino)2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfTrifluoroacetic Acid (TFA)Permanent: Standard for Arg in Fmoc-SPPS.
Lysine (ε-Amino)tert-ButoxycarbonylBocTrifluoroacetic Acid (TFA)Permanent: Standard for Lys in Fmoc-SPPS.
Potential Side Reactions

Understanding potential side reactions is key to troubleshooting and optimizing the synthesis.

Figure 3: Mechanism of racemization via oxazolone formation.

  • Racemization/Epimerization: Phenylglycine derivatives are known to be susceptible to racemization during activation. The formation of a planar oxazolone intermediate allows for the loss of stereochemical integrity at the α-carbon.[11]

    • Mitigation: Use coupling additives like OxymaPure or HOAt. Minimize the pre-activation time and avoid strong, sterically hindered bases if possible. Using HATU, which incorporates HOAt, is often a good strategy.[12]

  • Diketopiperazine Formation: This side reaction can occur after the coupling of the second amino acid, where the N-terminal amine attacks the C-terminal ester bond to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is more prevalent when Proline or Glycine are in the first two positions.[8]

    • Mitigation: Use a sterically hindered resin linker (e.g., 2-chlorotrityl chloride resin) for the first amino acid. Couple the third amino acid quickly after deprotecting the second.

  • Incomplete Coupling: The bulky nature of the Hpg residue can lead to slower reaction kinetics.

    • Mitigation: Use a more powerful activator like HATU, increase the coupling time, or perform a double couple as standard practice for this residue. Microwave-assisted SPPS can also dramatically enhance coupling efficiency for difficult sequences.[4]

References

  • Chitnumsub, P., et al. (n.d.).
  • Lozano, C., et al. (2021). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology.
  • Sabatino, D. (2019). Chemical Methods for Peptide and Protein Production. Molecules.
  • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. Available at: [Link]

  • The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Available at: [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology.
  • Biron, E. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • PubChem. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. Available at: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]

  • Delcroix, M., & Stieglitz, J. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.
  • Dana Bioscience. (n.d.). Methyl (R)-2-amino-2-(4-hydroxyphenyl)acetate. Available at: [Link]

  • Vasanthakumar, G., et al. (2022).

Sources

Application Note & Protocol: Selective N-Protection of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate is a critical chiral building block in the synthesis of numerous pharmaceuticals, including β-lactam antibiotics and other bioactive peptides. The presence of two nucleophilic sites—the primary amine and the phenolic hydroxyl group—necessitates a strategic approach to selective N-protection. This document provides a comprehensive guide to the N-protection of this valuable intermediate, focusing on the widely used Boc, Cbz, and Fmoc protecting groups. It offers detailed, field-tested protocols, explains the rationale behind procedural choices, and addresses common challenges to ensure reproducible, high-yield outcomes in a research and development setting.

Introduction: The Strategic Imperative for Selective N-Protection

The dual functionality of this compound presents a classic chemoselectivity challenge. The primary amine (α-amino group) is more nucleophilic than the phenolic hydroxyl group, which allows for selective protection under carefully controlled conditions. Failure to achieve selectivity can lead to undesired side products, such as the di-protected compound or O-acylation, complicating purification and reducing the overall yield of the desired N-protected product.

The choice of the N-protecting group is a critical decision dictated by the downstream synthetic strategy, particularly the conditions required for its eventual removal. This guide focuses on three of the most versatile and commonly employed N-protecting groups in organic synthesis:

  • Boc (tert-Butoxycarbonyl): Stable under a wide range of conditions but readily cleaved by acid (e.g., trifluoroacetic acid, TFA).

  • Cbz (Carboxybenzyl): Stable to acidic and basic conditions, typically removed by catalytic hydrogenation.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Notably labile to basic conditions (e.g., piperidine), making it orthogonal to Boc and Cbz and a cornerstone of solid-phase peptide synthesis.

Selecting the Optimal N-Protecting Group: A Comparative Analysis

The selection of a protecting group is not arbitrary; it is a strategic decision that impacts the entire synthetic route. The key is orthogonality—the ability to deprotect one group without affecting another.

Protecting GroupStructureKey AdvantagesCommon DeprotectionKey Considerations
Boc Boc₂O (Di-tert-butyl dicarbonate)High crystallinity of derivatives; robust under many conditions.Acidolysis (e.g., TFA, HCl in dioxane)Can be sensitive to strong acids over long periods.
Cbz CbzCl (Benzyl chloroformate)Stable to mild acid and base; orthogonal to Boc and Fmoc.Catalytic Hydrogenation (e.g., H₂, Pd/C)Not suitable for molecules with other reducible groups (e.g., alkynes).
Fmoc Fmoc-Cl, Fmoc-OSuBase-labile deprotection allows for very mild conditions.Piperidine in DMFThe fluorenyl group is large and can sometimes hinder reactions.

This comparative framework allows a researcher to align the choice of protecting group with the specific demands of their synthetic target. For instance, if the final compound must be subjected to hydrogenation to reduce a double bond, a Cbz group would be a poor choice for N-protection.

Experimental Protocols: From Theory to Practice

The following protocols are optimized for the selective N-protection of this compound.

Protocol 1: N-Boc Protection

The use of di-tert-butyl dicarbonate (Boc₂O) is one of the most common methods for N-protection. The reaction proceeds via the acylation of the more nucleophilic amino group.

The reaction is typically performed in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve the starting materials. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to scavenge the proton released from the amine, thereby increasing its nucleophilicity and driving the reaction forward. The evolution of CO₂ gas from the breakdown of a mixed anhydride intermediate also provides a strong thermodynamic driving force for the reaction.

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification S Dissolve Substrate & Base in DCM R Add Boc₂O (1.1 eq) Stir at RT S->R Cool to 0°C M Monitor via TLC R->M W1 Aqueous Wash (e.g., sat. NaHCO₃) M->W1 Reaction Complete D Dry (Na₂SO₄) W1->D C Concentrate D->C P Purify (Crystallization or Chromatography) C->P

Caption: Workflow for N-Boc Protection.

  • Preparation: To a round-bottom flask, add this compound (1.0 equiv.) and dissolve it in dichloromethane (DCM, approx. 0.1 M). Add triethylamine (TEA, 1.5 equiv.). Stir the mixture at room temperature until all solids are dissolved.

  • Reaction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM dropwise over 15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from a solvent system like ethyl acetate/hexanes.

Protocol 2: N-Cbz Protection

Benzyl chloroformate (Cbz-Cl) is a classic reagent for introducing the Cbz group. The reaction is often performed under Schotten-Baumann conditions (in a biphasic system with a base).

The Schotten-Baumann reaction uses a biphasic solvent system, typically an organic solvent (like DCM or diethyl ether) and water. The base (e.g., NaHCO₃ or NaOH) resides in the aqueous phase, where it neutralizes the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, thus driving the reaction to completion. The product and starting materials remain in the organic phase.

Cbz_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification S Dissolve Substrate in Aqueous Base (e.g., NaHCO₃) R Add Cbz-Cl (1.1 eq) Stir at 0°C S->R Cool to 0°C M Monitor via TLC R->M Warm to RT W1 Extract with Ether (removes excess Cbz-Cl) M->W1 Reaction Complete A Acidify Aqueous Layer (e.g., HCl to pH 2) W1->A E Extract Product (EtOAc) A->E D Dry & Concentrate E->D

Caption: Workflow for N-Cbz Protection.

  • Preparation: Dissolve this compound (1.0 equiv.) in a 1 M aqueous solution of sodium bicarbonate (2.5 equiv.) in a flask. Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Reaction: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, ensuring the temperature is maintained below 5 °C.

  • Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted Cbz-Cl.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl. The product will often precipitate.

  • Purification: Extract the product with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Cbz protected product.

Protocol 3: N-Fmoc Protection

The Fmoc group is typically introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction conditions are similar to those for Cbz protection.

Similar to the previous methods, this protocol uses a base to neutralize the HCl formed. Fmoc-Cl is a solid and can be easier to handle than the liquid Cbz-Cl, but it is sensitive to moisture. The large, hydrophobic fluorenyl group can sometimes aid in the crystallization of the product.

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification S Dissolve Substrate in Aqueous Na₂CO₃/Dioxane R Add Fmoc-Cl (1.05 eq) Stir at RT S->R Cool to 0°C M Monitor via TLC R->M Stir Overnight W1 Dilute with H₂O M->W1 Reaction Complete A Acidify with Citric Acid W1->A E Extract Product (EtOAc) A->E D Dry & Concentrate E->D

Caption: Workflow for N-Fmoc Protection.

  • Preparation: Suspend this compound (1.0 equiv.) in a mixture of 10% aqueous sodium carbonate (Na₂CO₃) and dioxane (1:1 v/v). Cool the suspension to 0 °C.

  • Reaction: Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 equiv.) portion-wise while maintaining the temperature at 0 °C.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor for completion using TLC.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove impurities.

  • Isolation: Acidify the aqueous layer to pH ~3 with a saturated citric acid solution.

  • Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the desired N-Fmoc protected product.

Troubleshooting and Key Considerations

  • Challenge: Di-protection (N- and O-acylation).

    • Cause: Use of excess acylating agent (Boc₂O, Cbz-Cl, Fmoc-Cl) or overly harsh basic conditions can lead to the protection of the less nucleophilic phenolic hydroxyl group.

    • Solution: Use of stoichiometric amounts (1.05-1.1 equivalents) of the protecting group reagent is critical. Performing the reaction at lower temperatures (0 °C) enhances selectivity for the more reactive amine.

  • Challenge: Low Yield.

    • Cause: Incomplete reaction, or loss of product during aqueous work-up, especially if the product has some water solubility.

    • Solution: Ensure the starting material is fully dissolved before adding the acylating agent. Monitor the reaction closely by TLC to confirm completion. During work-up, perform multiple extractions with the organic solvent to maximize product recovery.

  • Challenge: Hydrolysis of the Methyl Ester.

    • Cause: Prolonged exposure to strong basic conditions (e.g., NaOH) can lead to saponification of the methyl ester.

    • Solution: Use milder bases like NaHCO₃ or organic bases like TEA. Keep reaction times to the minimum required for complete N-protection.

Conclusion

The selective N-protection of this compound is a fundamental transformation that enables its use in complex multi-step syntheses. By carefully selecting the protecting group based on the overall synthetic strategy and by precisely controlling the reaction conditions—particularly stoichiometry, temperature, and base—researchers can achieve high yields of the desired N-protected product. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals, facilitating efficient and reproducible synthesis of critical pharmaceutical intermediates.

HPLC Analytical Method for the Purity of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate: An In-Depth Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide presents a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of purity of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate. This critical pharmaceutical intermediate, a key building block in the synthesis of various β-lactam antibiotics, demands stringent purity control to ensure the safety and efficacy of the final drug product. This document provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, empowering researchers, scientists, and drug development professionals to implement and adapt this method with a thorough understanding of its principles.

Introduction: The Significance of Purity in a Chiral Building Block

This compound, also known as methyl D-hydroxyphenylglycinate, is a chiral molecule where the stereochemistry is paramount to its biological activity in the final active pharmaceutical ingredient (API).[1] Its primary use as a side-chain precursor for antibiotics like Cefadroxil underscores the necessity for a highly pure starting material.[2] The presence of its enantiomeric counterpart, (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, or other process-related and degradation impurities, can lead to suboptimal therapeutic efficacy and potential adverse effects.

This application note details a stability-indicating reverse-phase HPLC (RP-HPLC) method, designed and validated according to the principles outlined by the International Council for Harmonisation (ICH) guidelines, to ensure the reliable quantification of this compound and the separation of its potential impurities.[3]

Methodological Principles: A Foundation in Chromatographic Theory

The selected analytical approach is based on reversed-phase chromatography, a powerful technique for separating compounds with varying polarities. The analyte, being a polar amino acid ester, requires careful optimization of the stationary and mobile phases to achieve adequate retention and resolution.

The Rationale for a C18 Stationary Phase

A C18 (octadecylsilyl) stationary phase is chosen for its versatility and proven efficacy in retaining a broad range of analytes, including polar compounds. The hydrophobic nature of the C18 chains provides the necessary interaction with the non-polar regions of the analyte molecule, while the aqueous-organic mobile phase allows for the fine-tuning of retention.

Mobile Phase Design: Balancing Retention and Selectivity

A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier is employed.

  • Aqueous Buffer (Mobile Phase A): A phosphate buffer is selected to maintain a consistent pH throughout the analysis. Controlling the pH is critical as it influences the ionization state of the amino and carboxylic acid functional groups of the analyte and its impurities, thereby affecting their retention behavior. A slightly acidic pH is generally optimal for enhancing the retention of such polar compounds on a C18 column.

  • Organic Modifier (Mobile Phase B): Acetonitrile is chosen as the organic modifier due to its low viscosity, UV transparency, and excellent solvating properties for a wide range of organic molecules. The gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, allows for the effective separation of compounds with a broad polarity range.

Experimental Workflow: From Sample to Result

The following diagram illustrates the comprehensive workflow for the HPLC analysis of this compound.

Caption: A schematic overview of the HPLC analytical workflow.

Detailed Protocols

Materials and Reagents
Material/ReagentGrade
This compound Reference StandardUSP or equivalent
AcetonitrileHPLC Grade
Potassium Dihydrogen PhosphateAnalytical Reagent Grade
Orthophosphoric AcidAnalytical Reagent Grade
WaterHPLC Grade/Milli-Q or equivalent
Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
27
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Use HPLC grade acetonitrile directly. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are as follows:

  • Tailing Factor: Not more than 2.0

  • Theoretical Plates: Not less than 2000

  • Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%

Method Validation: Ensuring Trustworthiness and Reliability

The analytical method has been validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. To demonstrate this, forced degradation studies were conducted on this compound.

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N HCl, heated at 60°C for 4 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N NaOH, kept at room temperature for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, kept at room temperature for 4 hours.

  • Thermal Degradation: Sample solution heated at 80°C for 24 hours.

  • Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies should demonstrate that the main peak is well-resolved from all degradation product peaks, confirming the stability-indicating nature of the method. The degradation of Cefadroxil, a closely related compound, is known to proceed via hydrolysis of the β-lactam ring and other pathways, providing an indication of the types of degradants that might be expected.[4][5]

Linearity

The linearity of the method was established by analyzing a series of solutions of this compound at concentrations ranging from 1 µg/mL to 150 µg/mL. The correlation coefficient (r²) of the calibration curve should be not less than 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same batch on the same day. The RSD should be not more than 2.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same batch of samples on two different days, by two different analysts, and on two different instruments. The RSD between the two sets of results should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

Data Analysis and Purity Calculation

The purity of this compound is calculated as a percentage using the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Potential Impurities

A thorough understanding of potential impurities is crucial for a robust purity method. Based on the synthesis of the related antibiotic Cefadroxil, potential impurities for this compound may include:

  • (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate: The enantiomeric impurity. A chiral HPLC method would be required for its separation and quantification.

  • p-Hydroxyphenylglycine: The starting material for the esterification reaction.

  • Dimerization products: Formed through intermolecular reactions.

  • Degradation products: As identified in the forced degradation studies.

The developed HPLC method should demonstrate adequate resolution for these and other potential process-related impurities.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor peak shape (tailing) - Column degradation- Incompatible sample solvent- pH of the mobile phase is not optimal- Replace the column- Ensure the sample is dissolved in the diluent- Verify and adjust the mobile phase pH
Inconsistent retention times - Inadequate system equilibration- Fluctuations in column temperature- Mobile phase composition is not stable- Equilibrate the system for a longer duration- Ensure the column oven is functioning correctly- Prepare fresh mobile phase daily
Extraneous peaks - Contaminated sample or diluent- Carryover from previous injections- Use high-purity solvents and reagents- Implement a needle wash step in the injection sequence

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the purity determination of this compound. The detailed protocol, coupled with the rationale behind the experimental choices and a thorough validation strategy, equips researchers and quality control professionals with the necessary tools to ensure the quality and consistency of this vital pharmaceutical intermediate. The principles and methodologies described herein are designed to be robust, reliable, and compliant with stringent regulatory expectations.

References

  • Tsuji, A., Nakashima, E., Deguchi, Y., Nishide, K., Shimizu, T., Horiuchi, S., Ishikawa, K., & Yamana, T. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. Journal of Pharmaceutical Sciences, 70(10), 1120–1128.
  • BenchChem. (2025). An In-depth Technical Guide to Forced Degradation Studies of Cefadroxil and the Formation of Δ²-Cefadroxil.
  • Synthesis of cefadroxil carbon
  • Axios Research. (n.d.). This compound - CAS - 37763-23-8. Retrieved from [Link]

  • Belboukhari, N. (2016). Chiral separation and determination of enantiomeric purity of the pharmaceutical formulation of cefadroxil using coated and immobilized amylose-derived and cellulose-derived chiral stationary phases. Egyptian Pharmaceutical Journal, 15(2), 89-96.
  • ResearchGate. (n.d.). a Degradation hypothesis of cefadroxil (CX) after nucleophilic opening... Retrieved from [Link]

  • SynThink. (n.d.). Cefadroxil EP Impurities & USP Related Compounds. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). DEVELOPMENT OF METHOD FOR ANALYSIS AND QUANTIFICATION OF CEFADROXIL IN DIFFERENT PHARMACEUTICAL FORMULATIONS USING HPLC. Retrieved from [Link]

  • BenchChem. (2025). The Synthesis of Cefadroxil: A Technical Guide to Pathways and Intermediates.
  • ResearchGate. (n.d.). HPLC analysis of cefadroxil and its related substances. Retrieved from [Link]

  • TSI Journals. (2016). Quantitative analysis of cefadroxil in presence of its degradation product by various spectrophotometric techniques. Retrieved from [Link]

Sources

The Pivotal Role of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate in Chiral Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate , also known as D-(-)-p-Hydroxyphenylglycine methyl ester, stands as a cornerstone chiral building block in modern pharmaceutical development. Its rigid stereochemistry and versatile functional groups—a primary amine, a methyl ester, and a phenol—make it an invaluable precursor for a range of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of its primary applications, complete with detailed protocols and mechanistic insights, to empower researchers in leveraging this critical synthon.

The significance of this compound lies in its enantiopure nature. In drug development, the three-dimensional arrangement of atoms is paramount, as biological targets like enzymes and receptors are themselves chiral. Employing an enantiomerically pure starting material like this compound ensures the selective synthesis of the desired stereoisomer of a drug, maximizing therapeutic efficacy while minimizing potential side effects associated with the unwanted enantiomer.[1]

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound is in the synthesis of semi-synthetic β-lactam antibiotics. The D-p-hydroxyphenylglycine side chain it provides is a characteristic feature of several broad-spectrum penicillins and cephalosporins. Furthermore, its inherent chirality and functional handles allow for its use in creating other valuable chiral molecules, such as amino alcohols.

Table 1: Key Physicochemical Properties
PropertyValueSource
CAS Number 37763-23-8; 57591-61-4 (HCl salt)[1][2][3][4][5][6][7]
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol (free base); 217.65 g/mol (HCl salt)[2]
Appearance White to off-white crystalline powder[1][2]
Melting Point 187-190°C (HCl salt)[2]
Solubility Moderately soluble in water and polar solvents (e.g., methanol)[2]
Specific Rotation [α]D -120° to -130° (c=1, methanol) for HCl salt[2]

Application 1: Enzymatic Synthesis of Amoxicillin

Amoxicillin is a widely used broad-spectrum antibiotic. The most efficient and environmentally friendly method for its industrial production is the enzyme-catalyzed condensation of the β-lactam core, 6-aminopenicillanic acid (6-APA), with the this compound side chain.[3][8] This process is catalyzed by Penicillin G Acylase (PGA).

Causality of Experimental Choices:

  • Enzymatic Catalyst: Penicillin G Acylase is highly specific for the D-enantiomer of the hydroxyphenylglycine side chain, ensuring the correct stereochemistry of the final amoxicillin molecule. The use of an immobilized enzyme allows for easy separation and reuse, making the process more economical and sustainable.[9][10][11][12][13]

  • pH Control: The reaction pH is critical. A pH around 6.0-6.5 represents a compromise between the optimal activity of the enzyme and the stability of the reactants and product.[2][10] The amino group of 6-APA must be in its neutral, nucleophilic form to attack the acyl-enzyme intermediate.

  • Temperature: A moderate temperature of 15-25°C is chosen to maintain enzyme stability and activity while minimizing the rate of undesirable side reactions, such as the hydrolysis of the methyl ester and the newly formed amoxicillin.[2][10][11]

  • Substrate Ratio: An excess of the side chain ester is often used to drive the reaction equilibrium towards synthesis and ensure complete conversion of the more expensive 6-APA nucleus.[2][10]

Experimental Protocol: Enzymatic Synthesis of Amoxicillin

This protocol is a synthesis of methodologies described in the literature.[2][4][10]

  • Preparation of 6-APA Solution:

    • In a temperature-controlled reaction vessel, add 12 g of 6-aminopenicillanic acid (6-APA) to 240 mL of purified water.

    • While stirring, cool the suspension to 15°C.

    • Slowly add a 3 mol/L ammonia solution dropwise to adjust the pH to 7.5. Continue adding until all the 6-APA has dissolved.

  • Enzymatic Condensation Reaction:

    • To the dissolved 6-APA solution, add 15.6 g of this compound hydrochloride.

    • Add immobilized Penicillin G Acylase (activity of approx. 2.2 KU/L).

    • Immediately begin adjusting and maintaining the pH of the reaction mixture at 6.0 by the controlled addition of a 3 mol/L ammonia solution.

    • Maintain the reaction temperature at a constant 22°C.

  • Reaction Monitoring and Termination:

    • Monitor the concentration of residual 6-APA using a suitable analytical method (e.g., HPLC).

    • The reaction is typically complete within 5-8 hours, or when the concentration of 6-APA falls below a target threshold (e.g., < 5 mg/mL).[2]

  • Product Isolation and Purification:

    • Once the reaction is complete, separate the immobilized enzyme by filtration. The enzyme can be washed and stored for reuse.

    • Adjust the pH of the filtrate to 0.9-1.1 with hydrochloric acid to dissolve the amoxicillin.[4]

    • Filter the solution to remove any insolubles.

    • Cool the clarified solution to 0-5°C.

    • Induce crystallization by slowly adjusting the pH to 5.0-5.5 with a sodium hydroxide or ammonia solution.[2][4]

    • Allow the product to crystallize for at least 1 hour at 0-5°C.

    • Collect the amoxicillin trihydrate crystals by filtration, wash with cold water, and dry under vacuum.

Table 2: Representative Data for Amoxicillin Synthesis
ParameterValueReference
Typical Yield 71.5 - 82.9%[2][9]
6-APA to Side Chain Ratio (w/w) 1 : 1.3[2]
Reaction pH 6.0 - 6.5[2]
Reaction Temperature 21 - 30°C[2]
Reaction Time 5 - 8 hours[2]
Diagram: Enzymatic Synthesis of Amoxicillin Workflow

G cluster_prep Reactant Preparation cluster_reaction Enzymatic Reaction cluster_isolation Product Isolation p1 6-APA Suspension in Water p2 Dissolution (pH 7.5 with NH₃) p1->p2 r1 Add (R)-Methyl 2-amino-2- (4-hydroxyphenyl)acetate HCl p2->r1 r3 Condensation Reaction (pH 6.0, 22°C) r1->r3 r2 Add Immobilized Penicillin G Acylase r2->r3 i1 Filter to remove enzyme r3->i1 i2 Acidify to dissolve (pH ~1.0) i1->i2 i3 Adjust pH to 5.0-5.5 to crystallize i2->i3 i4 Filter, Wash, and Dry i3->i4 i5 Final Product: Amoxicillin Trihydrate i4->i5

Caption: Workflow for the enzymatic synthesis of Amoxicillin.

Application 2: Side Chain for Cephalosporin Antibiotics (e.g., Cefadroxil)

Similar to penicillins, many cephalosporins utilize the D-p-hydroxyphenylglycine side chain. Cefadroxil, a first-generation cephalosporin, is a prime example. Its synthesis involves the acylation of the cephalosporin nucleus, 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), with an activated form of D-p-hydroxyphenylglycine.[14] this compound serves as a direct precursor to this activated side chain.

Diagram: Cefadroxil Synthesis Overview

G cluster_reactants Key Reactants cluster_process Synthesis Process A (R)-Methyl 2-amino-2- (4-hydroxyphenyl)acetate C Side Chain Activation (e.g., Dane salt formation) A->C B 7-ADCA (Cephalosporin Nucleus) D Acylation Reaction B->D C->D E Cefadroxil D->E

Caption: General synthetic route to Cefadroxil.

Protocol: Chemical Synthesis of Cefadroxil (Conceptual Outline)

While enzymatic routes are also employed, chemical synthesis often involves protecting the amine and activating the carboxyl group of the side chain. A common strategy is the formation of a Dane salt.

  • Dane Salt Formation (Side Chain Activation):

    • This compound is first hydrolyzed to the corresponding carboxylic acid, D-(-)-p-hydroxyphenylglycine.

    • The D-(-)-p-hydroxyphenylglycine is then reacted with a β-dicarbonyl compound (e.g., methyl acetoacetate) and a base (e.g., potassium hydroxide) to form a potassium Dane salt. This temporarily protects the amino group as an enamine and activates the molecule for the subsequent coupling reaction.

  • Mixed Anhydride Formation:

    • The Dane salt is reacted with an acyl halide, such as ethyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine in an anhydrous solvent (e.g., dichloromethane) at low temperatures (-10 to 0°C). This forms a highly reactive mixed anhydride.

  • Acylation of 7-ADCA:

    • The 7-ADCA nucleus is silylated (e.g., with hexamethyldisilazane) to protect its carboxylic acid group and improve its solubility in organic solvents.

    • The silylated 7-ADCA is then added to the cold mixed anhydride solution. The acylation reaction proceeds to form the N-acylated, protected Cefadroxil intermediate.

  • Deprotection and Isolation:

    • The protecting groups (silyl and enamine) are removed by acidic hydrolysis.

    • The pH of the aqueous solution is then carefully adjusted to the isoelectric point of Cefadroxil (approx. pH 5.6) to induce crystallization.

    • The solid product is collected by filtration, washed, and dried.

Application 3: Synthesis of Chiral Amino Alcohols

Beyond antibiotics, the functional groups of this compound allow for its conversion into other valuable chiral building blocks, such as chiral amino alcohols. These are crucial synthons for a variety of pharmaceuticals and ligands for asymmetric catalysis. The synthesis involves the reduction of the methyl ester group to a primary alcohol.

Causality of Experimental Choices:

  • Protecting Group: The primary amine is highly reactive and can interfere with the reduction of the ester. Therefore, it is first protected, often as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) derivative. This renders the amine non-nucleophilic and stable to the reducing agent.

  • Reducing Agent: A strong reducing agent like Lithium Aluminum Hydride (LAH) or a milder one like Sodium Borohydride (NaBH₄) in the presence of a Lewis acid can be used. NaBH₄ is often preferred for its greater safety and functional group tolerance.[15] The choice depends on the stability of other functional groups in the molecule.

Protocol: Synthesis of (R)-2-(Benzyloxycarbonylamino)-2-(4-hydroxyphenyl)ethanol

This protocol is adapted from methodologies for the reduction of N-protected amino acid esters.[15]

  • N-Protection:

    • Dissolve this compound hydrochloride in a suitable solvent system (e.g., dioxane/water).

    • Cool the solution to 0°C in an ice bath.

    • Add a base (e.g., sodium carbonate) to neutralize the hydrochloride and raise the pH.

    • Slowly add benzyl chloroformate (Cbz-Cl) while maintaining the pH with the base.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Extract the N-Cbz protected product into an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to obtain the protected ester.

  • Ester Reduction:

    • Suspend Sodium Borohydride (NaBH₄) (approx. 4-5 equivalents) in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

    • Dissolve the N-Cbz protected ester from the previous step in dry THF.

    • Add the ester solution dropwise to the stirred NaBH₄ suspension at 0°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of water or a saturated ammonium chloride solution at 0°C.

    • Extract the product into ethyl acetate.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude amino alcohol by flash column chromatography on silica gel.

Diagram: Synthesis of Chiral Amino Alcohols

Caption: Pathway from the chiral building block to a protected amino alcohol.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the efficient, stereoselective synthesis of complex and life-saving pharmaceuticals. Its central role in the production of β-lactam antibiotics like amoxicillin and cefadroxil, facilitated by elegant enzymatic processes, highlights the synergy between organic chemistry and biotechnology. Furthermore, its versatility as a precursor for other chiral synthons, such as amino alcohols, ensures its continued relevance in drug discovery and development. The protocols and insights provided herein serve as a practical guide for researchers looking to harness the synthetic power of this essential chiral building block.

References

  • CN102660621B - Improved method for preparing amoxicillin by enzymic method - Google Patents.

  • One-pot, two-step enzymatic synthesis of amoxicillin by complexing with Zn2+ - PubMed.

  • Influence of 6-aminopenicillanic acid on amoxicillin synthesis and p-hydroxyphenylglycine methyl ester hydrolysis | Request PDF - ResearchGate.

  • CN114105795B - Synthesis method of amoxicillin production intermediate - Google Patents.

  • Synthesis of cefadroxil carbonate.

  • discovery and synthesis of chiral amino alcohols - Benchchem.

  • ENZYMATIC SYNTHESIS OF AMOXICILLIN WITH IMMOBILIZED PENICILLIN G ACYLASE - SID.

  • New Approach Facilitates Chiral Amino Alcohol Synthesis.

  • Simulation of Enzymatic Production of Amoxicillin - SciSpace.

  • US3980637A - Production of amoxicillin - Google Patents.

  • Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis - PubMed.

  • D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents | Request PDF - ResearchGate.

  • Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine - FULIR.

  • Enzymatic Synthesis of Amoxicillin in a Batch Reactor: Mathematical Modeling, Sensitivity Analysis, and Experimental Validation - NIH.

  • Studies on synthesis of some new amino acid derivatives of Cefadroxil and their antimicrobial evaluation - Journal of Chemical and Pharmaceutical Research.

  • GREEN ROUTE FOR AMOXICILLIN PRODUCTION THROUGH THE INTEGRATION WITH THE RECYCLE OF THE BY- PRODUCT (P-HYDROXYPHENYLGLYCINE) - ResearchGate.

  • CN105254520A - Recovery method for D-hydroxyphenylglycine in amoxicillin crystallization mother liquor of enzymatic synthesis - Google Patents.

  • CN104830940A - An enzymatic synthesis process of Amoxicillin - Google Patents.

  • Cefadroxil Impurity 1 (Methyl (2R)-2-Amino-2-(4-Hydroxyphenyl)acetate) - CLEARSYNTH.

  • The Synthesis of Cefadroxil: A Technical Guide to Pathways and Intermediates - Benchchem.

  • This compound - CAS - 37763-23-8 | Axios Research.

  • A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile.

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI.

  • Reaction network for the synthesis of cephalexin from 7‐ADCA and PGME.... - ResearchGate.

  • EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols - Google Patents.

  • The Crucial Role of D-4-Hydroxyphenylglycine Methyl Ester Hydrochloride in Antibiotic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

  • Scheme 16 Synthesis of b-lactam antibiotics ampicillin, amoxicillin and... - ResearchGate.

  • Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - NIH.

  • 57591-61-4|this compound hydrochloride - BLDpharm.

Sources

The Pivotal Role of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Cornerstone Chiral Building Block

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is paramount. Chirality, the "handedness" of a molecule, profoundly influences its pharmacological and toxicological profile. (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, also known as D-p-Hydroxyphenylglycine methyl ester, is a critical chiral intermediate that serves as a cornerstone in the synthesis of numerous life-saving drugs. Its unique structure, featuring a stereocenter at the alpha-carbon adjacent to an aromatic ring and an amino group, makes it an invaluable building block for creating complex, stereochemically defined molecules.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, purification, analysis, and application of this vital pharmaceutical intermediate. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower effective and efficient implementation in a laboratory setting.

Physicochemical Properties and Handling

This compound is typically supplied as its more stable hydrochloride salt. Key physicochemical data are summarized in the table below.

PropertyValue
Chemical Name Methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate hydrochloride
CAS Number 57591-61-4[2]
Molecular Formula C₉H₁₁NO₃ · HCl
Molecular Weight 217.65 g/mol
Appearance White to off-white crystalline powder
Melting Point 187-190 °C
Solubility Soluble in water and methanol

Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthesis of this compound

The synthesis of the target molecule can be approached through two primary strategies: direct synthesis from an enantiomerically pure precursor or synthesis of the racemic mixture followed by chiral resolution.

Protocol 1: Direct Esterification of D-(-)-p-Hydroxyphenylglycine

This method is the most straightforward approach, provided that the enantiomerically pure starting material, D-(-)-p-hydroxyphenylglycine, is available. The esterification is typically achieved using methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[3][4] Thionyl chloride is particularly effective as it reacts with methanol to generate HCl in situ, driving the reaction to completion.[5][6]

Reaction Scheme:

G D_HPG D-(-)-p-Hydroxyphenylglycine Methanol_SOCl2 Methanol (CH3OH) Thionyl Chloride (SOCl2) D_HPG->Methanol_SOCl2 Target_HCl This compound Hydrochloride Methanol_SOCl2->Target_HCl caption Direct Esterification Workflow

Caption: Direct Esterification Workflow

Materials:

  • D-(-)-p-Hydroxyphenylglycine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-(-)-p-hydroxyphenylglycine (1 equivalent) in anhydrous methanol (5-10 volumes).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension via a dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.

  • To the resulting residue, add diethyl ether or MTBE and stir to precipitate the product as a white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether or MTBE, and dry under vacuum to yield this compound hydrochloride.

Expected Yield: 85-95%

Protocol 2: Synthesis of Racemic Methyl 2-amino-2-(4-hydroxyphenyl)acetate and Subsequent Chiral Resolution

This approach is viable when starting from the racemic p-hydroxyphenylglycine. The initial esterification is performed on the racemate, followed by resolution of the enantiomeric ester mixture. Chiral resolution is a critical step in stereochemistry for separating racemic mixtures into their constituent enantiomers. A common and effective method is the formation of diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.[7][8] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[7]

Workflow for Synthesis and Resolution:

G cluster_0 Synthesis of Racemate cluster_1 Chiral Resolution Racemic_HPG Racemic p-Hydroxyphenylglycine Esterification Esterification (Methanol, SOCl2) Racemic_HPG->Esterification Racemic_Ester Racemic Methyl Ester Esterification->Racemic_Ester Salt_Formation Diastereomeric Salt Formation Racemic_Ester->Salt_Formation Resolving_Agent L-(+)-Tartaric Acid Resolving_Agent->Salt_Formation Fractional_Crystallization Fractional Crystallization Salt_Formation->Fractional_Crystallization Salt_Breaking Salt Breaking (Base Treatment) Fractional_Crystallization->Salt_Breaking Resolved_Ester (R)-Methyl Ester Salt_Breaking->Resolved_Ester caption Synthesis and Chiral Resolution Workflow

Caption: Synthesis and Chiral Resolution Workflow

Part A: Synthesis of Racemic Methyl 2-amino-2-(4-hydroxyphenyl)acetate Hydrochloride Follow the procedure outlined in Protocol 1, substituting D-(-)-p-hydroxyphenylglycine with racemic p-hydroxyphenylglycine.

Part B: Chiral Resolution using L-(+)-Tartaric Acid Materials:

  • Racemic Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride

  • L-(+)-Tartaric acid

  • Methanol

  • Sodium bicarbonate or other suitable base

  • Dichloromethane or other suitable organic solvent

  • Crystallization dish

  • Filter funnel and paper

Procedure:

  • Dissolve the racemic methyl ester hydrochloride in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the free base into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the racemic free base of the ester.

  • Dissolve the racemic ester free base (1 equivalent) in a suitable solvent, such as methanol, with gentle warming.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in the same solvent, also with gentle warming.

  • Slowly add the tartaric acid solution to the ester solution with stirring.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration. These crystals will be enriched in one of the diastereomers.

  • To liberate the desired (R)-ester, suspend the diastereomeric salt crystals in water and add a base (e.g., sodium bicarbonate solution) until the pH is alkaline.

  • Extract the free (R)-ester into an organic solvent.

  • Dry the organic extract and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC (see Protocol 3). The resolution process may need to be repeated to achieve the desired optical purity.

Analytical Methods: Ensuring Purity and Enantiomeric Excess

Rigorous analytical control is essential to ensure the quality of the chiral intermediate. High-Performance Liquid Chromatography (HPLC) is the technique of choice for assessing both chemical purity and enantiomeric excess.[9]

Protocol 3: Chiral HPLC for Determination of Enantiomeric Excess

Direct enantiomeric separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the analysis of amino acids and their derivatives.[5][7][10]

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Standard HPLC with UV detector
Chiral Column Polysaccharide-based (e.g., Chiralpak series) or Macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC T)
Mobile Phase A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting point could be Hexane:Isopropanol (90:10) with 0.1% TFA.
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 °C (can be varied to optimize separation)
Detection UV at 230 nm or 275 nm
Injection Volume 5 - 20 µL

Procedure:

  • Prepare a standard solution of the racemic methyl ester and a solution of the resolved (R)-ester in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both enantiomers and the resolution factor.

  • Inject the sample of the resolved (R)-ester to determine its enantiomeric excess.

  • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Application in Pharmaceutical Synthesis: A Case Study in β-Lactam Antibiotics

This compound is a key side-chain precursor for the semi-synthetic production of important β-lactam antibiotics, such as amoxicillin, cefadroxil, and cefprozil.[9][11] The enzymatic acylation of the β-lactam nucleus (e.g., 6-aminopenicillanic acid (6-APA) or 7-aminodeacetoxycephalosporanic acid (7-ADCA)) with the chiral ester is a greener and more efficient alternative to traditional chemical methods.[12][13]

Protocol 4: Enzymatic Synthesis of Cefadroxil

This protocol outlines the general procedure for the enzymatic coupling of 7-ADCA with this compound using an immobilized penicillin G acylase.

Reaction Scheme:

G cluster_0 Substrates Seven_ADCA 7-ADCA Enzyme Immobilized Penicillin G Acylase Seven_ADCA->Enzyme Target_Ester (R)-Methyl 2-amino-2- (4-hydroxyphenyl)acetate Target_Ester->Enzyme Cefadroxil Cefadroxil Enzyme->Cefadroxil caption Enzymatic Synthesis of Cefadroxil

Sources

Application Note: Enzymatic Resolution of Racemic Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity in Pharmaceutical Synthesis

Optically pure α-amino acids and their derivatives are fundamental chiral building blocks in the synthesis of a vast array of pharmaceuticals. The specific stereochemistry of these molecules is often critical to their therapeutic efficacy and safety, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. A prominent example is D-p-hydroxyphenylglycine and its esters, which are key intermediates in the production of semi-synthetic β-lactam antibiotics such as amoxicillin, cefadroxil, and cephalexin.[1][2] The biological activity of these antibiotics is highly dependent on the correct stereoconfiguration of the side chain derived from D-p-hydroxyphenylglycine.

Traditional chemical methods for obtaining single-enantiomer compounds often rely on the resolution of racemic mixtures, which can involve harsh reaction conditions, the use of hazardous reagents, and significant waste generation.[1] In contrast, enzymatic kinetic resolution offers a greener and more efficient alternative, leveraging the inherent stereoselectivity of enzymes to catalyze reactions on only one enantiomer of a racemic pair under mild, aqueous conditions.[1][3]

This application note provides a detailed guide to the enzymatic kinetic resolution of racemic Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a direct precursor to D-p-hydroxyphenylglycine methyl ester. We will explore two primary enzymatic strategies: lipase-catalyzed hydrolysis and penicillin G acylase-mediated acylation, providing the scientific rationale behind the experimental choices and detailed protocols for their implementation and analysis.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of its enantiomers with a chiral catalyst or reagent.[4] In an ideal enzymatic kinetic resolution, the enzyme selectively transforms one enantiomer (the "fast-reacting" enantiomer) into a new product, leaving the other ("slow-reacting") enantiomer unreacted. This creates a mixture of a new product and the unreacted starting material, which can then be separated based on their different chemical and physical properties. The maximum theoretical yield for the unreacted enantiomer in a classic kinetic resolution is 50%.[4][5]

The success of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other.[6] High E-values are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate at approximately 50% conversion.[6][7]

Methodology I: Lipase-Catalyzed Enantioselective Hydrolysis

Lipases (EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds.[3] Their utility in organic synthesis stems from their broad substrate specificity, stability in organic solvents, and frequent high enantioselectivity.[3][8] In the context of resolving racemic Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a lipase can be employed to selectively hydrolyze one of the enantiomeric esters to the corresponding carboxylic acid, D- or L-p-hydroxyphenylglycine.

The choice of lipase is critical for achieving high selectivity. Lipases from sources such as Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas fluorescens, and Pseudomonas cepacia have demonstrated excellent performance in the resolution of various esters, including those of amino acids and related compounds.[6][7][9][10]

Workflow for Lipase-Catalyzed Resolution

Lipase Resolution Workflow Racemic_Ester Racemic Methyl 2-amino-2-(4-hydroxyphenyl)acetate Reaction Enantioselective Hydrolysis (Aqueous Buffer, pH 7) Racemic_Ester->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Mixture Mixture of: (S)-Methyl Ester D-p-hydroxyphenylglycine Reaction->Mixture Separation Separation (e.g., Extraction) Mixture->Separation S_Ester (S)-Methyl Ester (Unreacted) Separation->S_Ester D_Acid D-p-hydroxyphenylglycine (Product) Separation->D_Acid

Caption: Workflow for lipase-catalyzed hydrolysis.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

Materials:

  • Racemic Methyl 2-amino-2-(4-hydroxyphenyl)acetate

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica lipase B)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Organic co-solvent (e.g., acetonitrile or tert-butyl methyl ether (TBME)), optional

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, suspend racemic Methyl 2-amino-2-(4-hydroxyphenyl)acetate (e.g., 100 mg, 0.55 mmol) in 10 mL of 0.1 M phosphate buffer (pH 7.0). If substrate solubility is low, a minimal amount of a water-miscible organic co-solvent like acetonitrile (e.g., 10-20% v/v) can be added.[10]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 20-50 mg by weight). The use of immobilized enzymes is highly recommended as it simplifies catalyst recovery and reuse, a significant advantage for industrial applications.[11]

  • Incubation: Stir the reaction mixture at a constant temperature (e.g., 30-40 °C) and monitor the reaction progress.

  • Monitoring: Periodically withdraw small aliquots from the reaction mixture. Filter the enzyme and analyze the sample by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the product acid. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both components.

  • Work-up and Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.

  • Extraction: Transfer the aqueous filtrate to a separatory funnel. Extract the unreacted (S)-ester with a water-immiscible organic solvent like ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantioenriched (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate.

  • Product Isolation: Adjust the pH of the remaining aqueous layer to the isoelectric point of p-hydroxyphenylglycine (approx. pH 5.5) using 1 M HCl. The resulting D-p-hydroxyphenylglycine may precipitate and can be collected by filtration. Alternatively, the aqueous layer can be concentrated and the product purified by crystallization.

Methodology II: Penicillin G Acylase-Catalyzed Enantioselective Acylation

Penicillin G Acylase (PGA, EC 3.5.1.11) is an enzyme renowned for its role in the industrial production of 6-aminopenicillanic acid (6-APA), a precursor for many semi-synthetic penicillins.[12] Beyond its hydrolytic activity on penicillin G, PGA can catalyze the N-acylation of amines and amino acid esters with high enantioselectivity.[4] This makes it a suitable candidate for the kinetic resolution of racemic Methyl 2-amino-2-(4-hydroxyphenyl)acetate.

In this approach, the enzyme will selectively acylate one of the enantiomers, for instance the L-enantiomer, using an acyl donor like methyl phenylacetate or methyl 4-hydroxyphenylacetate. This results in an N-acylated product and the unreacted D-enantiomer of the starting ester. Working in an organic solvent with controlled water activity can prevent competing hydrolytic side reactions.[4]

Workflow for Penicillin G Acylase-Catalyzed Resolution

PGA Resolution Workflow Racemic_Ester Racemic Methyl 2-amino-2-(4-hydroxyphenyl)acetate Reaction Enantioselective Acylation (Organic Solvent) Racemic_Ester->Reaction Enzyme Immobilized Penicillin G Acylase Enzyme->Reaction Acyl_Donor Acyl Donor (e.g., Methyl Phenylacetate) Acyl_Donor->Reaction Mixture Mixture of: (D)-Methyl Ester N-Acyl-(L)-Methyl Ester Reaction->Mixture Separation Separation (e.g., Chromatography) Mixture->Separation D_Ester (D)-Methyl Ester (Unreacted) Separation->D_Ester L_Product N-Acyl-(L)-Methyl Ester (Product) Separation->L_Product

Caption: Workflow for PGA-catalyzed acylation.

Experimental Protocol: Penicillin G Acylase-Catalyzed Acylation

Materials:

  • Racemic Methyl 2-amino-2-(4-hydroxyphenyl)acetate

  • Immobilized Penicillin G Acylase (PGA)

  • Acyl donor (e.g., methyl phenylacetate)

  • Anhydrous organic solvent (e.g., toluene or TBME)

  • Molecular sieves (for water activity control, optional)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry flask, dissolve racemic Methyl 2-amino-2-(4-hydroxyphenyl)acetate (e.g., 100 mg, 0.55 mmol) and an equimolar amount of the acyl donor (e.g., methyl phenylacetate, 0.55 mmol) in an anhydrous organic solvent (e.g., 10 mL of toluene).

  • Enzyme Addition: Add immobilized PGA. The enzyme loading will depend on its activity and should be optimized.

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30 °C).

  • Monitoring: Follow the reaction progress by taking aliquots, filtering the enzyme, and analyzing the supernatant by chiral HPLC to determine the conversion and enantiomeric excess of the starting ester and the acylated product.

  • Work-up: Upon reaching approximately 50% conversion, filter off the immobilized enzyme. Wash the enzyme with fresh solvent to recover any adsorbed product.

  • Separation: The resulting mixture of the unreacted D-ester and the N-acylated L-ester can be separated by silica gel column chromatography, exploiting the polarity difference between the free amine of the starting material and the amide of the product.

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of enantiomeric excess (ee) is paramount to validating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable techniques.

Chiral HPLC:

  • Principle: This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation.

  • Advantages: Direct analysis is often possible without derivatization, which avoids potential side reactions or racemization.

  • Procedure: A suitable chiral column (e.g., a macrocyclic glycopeptide-based column) is selected. The sample is dissolved in the mobile phase and injected. The ee is calculated from the integrated peak areas of the two enantiomers.

    • %ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Gas Chromatography (GC):

  • Principle: For volatile compounds, GC on a chiral column can provide excellent separation. Amino acid esters often require derivatization to increase their volatility.

  • Derivatization: A common two-step derivatization involves esterification followed by N-acylation (e.g., with trifluoroacetic anhydride) to create volatile N-trifluoroacetyl-O-alkyl esters.[9]

  • Analysis: The derivatized sample is injected into a GC equipped with a chiral capillary column (e.g., based on a cyclodextrin derivative). The ee is determined from the peak areas in the resulting chromatogram.[9]

Data Summary and Expected Outcomes

The following table summarizes typical conditions and expected outcomes for the enzymatic resolution of amino acid esters, which can be adapted for Methyl 2-amino-2-(4-hydroxyphenyl)acetate.

ParameterLipase-Catalyzed HydrolysisPGA-Catalyzed Acylation
Enzyme Immobilized Candida antarctica Lipase BImmobilized E. coli Penicillin G Acylase
Substrate Racemic Methyl EsterRacemic Methyl Ester
Reaction Enantioselective HydrolysisEnantioselective N-Acylation
Solvent Aqueous Buffer (pH ~7), optional co-solventAnhydrous Organic Solvent (e.g., Toluene)
Temperature 30-50 °C25-40 °C
Key Reagent WaterAcyl Donor (e.g., Methyl Phenylacetate)
Products at ~50% Conv. Unreacted (S)-Ester & (D)-AcidUnreacted (D)-Ester & N-Acyl-(L)-Ester
Expected Enantiomeric Excess >95% for both components>95% for both components
Separation Method Liquid-Liquid ExtractionColumn Chromatography

Conclusion and Field Insights

The enzymatic kinetic resolution of racemic Methyl 2-amino-2-(4-hydroxyphenyl)acetate is a powerful and sustainable strategy for producing the enantiomerically pure D-form, a crucial precursor for important antibiotics. The choice between a lipase-catalyzed hydrolysis and a penicillin G acylase-catalyzed acylation will depend on several factors, including substrate and enzyme availability, downstream processing considerations, and compatibility with subsequent synthetic steps.

From an application scientist's perspective:

  • Immobilization is Key: For any scalable process, enzyme immobilization is non-negotiable. It not only facilitates catalyst removal and reuse, drastically reducing costs, but also often enhances enzyme stability.[11]

  • Process Optimization: The protocols provided are starting points. Optimization of parameters such as pH, temperature, enzyme loading, and substrate concentration is crucial to maximize both reaction rate and enantioselectivity (E-value).

  • Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of standard kinetic resolution, a DKR process can be implemented. This involves coupling the enzymatic resolution with an in-situ racemization of the slow-reacting enantiomer, potentially driving the theoretical yield towards 100%.[4] For amino esters, this can be achieved under specific chemical conditions.

By carefully selecting the enzyme and optimizing the reaction conditions, researchers and drug development professionals can establish a highly efficient and environmentally benign process for the synthesis of optically pure pharmaceutical intermediates.

References

  • dos Santos, J. C., et al. (2019). Lipases: sources, immobilization methods, and industrial applications. Applied Microbiology and Biotechnology, 103(18), 7399–7423. [Link]

  • Pillai, U. R., & De Vleeschouwer, M. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 7(8), 645–651. [Link]

  • TU Delft Research Portal. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft. [Link]

  • Google Patents. (2011). Process for the synthesis of hydroxyphenylglycine esters.
  • ResearchGate. (2022). (PDF) Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. [Link]

  • Glavin, D. P., et al. (2017). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science, 40(18), 3638–3647. [Link]

  • Falus, P., et al. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Studia Universitatis Babes-Bolyai, Chemia, 55(4). [Link]

  • Alvaro, G., et al. (2000). Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. Enzyme and Microbial Technology, 26(2-4), 295–302. [Link]

  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261–1265. [Link]

  • Basso, A., et al. (2001). Quantitative acylation of amino compounds catalysed by penicillin G acylase in organic solvent at controlled water activity. Biocatalysis and Biotransformation, 19(4), 289-301. [Link]

  • Google Patents. (2015). Method for synthesizing D-p-hydroxyphenylglycine methyl ester.
  • de Oliveira, G. S., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 27(19), 6667. [Link]

  • van der Laan, J. M., et al. (1998). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. Biochemistry, 37(21), 7793–7803. [Link]

  • Humphrey, C. E., et al. (2003). Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. Journal of the American Chemical Society, 125(46), 13952–13953. [Link]

  • Duggleby, H. J., et al. (1995). Penicillin acylase has a single-amino-acid catalytic centre. Nature, 373(6511), 264–268. [Link]

  • Morillas, M., et al. (2000). The kinetics of acylation and deacylation of penicillin acylase from Escherichia coli ATCC 11105: evidence for lowered pKa values of groups near the catalytic centre. The Biochemical Journal, 347(Pt 2), 485–492. [Link]

  • ResearchGate. (n.d.). Quantitative Acylation of Amino Compounds Catalysed by Penicillin G Acylase in Organic Solvent at Controlled Water Activity. [Link]

  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... [Link]

  • ResearchGate. (n.d.). Enzymatic Reactions in Ionic Liquids: Lipase-Catalyzed Kinetic Resolution of Racemic, P-Chiral Hydroxymethanephosphinates and Hydroxymethylphosphine Oxides | Request PDF. [Link]

  • Zhang, L., et al. (2022). A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine. Biotechnology for Biofuels and Bioproducts, 15(1), 74. [Link]

  • Journal of Chemical Education. (2022). Stereochemistry: Kinetic Resolution. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. [Link]

  • de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 29805–29834. [Link]

  • dos Santos, J. C. S., et al. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 26(11), 3244. [Link]

  • Moodle@Units. (n.d.). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. [Link]

Sources

Chiral chromatography method for separating enantiomers of Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Enantioselective Separation of Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Abstract

The enantiomeric purity of pharmaceutical intermediates is a critical parameter in drug development and manufacturing. Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a key chiral building block, requires a robust and reliable analytical method to resolve and quantify its enantiomers. This application note presents a detailed, validated chiral High-Performance Liquid Chromatography (HPLC) method for the direct separation of (R)- and (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, demonstrating excellent resolution and selectivity. This guide provides a comprehensive overview of the method development strategy, a step-by-step protocol, and the scientific rationale behind the chosen parameters, intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Scientific Background

Chirality plays a pivotal role in pharmacology, as enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs and intermediates. The analyte, Methyl 2-amino-2-(4-hydroxyphenyl)acetate, contains a stereogenic center at the α-carbon, making it exist as a pair of enantiomers. The ability to separate and quantify these enantiomers is essential for ensuring the stereochemical integrity of active pharmaceutical ingredients (APIs) derived from this intermediate.

Direct separation using HPLC with a Chiral Stationary Phase (CSP) is the most widely accepted and efficient technique for enantiomeric analysis.[1][2] This approach avoids the need for derivatization, which can introduce new chiral centers or risk racemization.[2] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, have proven to be exceptionally versatile and effective for resolving a broad range of chiral compounds, including amino acid esters.[1][3] The separation mechanism on these CSPs is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector. These interactions, which include hydrogen bonding, π-π stacking, and steric hindrance, result in different retention times for each enantiomer, enabling their separation.[4]

This document outlines a systematic approach to developing a chiral separation method, starting from column and mobile phase screening to method optimization, providing a ready-to-implement protocol.

Chiral Method Development Strategy

A successful chiral method development strategy relies on a systematic screening of columns and mobile phases to identify the optimal conditions for enantioseparation.[5][6] Given the analyte's structure—an amino acid ester with an aromatic ring—polysaccharide-based CSPs are a logical starting point.

Selection of Chiral Stationary Phase (CSP)

Cellulose and amylose-based CSPs are renowned for their broad enantioselectivity. For this application, a cellulose tris(3,5-dimethylphenylcarbamate) coated phase was selected due to its well-documented success in separating aromatic and amino acid-derived compounds.

Mobile Phase Selection

The choice of mobile phase mode (Normal Phase, Reversed Phase, or Polar Organic) is critical.[7] Normal phase (NP) chromatography, employing a non-polar solvent like n-hexane with a polar modifier (e.g., an alcohol), often provides superior selectivity for chiral compounds. The alcohol modifier plays a crucial role in modulating retention and enantioselectivity by competing with the analyte for hydrogen bonding sites on the CSP.

For this analyte, which contains a basic amino group, peak tailing can be a common issue. The addition of a small amount of a basic additive, such as Diethylamine (DEA), to the mobile phase is a standard practice to occupy active sites on the silica surface and improve peak symmetry.[7]

The screening process involved testing various ratios of n-Hexane and 2-Propanol (IPA) with a fixed concentration of DEA.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chiral Column: CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP).

  • Chemicals:

    • n-Hexane (HPLC Grade)

    • 2-Propanol (IPA) (HPLC Grade)

    • Diethylamine (DEA) (Reagent Grade)

    • Methyl 2-amino-2-(4-hydroxyphenyl)acetate Racemate (Standard)

  • Sample Diluent: n-Hexane / 2-Propanol (90:10, v/v)

Standard Solution Preparation
  • Prepare a stock solution by accurately weighing approximately 10 mg of the Methyl 2-amino-2-(4-hydroxyphenyl)acetate racemate standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 1.0 mg/mL.

  • Vortex the solution until the standard is fully dissolved.

Chromatographic Conditions & Results

The following table summarizes the results from the mobile phase screening process. The goal was to achieve a resolution (Rs) greater than 2.0 with a reasonable analysis time.

Parameter Condition A Condition B (Optimized) Condition C
Mobile Phase n-Hexane:IPA:DEA (90:10:0.1)n-Hexane:IPA:DEA (85:15:0.1)n-Hexane:IPA:DEA (80:20:0.1)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C25 °C
Detection (UV) 275 nm275 nm275 nm
Injection Vol. 10 µL10 µL10 µL
t R1 (min) 12.59.87.2
t R2 (min) 14.811.98.3
Selectivity (α) 1.211.251.18
Resolution (Rs) 2.12.51.9
Discussion of Results

As shown in the table, Condition B provided the optimal balance of resolution and analysis time. While Condition A gave acceptable resolution, the retention times were longer. Condition C resulted in faster elution but with a compromised resolution of less than 2.0. Therefore, Condition B was selected for the final validated protocol. The elution order should be determined by injecting standards of the pure enantiomers, if available.

Standard Operating Protocol (SOP) for Enantiomeric Separation

This SOP describes the definitive procedure for analyzing the enantiomeric purity of Methyl 2-amino-2-(4-hydroxyphenyl)acetate.

Step 1: Mobile Phase Preparation
  • Carefully measure 850 mL of n-Hexane, 150 mL of 2-Propanol, and 1.0 mL of Diethylamine.

  • Combine them in a 1-liter solvent bottle.

  • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

Step 2: HPLC System Preparation
  • Install the CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) column in the column compartment.

  • Set the column temperature to 25 °C.

  • Purge the pump with the prepared mobile phase to ensure all lines are free of air bubbles and previous solvents.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

Step 3: Sample Analysis
  • Prepare the sample solution as described in section 3.2.

  • Set up the instrument method with the parameters from Condition B in the table above.

  • Create a sequence table including blanks, standards, and unknown samples.

  • Inject 10 µL of each solution into the HPLC system.

Step 4: Data Processing and Analysis
  • Integrate the peaks for the two enantiomers in the resulting chromatogram.

  • Calculate the percentage of each enantiomer using the area percent method, as shown below:

    • % Enantiomer 1 = (Area 1 / (Area 1 + Area 2)) * 100

    • % Enantiomer 2 = (Area 2 / (Area 1 + Area 2)) * 100

  • Verify system suitability by checking that the resolution (Rs) between the enantiomeric peaks is ≥ 2.0 for the racemic standard.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the chiral separation analysis.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mp Mobile Phase Preparation (Hexane/IPA/DEA) sys_setup System Setup & Equilibration (CHIRALCEL OD-H, 1.0 mL/min) prep_mp->sys_setup prep_sample Sample Preparation (1.0 mg/mL in Diluent) injection Inject Sample (10 µL) prep_sample->injection sys_setup->injection data_acq Data Acquisition (UV at 275 nm) injection->data_acq integration Peak Integration data_acq->integration calculation Calculate % Area & Enantiomeric Purity integration->calculation report Generate Report calculation->report

Caption: Workflow for chiral HPLC analysis of Methyl 2-amino-2-(4-hydroxyphenyl)acetate.

Conclusion

The chiral HPLC method detailed in this application note provides a robust, selective, and efficient means for separating the enantiomers of Methyl 2-amino-2-(4-hydroxyphenyl)acetate. By employing a cellulose-based chiral stationary phase with an optimized normal phase mobile phase, a resolution of 2.5 was achieved, allowing for accurate determination of enantiomeric purity. This method is suitable for routine quality control analysis in pharmaceutical development and manufacturing environments.

References

Derivatization of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Derivatization of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate for GC-MS Analysis

Abstract and Introduction

This compound is a pivotal chiral intermediate in the synthesis of numerous pharmaceutical compounds. The precise and accurate determination of its purity and concentration is paramount for quality control in drug development and manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a preferred analytical technique due to its high chromatographic resolution and definitive mass-based detection. However, the inherent chemical nature of this analyte—possessing polar, active hydrogen-containing amino (-NH₂) and phenolic hydroxyl (-OH) groups—makes it non-volatile and thermally labile.[1] Direct injection into a GC system results in poor chromatographic performance, characterized by broad, tailing peaks and potential degradation.

To overcome these challenges, a chemical modification step, known as derivatization, is essential. This application note presents a robust, two-step derivatization protocol specifically optimized for this compound. The procedure involves the sequential acylation of the amino group followed by silylation of the hydroxyl group. This process transforms the analyte into a volatile and thermally stable derivative, enabling high-quality, reproducible analysis by GC-MS. We will explore the chemical rationale behind this strategy, provide a detailed, step-by-step experimental protocol, and discuss expected results, including mass spectral characteristics and troubleshooting guidelines.

The Scientific Rationale: A Two-Step Derivatization Strategy

The core principle of derivatization for GC analysis is to mask polar functional groups by replacing their active protons with non-polar, thermally stable moieties. This chemical conversion enhances volatility, reduces interactions with the GC column's stationary phase, and improves peak symmetry.[2] For a molecule with multiple, distinct functional groups like this compound, a sequential, two-step approach is superior to a single-reagent method, ensuring complete and specific derivatization of each functional group.[3][4][5]

Step 1: Acylation of the Primary Amino Group

The primary amino group is the most nucleophilic site on the molecule. We address it first using Trifluoroacetic Anhydride (TFAA) .

  • Why TFAA? TFAA is a highly reactive and volatile acylation reagent that rapidly and quantitatively converts primary amines into stable N-trifluoroacetyl amides.[6][7] A key advantage of TFAA is that its byproducts are also highly volatile, minimizing chromatographic interference.[7][8] The introduction of fluorine atoms also enhances the potential for electron capture detection (ECD) if required, though we focus on MS detection here.[2][7]

Step 2: Silylation of the Phenolic Hydroxyl Group

After the amino group is protected, the less reactive phenolic hydroxyl group is targeted. Silylation is the most common and effective method for derivatizing hydroxyl groups.[9]

  • Why BSTFA + 1% TMCS? N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile trimethylsilyl (TMS) donor.[10][11][12] It effectively converts alcohols and phenols into their corresponding TMS ethers.[13] The reaction byproducts are neutral and volatile, making them ideal for GC-MS. To drive the reaction to completion, especially for the somewhat sterically hindered phenolic group, a catalyst is employed. Trimethylchlorosilane (TMCS) is an excellent catalyst that accelerates the silylation reaction.[10] The presence of moisture must be strictly avoided as silylating reagents are highly susceptible to hydrolysis, which would consume the reagent and lead to incomplete derivatization.

Comprehensive Experimental Workflow

The workflow is designed to proceed logically from sample preparation to final analysis, ensuring reproducibility.

Derivatization_Workflow Figure 1. High-level experimental workflow. cluster_prep 1. Sample Preparation cluster_derivatization 2. Two-Step Derivatization cluster_analysis 3. GC-MS Analysis Sample Analyte Standard or Extracted Sample Drydown1 Aliquot & Evaporate to Complete Dryness Sample->Drydown1 Acylation Step 1: Acylation Add Acetonitrile & TFAA Heat at 60°C for 30 min Drydown1->Acylation Protect -NH2 Drydown2 Evaporate Reagents to Dryness Acylation->Drydown2 Silylation Step 2: Silylation Add Pyridine & BSTFA + 1% TMCS Heat at 70°C for 45 min Drydown2->Silylation Protect -OH Injection Inject Derivatized Sample into GC-MS Silylation->Injection Data Acquire & Process Chromatographic and Spectral Data Injection->Data

Detailed Experimental Protocols

4.1. Required Reagents and Materials

  • This compound (analytical standard)

  • Acetonitrile (ACN), anhydrous, ≥99.8%

  • Pyridine, anhydrous, ≥99.8%

  • Trifluoroacetic anhydride (TFAA), ≥99%

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • High-purity Nitrogen or Argon gas

  • 2 mL autosampler vials with PTFE-lined screw caps

  • Heating block or laboratory oven

  • Vortex mixer

  • Micro-syringes

4.2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve in 10 mL of anhydrous acetonitrile in a volumetric flask. Store at 4°C when not in use. Working standards can be prepared by serial dilution of this stock solution.

4.3. Step-by-Step Derivatization Procedure Safety Precaution: This procedure must be performed in a certified chemical fume hood. TFAA is corrosive and moisture-sensitive. Silylating agents are irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sample Aliquoting: Pipette 100 µL of the sample or standard solution into a 2 mL autosampler vial.

  • Initial Solvent Removal: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. This step is critical as any residual water will interfere with the derivatization reagents.

  • Step 1: Acylation a. To the dried residue, add 100 µL of anhydrous acetonitrile followed by 50 µL of TFAA. b. Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing. c. Heat the vial in a heating block at 60°C for 30 minutes .[2] d. After incubation, cool the vial to room temperature. e. Remove the cap and evaporate all reagents to dryness under a gentle stream of nitrogen. This removes excess TFAA and the trifluoroacetic acid byproduct, preventing interference in the next step.

  • Step 2: Silylation a. To the dried, acylated residue, add 50 µL of anhydrous pyridine (acts as a catalyst and acid scavenger) and 100 µL of BSTFA + 1% TMCS. b. Immediately cap the vial tightly and vortex for 30 seconds. c. Heat the vial at 70°C for 45 minutes .[10] d. Cool the vial to room temperature. The sample is now derivatized and ready for immediate GC-MS analysis.

Chemical Reaction Pathway

The derivatization process chemically alters the analyte to produce the N-Trifluoroacetyl-O-trimethylsilyl derivative, which is amenable to GC-MS analysis.

Recommended GC-MS Parameters

These are suggested starting parameters and may require optimization for your specific instrumentation.

Parameter Recommended Condition Rationale
GC System Agilent 8890 or equivalentStandard high-performance GC
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)General purpose, low-bleed column suitable for a wide range of analytes.
Inlet Temperature 260°CEnsures rapid volatilization of the derivative without thermal degradation.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard injection volume.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.
Oven Program 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min)Provides good separation of the derivative from solvent and byproducts.
MS System Agilent 5977B or equivalentStandard single quadrupole mass spectrometer.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique providing reproducible fragmentation patterns.
Source Temperature 230°CStandard operating temperature.
Quadrupole Temp. 150°CStandard operating temperature.
Acquisition Mode Scan (m/z 50-600) or SIMScan mode for identification; Selected Ion Monitoring (SIM) for quantification.

Expected Results and Troubleshooting

A successful derivatization will yield a single, sharp, and symmetrical chromatographic peak for the analyte derivative. The mass spectrum will be crucial for confirmation.

Table 1: Expected Mass Spectral Fragments for the Derivative

Fragment Ion m/z (Expected) Description
[M]⁺ 349 Molecular Ion
[M-CH₃]⁺ 334 Loss of a methyl group from the TMS moiety.
[M-Si(CH₃)₃]⁺ 276 Loss of the trimethylsilyl group. A common and often abundant fragment for TMS derivatives.[11]
[M-COOCH₃]⁺ 290 Loss of the methyl ester group.

| [Si(CH₃)₃]⁺ | 73 | The trimethylsilyl cation itself, a hallmark of TMS derivatives. |

Table 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak Incomplete derivatization; Sample loss during evaporation; Active sites in the GC inlet. Ensure reagents are fresh and anhydrous. Re-optimize reaction time/temperature. Use a gentle stream of N₂ for evaporation. Deactivate or replace the inlet liner.
Broad or tailing peak Incomplete derivatization of one or both functional groups; Column degradation. Confirm complete dryness before adding reagents. Increase reagent excess or reaction time. Condition or replace the GC column.
Multiple peaks for analyte Incomplete derivatization leading to partially derivatized species; Side reactions. Ensure strict anhydrous conditions. Verify the two-step evaporation process is complete to remove TFAA before silylation.

| Extraneous peaks | Contamination from reagents or solvent; Reagent byproducts. | Always run a reagent blank. Ensure high-purity, anhydrous solvents and reagents are used. |

References

  • Waldhier, M. C., Dettmer, K., Gruber, M. A., & Oefner, P. J. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103-1112. Retrieved from [Link]

  • Lee, D. G., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 13(10), 1583. Retrieved from [Link]

  • Kaspar, H., Dettmer, K., Chan, Q., & Oefner, P. J. (2008). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 441, 143-157. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride. Retrieved from [Link]

  • Tsikas, D. (2017). Quality Control in Targeted GC-MS for Amino Acid-OMICS. International Journal of Molecular Sciences, 18(1), 211. Retrieved from [Link]

  • Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 171. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 245-251. Retrieved from [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(1), 4. Retrieved from [Link]

  • Goolcharran, C., & Borchardt, R. T. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661. Retrieved from [Link]

  • Weckwerth, W., & Fiehn, O. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Methods in Molecular Biology, 323, 137-148. Retrieved from [Link]

  • ChemRxiv. (2023). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Retrieved from [Link]

  • Madhira, S. L., et al. (2023). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. Scientific Reports, 13, 16934. Retrieved from [Link]

  • Tsikas, D., et al. (2018). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Metabolites, 8(4), 78. Retrieved from [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Bibel, M. (2023, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. Retrieved from [Link]

  • Lee, H. J., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of the Korean Chemical Society, 51(2), 180-187. Retrieved from [Link]

  • Kushnir, M. M., et al. (2001). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Journal of Analytical Toxicology, 25(5), 331-337. Retrieved from [Link]

  • Villa, M. V., et al. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Methods in Molecular Biology, 1198, 137-145. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Role of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate in Beta-Lactam Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating demand for sustainable and efficient pharmaceutical manufacturing has intensified the focus on key chiral intermediates. Among these, (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, also known as D-p-hydroxyphenylglycine methyl ester (D-HPGM), is a cornerstone for the synthesis of vital semi-synthetic beta-lactam antibiotics, most notably amoxicillin. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of D-HPGM in antibiotic synthesis. It delineates both traditional chemical and modern enzymatic routes, offering detailed, field-proven protocols. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of D-HPGM in Antibiotic Manufacturing

The beta-lactam class of antibiotics remains a pillar of modern medicine. The specific stereochemistry of the side chain appended to the beta-lactam nucleus is critical for antibacterial efficacy. This compound serves as the optically pure side-chain precursor for amoxicillin, a widely prescribed broad-spectrum antibiotic.[1][2] The choice of this specific ester is strategic; it facilitates the crucial acylation of the 6-aminopenicillanic acid (6-APA) nucleus, leading to the desired antibiotic.[3]

Historically, the synthesis of amoxicillin has been dominated by chemical methods, particularly the Dane salt route.[4][5] This pathway, while effective in terms of yield, is fraught with challenges, including the use of hazardous reagents, cryogenic temperatures, and chlorinated solvents, which pose significant environmental and safety concerns.[6][7] In response, enzymatic synthesis has emerged as a greener, more sustainable alternative.[3][6] This biocatalytic approach leverages the high selectivity of enzymes like Penicillin G Acylase (PGA) to achieve synthesis under mild, aqueous conditions.[8][9]

This guide will explore both synthetic paradigms, providing detailed protocols and a comparative analysis to inform process development and optimization.

Comparative Analysis: Chemical vs. Enzymatic Synthesis

The decision to employ a chemical or enzymatic route for amoxicillin synthesis involves a trade-off between established methodologies and emerging green chemistry principles. The following table summarizes the key distinctions:

ParameterChemical Synthesis (Dane Salt Route)Enzymatic Synthesis
Key Starting Materials D-(-)-p-hydroxyphenylglycine, 6-APA, Pivaloyl Chloride, Triethylamine[6][7]D-p-hydroxyphenylglycine methyl ester (D-HPGM), 6-APA[6]
Catalyst Chemical reagents (e.g., pivaloyl chloride)Immobilized Penicillin G Acylase (PGA)[6]
Reaction Temperature Very low (-30°C to -50°C)[6][7]Mild (25°C - 35°C)[6]
Solvents Halogenated organic solvents (e.g., methylene chloride)[6][7]Primarily aqueous media[8]
Reaction pH Requires acidic hydrolysis (pH ~1.5) for deprotection[6]Near neutral (pH 6.0 - 7.0)[6]
Typical Yield ~77% - 82%[6]50% - 88%[6]
Product Purity High, but often requires extensive purification to remove by-products[6]High, typically requiring minimal purification[6]
Environmental Impact Significant waste generation, use of toxic solventsReduced waste streams, environmentally benign process[6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for both the chemical and enzymatic synthesis of amoxicillin, starting from D-HPGM or its parent amino acid.

Chemical Synthesis via the Dane Salt Method

This traditional route involves the protection of the amino group of D-(-)-p-hydroxyphenylglycine as a Dane salt, followed by activation and coupling with 6-APA.

Workflow of the Dane Salt Method

cluster_0 Step 1: Dane Salt Formation cluster_1 Step 2: Mixed Anhydride Formation cluster_2 Step 3: Acylation of 6-APA cluster_3 Step 4: Deprotection & Isolation A D-(-)-p-hydroxyphenylglycine C Potassium Dane Salt A->C + B Ethyl Acetoacetate + KOH B->C Protection D Dane Salt Suspension (Methylene Chloride, -30°C to -50°C) C->D F Mixed Anhydride Complex D->F + E Pivaloyl Chloride E->F Activation H N-protected Amoxicillin F->H + G 6-APA Solution (Methylene Chloride, Triethylamine) G->H Condensation (-20°C to -50°C) J Amoxicillin H->J Deprotection I Acid Hydrolysis (HCl, pH ~1.5) I->J L Amoxicillin Trihydrate J->L K Purification (Crystallization, Filtration, Drying) K->L

Caption: Workflow for the chemical synthesis of amoxicillin via the Dane salt route.

Protocol:

  • Dane Salt Formation:

    • Rationale: This initial step protects the amino group of the D-(-)-p-hydroxyphenylglycine side chain to prevent unwanted side reactions during the subsequent activation of the carboxyl group.

    • React D-(-)-p-hydroxyphenylglycine with ethyl acetoacetate in the presence of a base like potassium hydroxide.[6] This forms the potassium Dane salt, which is typically isolated as a solid.

  • Mixed Anhydride Formation:

    • Rationale: Activation of the carboxyl group is necessary to facilitate the amide bond formation with 6-APA. Pivaloyl chloride is an effective activating agent that forms a reactive mixed anhydride. The extremely low temperatures are critical to prevent decomposition of the unstable mixed anhydride and minimize side reactions.

    • Suspend the dried Dane salt in an anhydrous solvent such as methylene chloride.[6][7]

    • Cool the suspension to a temperature between -30°C and -50°C under an inert atmosphere (e.g., nitrogen).[6][7]

    • Slowly add pivaloyl chloride to the cold suspension while maintaining vigorous stirring.[7] Allow the reaction to proceed for approximately 90-120 minutes.[7]

  • Acylation of 6-APA:

    • Rationale: This is the key bond-forming step where the activated side chain is coupled to the beta-lactam nucleus. Triethylamine acts as a base to deprotonate the amino group of 6-APA, making it a more potent nucleophile.

    • In a separate vessel, dissolve 6-aminopenicillanic acid (6-APA) in methylene chloride with a base, typically triethylamine.[6][7]

    • Add this 6-APA solution to the cold mixed anhydride solution from the previous step.[7]

    • Maintain the reaction temperature between -20°C and -50°C for several hours to allow the acylation to complete.[6][7]

  • Hydrolysis (Deprotection) and Isolation:

    • Rationale: The protecting group on the amino function must be removed to yield the final antibiotic. This is achieved by acid-catalyzed hydrolysis. Subsequent pH adjustment to the isoelectric point of amoxicillin allows for its precipitation and isolation.

    • After the acylation is complete, add an acid such as hydrochloric acid to lower the pH to approximately 1.5.[6] This hydrolyzes the enamine protecting group.

    • The amoxicillin product is then isolated by isoelectric precipitation. Adjust the pH to cause the product to crystallize.

    • The crude product is collected and purified through recrystallization, filtration, and drying to yield pure amoxicillin trihydrate.[6]

Enzymatic Synthesis using Immobilized Penicillin G Acylase

This modern, "green" approach utilizes the catalytic activity of an enzyme to directly couple D-HPGM and 6-APA.

Workflow of Enzymatic Synthesis

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Enzymatic Reaction cluster_2 Step 3: Monitoring & Termination cluster_3 Step 4: Product Isolation A Jacketed Batch Reactor (25°C) D Reaction Mixture A->D B Phosphate Buffer (pH 6.5) B->D C 6-APA + D-HPGM (Molar Ratio ~1:2) C->D F Acyl-Enzyme Intermediate Formation D->F + E Immobilized Penicillin G Acylase (PGA) E->F Catalysis G Nucleophilic Attack by 6-APA F->G H Amoxicillin Synthesis G->H I HPLC Analysis (Amoxicillin, 6-APA, D-HPGM) H->I Sample J Reaction Termination (Enzyme Removal) I->J Monitor until optimal yield K Isoelectric Precipitation (pH Adjustment) J->K L Crystallization, Filtration, Drying K->L M Pure Amoxicillin Trihydrate L->M

Caption: Kinetically controlled enzymatic synthesis of amoxicillin.

Protocol:

  • Reactor Setup and Reagent Preparation:

    • Rationale: The enzymatic reaction is sensitive to temperature and pH. A jacketed reactor allows for precise temperature control, while a buffered system maintains the optimal pH for enzyme activity. A molar excess of the acyl donor (D-HPGM) is often used to drive the reaction towards synthesis over hydrolysis.[6]

    • Prepare a jacketed batch reactor and set the temperature to 25°C.[6]

    • Prepare a phosphate buffer solution (e.g., 100 mM) and adjust the pH to 6.5.

    • Dissolve 6-aminopenicillanic acid (6-APA) and D-p-hydroxyphenylglycine methyl ester (D-HPGM) in the buffer within the reactor. A typical molar ratio of D-HPGM to 6-APA is 2:1.[6]

  • Enzyme Addition and Reaction:

    • Rationale: Immobilized PGA is used to simplify catalyst recovery and reuse, a key advantage for industrial processes. The enzyme catalyzes a kinetically controlled synthesis where the formation of the acyl-enzyme intermediate is followed by a nucleophilic attack from 6-APA.[10]

    • Introduce the immobilized Penicillin G Acylase (PGA) from Escherichia coli to the reaction mixture to initiate the synthesis.[6] The enzyme loading is a critical parameter that should be optimized for the specific reactor volume and substrate concentration.

    • Maintain constant, gentle stirring to ensure a homogenous mixture without damaging the immobilized enzyme.

  • Reaction Monitoring:

    • Rationale: The synthesis is kinetically controlled, meaning the concentration of amoxicillin will reach a maximum before the enzyme's hydrolytic activity begins to degrade the product.[10] Therefore, real-time monitoring is essential to stop the reaction at the point of maximum yield.

    • Take samples from the reactor at regular intervals.

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of amoxicillin, 6-APA, and D-HPGM.[6]

  • Termination and Product Isolation:

    • Rationale: Once the peak concentration of amoxicillin is reached, the enzyme must be removed to prevent product hydrolysis. The subsequent purification is similar to the chemical method but is often simpler due to the cleaner reaction profile.

    • When HPLC analysis indicates that the maximum yield has been achieved, terminate the reaction by removing the immobilized enzyme (e.g., by filtration).

    • Isolate the amoxicillin from the reaction mixture via isoelectric precipitation by adjusting the pH.

    • Purify the crude product by crystallization, filtration, and drying to obtain pure amoxicillin trihydrate.[6]

Conclusion and Future Outlook

This compound is an indispensable chiral building block in the production of amoxicillin and other beta-lactam antibiotics. While the traditional Dane salt chemical synthesis route is well-established, it is encumbered by harsh reaction conditions and environmental concerns. The enzymatic synthesis pathway, utilizing immobilized Penicillin G Acylase, presents a compelling alternative that aligns with the principles of green chemistry.[6][8] It offers mild reaction conditions, reduced waste, and a simplified purification process.[6] As the pharmaceutical industry continues to prioritize sustainability and efficiency, the adoption of enzymatic processes leveraging key intermediates like D-HPGM is expected to become the new standard. Future research will likely focus on the development of more robust and efficient enzyme variants and the optimization of integrated, continuous manufacturing processes.

References

  • An Improved Process For The Synthesis Of Amoxicillin Trihydrate. Quick Company. [Link]

  • Amoxicillin Production. intratec.us. [Link]

  • Simulation of Enzymatic Production of Amoxicillin. SciSpace. [Link]

  • Preparation method of amoxicillin.
  • Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process in the presence of organic co-solvents. PubMed. [Link]

  • Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. PMC - PubMed Central. [Link]

  • Improved method for preparing amoxicillin by enzymic method.
  • Kinetics of enzyme acylation and deacylation in penicillin acylase-catalyzed synthesis of β-lactam antibiotics. ResearchGate. [Link]

  • Amoxicillin, the factory. Bio Based Press. [Link]

  • Synthesis method of amoxicillin production intermediate.
  • Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. ResearchGate. [Link]

  • Process for the synthesis of hydroxyphenylglycine esters.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a critical chiral intermediate in pharmaceutical development. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on maximizing yield and ensuring high enantiomeric purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured to address the most pressing issues researchers face. Select the question that best matches your current challenge.

Section 1: Low Yield & Incomplete Reactions

Question 1: My overall yield is consistently low. What are the most common causes and how can I mitigate them?

Low yield in this multi-functional molecule often stems from three primary areas: suboptimal esterification, inefficient protecting group strategy, and product loss during workup and purification.

  • Cause A: Inefficient Esterification: The direct esterification of (R)-2-amino-2-(4-hydroxyphenyl)acetic acid is often incomplete. The amino group can act as a base, neutralizing the acid catalyst, while the starting material may have poor solubility in methanol.

    • Solution: Employ an acid-catalyzed esterification using a solution of hydrogen chloride in methanol. This can be prepared by carefully adding acetyl chloride or thionyl chloride to chilled methanol. This in-situ generation of HCl ensures anhydrous conditions and provides a strong acidic catalyst to drive the reaction to completion. A typical procedure involves stirring the amino acid in HCl/methanol at room temperature overnight.[1]

  • Cause B: Incompatible Protecting Groups: The phenolic hydroxyl and the amino group are both nucleophilic and can participate in side reactions if not properly managed. The choice of protecting groups is critical and must be "orthogonal," meaning one can be removed without affecting the other.[2]

    • Solution: For the amino group, a tert-Butoxycarbonyl (Boc) group is recommended due to its stability in various conditions and ease of removal with mild acid (e.g., TFA). For the phenolic hydroxyl, a Benzyl (Bn) ether is a robust choice, which can be removed later via hydrogenolysis (H₂/Pd-C). This Boc/Bn strategy is a cornerstone of peptide synthesis and is well-documented.[3][4]

  • Cause C: Product Loss During Workup: The product is moderately soluble in water, especially in its protonated (hydrochloride salt) form.[5] Extensive aqueous washes or extractions from large aqueous volumes can lead to significant product loss.

    • Solution: After quenching the reaction, adjust the pH carefully. To extract the free base form of the ester, use a saturated solution of a mild base like sodium bicarbonate. Minimize the volume of aqueous washes and use brine (saturated NaCl solution) for the final wash to reduce solubility in the aqueous layer. Back-extracting the aqueous layers with your organic solvent (e.g., ethyl acetate) can recover dissolved product.

Low_Yield_Troubleshooting

Section 2: Stereochemical Integrity

Question 2: My product shows poor enantiomeric excess (ee). What causes racemization and how can I prevent it?

Maintaining the stereochemical integrity of the α-carbon is arguably the most critical challenge. The α-proton is acidic and susceptible to abstraction, leading to a planar enolate intermediate that can be re-protonated from either face, causing racemization.

  • Cause A: Exposure to Strong Base: The most common cause of racemization is exposure to strong bases, especially for extended periods or at elevated temperatures.[6] This is particularly problematic if you are performing reactions on the ester after it has been formed.

    • Prevention: Avoid strong, non-nucleophilic bases like DBU or strong alkoxides if possible. When a base is necessary, use a milder, hindered base (e.g., diisopropylethylamine - DIPEA) at low temperatures (-20 °C to 0 °C) and monitor the reaction closely to minimize exposure time.

  • Cause B: Racemization During Amine Protection/Deprotection: Certain conditions for adding or removing protecting groups can compromise stereochemistry. For example, some older methods for Z-group (Benzyloxycarbonyl) removal involving HBr in acetic acid can be harsh.

    • Prevention: The use of N-Boc protection is highly recommended as its removal under mild acidic conditions (TFA in DCM at 0 °C to RT) generally does not cause racemization at the α-center.

  • Cause C: Imine-Enamine Tautomerism: In the presence of certain reagents, particularly aldehydes or ketones, the amino ester can form a Schiff base (imine), which can tautomerize to an enamine, leading to racemization.[7][8]

    • Prevention: Ensure all solvents and reagents are free from acetone or other ketone/aldehyde impurities. Use high-purity solvents and properly clean all glassware.

Table 1: Recommended Conditions to Minimize Racemization

StepParameterRecommended ConditionRationale
Base-mediated reactions Temperature-20 °C to 0 °CSlows the rate of proton abstraction and racemization.
Base ChoiceDIPEA, 2,6-LutidineHindered, non-nucleophilic bases are less likely to abstract the α-proton.
N-Deprotection Protecting GroupBoc (tert-Butoxycarbonyl)Removed under mild acidic conditions that do not promote racemization.
ReagentTFA in DCMStandard, reliable, and stereochemically safe method.
General Handling SolventsHigh-purity, aldehyde/ketone-freePrevents side reactions and imine-mediated racemization.[7]
Section 3: Purification & Isolation

Question 3: I'm having difficulty purifying the final product. What is the best method?

Purification is challenging due to the compound's amphoteric nature (containing both acidic phenol and basic amine groups) and its zwitterionic potential.

  • Challenge A: Poor Performance on Silica Gel Chromatography: The free amine strongly interacts with the acidic silica gel, leading to significant tailing, poor separation, and often, product loss on the column.

    • Solution 1 (Recommended): Purify the N-protected intermediate (e.g., N-Boc derivative). This compound is less polar and behaves predictably on silica gel. After obtaining the pure, protected compound, the Boc group can be removed in a clean, high-yielding final step, often requiring minimal further purification.

    • Solution 2 (If purifying the free amine): Deactivate the silica gel. This can be done by pre-treating the silica with a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide (~0.5-1%), to neutralize the acidic sites. Example mobile phase: Dichloromethane/Methanol/Triethylamine (90:9:1).

  • Challenge B: Crystallization Difficulties: The free base can be difficult to crystallize directly from common solvents.

    • Solution: Convert the purified free base into a stable, crystalline salt. Bubbling dry HCl gas through an ethereal or ethyl acetate solution of the product, or adding a stoichiometric amount of HCl in a solvent like ether or dioxane, will precipitate the hydrochloride salt.[9] This salt is typically a well-defined, crystalline solid that is easier to handle and store.[5] The specific optical rotation of the hydrochloride salt can also be used as a reliable measure of enantiomeric purity.[5]

Purification_Workflow

Detailed Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

For cases where an asymmetric synthesis route is not employed, chiral resolution of the racemic amino acid starting material is a viable, albeit lower-yielding, alternative.[10] This protocol details a classical resolution.

Objective: To separate a racemic mixture of 2-amino-2-(4-hydroxyphenyl)acetic acid using a chiral resolving agent.

Materials:

  • Racemic 2-amino-2-(4-hydroxyphenyl)acetic acid

  • (+)-Tartaric acid (or another suitable chiral acid like (-)-Mandelic acid)

  • Methanol

  • Water

Procedure:

  • Dissolution: In a flask, dissolve 1 equivalent of the racemic amino acid in a minimal amount of boiling aqueous methanol (e.g., 80:20 Methanol:Water).

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in a minimal amount of the same hot solvent system. Add this solution slowly to the amino acid solution while stirring. The use of 0.5 equivalents is crucial as 1 equivalent of the dibasic tartaric acid will react with 2 equivalents of the amino acid, but we only want to form the salt with one enantiomer.

  • Crystallization: Allow the solution to cool slowly to room temperature. The salt of one diastereomer should begin to crystallize. Further cooling in an ice bath (0-4 °C) for several hours can improve the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is your first crop (Crop 1), which should be enriched in one diastereomer.

  • Liberation of Free Amino Acid: Dissolve Crop 1 in water and adjust the pH to the isoelectric point of the amino acid (approx. pH 5-6) with a mild base (e.g., dilute NH₄OH). The enantiomerically enriched amino acid will precipitate.

  • Analysis: Filter the solid, dry it, and check its optical rotation and enantiomeric excess (ee) via chiral HPLC.

  • Recrystallization (If Necessary): If the ee is not satisfactory, the diastereomeric salt (from step 4) or the free amino acid (from step 6) may need to be recrystallized one or more times to achieve the desired optical purity.

References

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry (RSC Publishing), [Link]

  • Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, [Link]

  • Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. National Institutes of Health (PMC), [Link]

  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters (ACS Publications), [Link]

  • Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society, [Link]

  • Methyl (R)-2-Amino-2-(4-hydroxyphenyl)acetate Hydrochloride. ChemBK, [Link]

  • Amino Acid-Protecting Groups. SciSpace, [Link]

  • Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Biotechnology Letters, [Link]

  • Protecting groups. Organic Chemistry II - Fiveable, [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews, [Link]

  • Synthesis of methyl (2-hydroxyphenyl)acetate. PrepChem.com, [Link]

  • Process for the racemization of α-amino acids.
  • Method for the racemization of optically active amino acids. The Journal of Organic Chemistry, [Link]

  • This compound Hydrochloride Product Specification. LookChem, [Link]

  • Racemization in amino acids? ResearchGate, [Link]

  • Protective Groups. Organic Chemistry Portal, [Link]

  • Chiral resolution. Wikipedia, [Link]

Sources

Troubleshooting side reactions in (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate esterification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Esterification

Welcome to the technical support guide for the esterification of (R)-2-amino-2-(4-hydroxyphenyl)acetate and its precursors. This resource is designed for researchers, chemists, and drug development professionals who are working with this chiral intermediate, a critical building block in the synthesis of various pharmaceuticals.

The inherent trifunctional nature of the parent amino acid, (R)-p-hydroxyphenylglycine—possessing a carboxylic acid, a primary amine, and a phenolic hydroxyl group, all centered around a stereogenic carbon—presents unique synthetic challenges. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate and mitigate common side reactions, ensuring high yield and purity of your target ester.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues. Each answer delves into the mechanistic cause of the problem and provides actionable, field-proven solutions.

Q1: My final product shows significant racemization. What causes the loss of enantiomeric purity and how can I prevent it?

A1: Mechanistic Cause and Prevention of Racemization

Loss of enantiomeric excess (ee) is a critical failure point in the synthesis of chiral molecules. Racemization in this context occurs via the deprotonation of the α-carbon (the stereocenter), leading to the formation of a planar enolate or enol intermediate, which can be re-protonated from either face, resulting in a mixture of (R) and (S) enantiomers.

Causality:

  • Base-Catalyzed Deprotonation: The presence of a base, even a weak one, can facilitate the abstraction of the α-hydrogen. This is a common issue in peptide chemistry and related fields.[1]

  • Elevated Temperatures & Prolonged Reaction Times: High heat provides the activation energy needed for deprotonation and can accelerate the formation of the achiral intermediate.

  • Reaction Conditions: Certain reagents and solvents can promote racemization. For instance, using a mixture of an aliphatic ketone and a carboxylic acid has been shown to racemize amino acid esters.[2]

Troubleshooting & Prevention Strategy:

  • Method Selection is Critical: The classic Fischer-Speier esterification, which involves refluxing in alcohol with a strong acid catalyst like H₂SO₄, can be harsh.[3][4] While effective for simple carboxylic acids, the high temperatures can be detrimental to the stereochemical integrity of sensitive amino acids.

    • Recommended Method (Thionyl Chloride): A highly effective and common industrial method is the use of thionyl chloride (SOCl₂) in methanol. The reaction proceeds at lower temperatures (0°C to room temperature), generating HCl in situ, which protonates the amine and catalyzes the esterification.[5][6] This minimizes thermal stress on the molecule.

    • Recommended Method (TMSCl): Another mild and efficient method involves using trimethylsilyl chloride (TMSCl) in methanol. TMSCl activates the carboxylic acid, facilitating esterification under gentle, room-temperature conditions, which has been shown to cause little racemization.[7][8]

  • Strict Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. For SOCl₂/MeOH, start at 0°C and allow the reaction to slowly warm to room temperature. Avoid refluxing if at all possible.

  • Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.

  • Avoid Basic Conditions During Workup: During neutralization and extraction, avoid using strong bases or prolonged exposure to even mild bases like sodium bicarbonate. A rapid workup is essential.

Q2: My LC-MS analysis shows a significant byproduct with a mass corresponding to dimerization or N-acylation. Why is this happening?

A2: Understanding and Preventing Amide Bond Formation

The presence of a nucleophilic primary amine on the same molecule as an activated carboxylic acid creates the potential for intermolecular amide bond formation, leading to dipeptides (dimers) or even larger oligomers.

Causality:

  • Activation of the Carboxylic Acid: In any esterification, the carboxylic acid is "activated" to make it more susceptible to nucleophilic attack. This activated intermediate can be attacked by the amine of another molecule, especially if the intended nucleophile (methanol) is not present in sufficient excess or is less reactive.

  • Insufficient Amine Protection: In a typical acid-catalyzed esterification, the strong acid protonates the highly basic amino group to form an ammonium salt (-NH₃⁺).[9] This non-nucleophilic form prevents it from reacting. If the acid concentration is too low or is neutralized prematurely, the free amine (-NH₂) becomes available to react.

Troubleshooting & Prevention Strategy:

  • Ensure Sufficient Acid Catalyst: When using methods like Fischer esterification or SOCl₂/MeOH, ensure a stoichiometric or slight excess of the acid source relative to the amino acid. This maintains the protonation of the amino group, effectively "protecting" it.[9][10] For the SOCl₂ method, using at least 1.2-1.5 equivalents is common.

  • Order of Addition: When using the SOCl₂/MeOH method, the best practice is to add the thionyl chloride to the cold methanol first. This pre-forms the reactive species (methyl chlorosulfite and HCl). Then, add the amino acid to this acidic solution. This ensures the amino group is protonated immediately upon introduction.

  • Use a Large Excess of Alcohol: The alcohol (methanol) is the intended nucleophile. Using it as the solvent ensures its concentration is overwhelmingly higher than that of the amino acid, statistically favoring the desired esterification reaction over intermolecular N-acylation.[11]

  • Formal Protecting Group Strategy: For maximum security, especially in multi-step syntheses, the amino group can be protected with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) before esterification.[12][13][14][15] The protecting group can then be removed after the ester is formed. This is often considered overkill for a simple esterification but is a valid strategy if side products persist.

Q3: My NMR spectrum is complex, and I suspect O-acylation on the phenolic hydroxyl group. How can this be avoided?

A3: Managing the Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is also a nucleophile, though significantly less so than the aliphatic amine.[16] Under certain conditions, it can compete with the desired alcohol nucleophile, leading to the formation of a phenyl ester via O-acylation. This is more of a concern when using highly reactive acylating agents rather than standard Fischer esterification.

Causality:

  • Reaction Conditions: O-acylation is generally favored under basic or neutral conditions where the phenol is deprotonated to the more nucleophilic phenoxide ion.[17] It can also occur with highly reactive reagents like acyl chlorides in the presence of a base.

  • Kinetic vs. Thermodynamic Control: O-acylation is often the kinetically favored product (forms faster), while C-acylation (a Friedel-Crafts reaction on the ring) is thermodynamically favored. In the context of esterification, the desired reaction at the carboxylic acid is the intended primary pathway.

Troubleshooting & Prevention Strategy:

  • Maintain Strongly Acidic Conditions: In a Fischer esterification, the strongly acidic medium protonates the carbonyl oxygen of the carboxylic acid, making it highly electrophilic and the preferred site of attack.[4][18] The phenolic hydroxyl group remains largely protonated and is a poor nucleophile under these conditions, minimizing O-acylation. Phenols can be successfully esterified under Fischer conditions, but the reaction is generally slower than with aliphatic alcohols.[4][19]

  • Avoid Basic Catalysts: Do not use base catalysts (e.g., pyridine, DMAP) for this specific transformation unless both the amine and phenol are protected. Such catalysts would deprotonate the phenol, dramatically increasing its nucleophilicity and promoting O-acylation.

  • Selective Protection: If O-acylation remains a persistent issue, or if subsequent reaction steps require a free carboxylic acid, the phenolic hydroxyl can be protected. Common protecting groups for phenols include benzyl (Bn) or silyl ethers (e.g., TBDMS).[20][21][22] These groups are stable to many esterification conditions and can be removed later.

Visualizing the Reaction Landscape

The following diagram illustrates the desired esterification pathway and the primary side reactions discussed. Understanding these competing pathways is key to optimizing your reaction conditions.

G cluster_start Starting Material cluster_main Reaction Conditions cluster_products Reaction Products cluster_side Side Products start (R)-p-Hydroxyphenylglycine esterification Esterification (MeOH, Acid Catalyst) start->esterification Reaction Input desired Desired Product (R)-Methyl Ester esterification->desired Desired Pathway racemization Racemization ((S)-Methyl Ester) esterification->racemization α-Proton Abstraction (High Temp / Base) n_acylation N-Acylation (Dimer/Oligomer) esterification->n_acylation Intermolecular Attack (Insufficient Acid) o_acylation O-Acylation (Phenolic Ester) esterification->o_acylation Phenol Attack (Wrong Conditions)

Caption: Competing reaction pathways in the esterification.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues encountered during your experiment.

G cluster_analysis Analysis cluster_diagnosis Diagnosis & Solution start Problem Encountered (Low Yield / Impure Product) analyze Analyze Product Mixture (Chiral HPLC, LC-MS, NMR) start->analyze is_racemic High % of (S)-Isomer? analyze->is_racemic is_dimer Mass = Dimer / Polymer? is_racemic->is_dimer No solve_racemic Solution: 1. Use milder method (SOCl₂/TMSCl) 2. Lower reaction temperature 3. Minimize reaction time is_racemic->solve_racemic Yes is_oacyl NMR shows O-Acylation? is_dimer->is_oacyl No solve_dimer Solution: 1. Ensure >1.2 eq. acid source 2. Add SOCl₂ to MeOH first 3. Use MeOH as solvent is_dimer->solve_dimer Yes solve_oacyl Solution: 1. Ensure strong acidic conditions 2. Avoid base catalysts 3. Consider phenol protection is_oacyl->solve_oacyl Yes

Caption: A logical workflow for troubleshooting side reactions.

Frequently Asked Questions (FAQs)

  • Q: Which acid catalyst is best for a Fischer esterification of this compound?

    • A: While sulfuric acid (H₂SO₄) is common, it can sometimes lead to charring or decomposition at high temperatures.[23][24] Anhydrous HCl gas dissolved in methanol is a cleaner alternative. However, the in situ generation of HCl from SOCl₂ or TMSCl in methanol is often superior as it provides a controlled, anhydrous source of acid under milder conditions.[5][7]

  • Q: Can I use protecting groups to avoid all side reactions simultaneously?

    • A: Yes. An "orthogonally protected" strategy provides the highest level of control.[20] You could, for example, protect the amine with a Boc group (acid-labile) and the phenol with a Benzyl group (removable by hydrogenolysis). After esterification, these groups can be removed selectively. This is common in complex, multi-step syntheses where functional group integrity is paramount.[12][13]

  • Q: What is the best analytical method to check for racemization?

    • A: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard. Using a chiral stationary phase allows for the baseline separation of the (R) and (S) enantiomers, enabling precise quantification of the enantiomeric excess (ee).

Recommended Experimental Protocols

Protocol 1: Esterification using Thionyl Chloride in Methanol

This protocol is a robust and widely used method that minimizes racemization by allowing for low-temperature reaction.

Materials:

  • (R)-p-Hydroxyphenylglycine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether (or MTBE)

  • Saturated Sodium Bicarbonate solution (aq.)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous methanol (approx. 10 mL per 1 g of amino acid).

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add thionyl chloride (1.5 equivalents) dropwise to the cold methanol via a syringe. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Stir for 15 minutes.

  • While maintaining the temperature at 0°C, add the (R)-p-hydroxyphenylglycine (1.0 equivalent) portion-wise.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 80:20:1 DCM:MeOH:NH₄OH).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess methanol and HCl.

  • The resulting crude solid (the hydrochloride salt of the ester) can be precipitated by adding cold diethyl ether, collected by filtration, and washed with more cold ether to yield the product.

  • For the free ester, the crude salt can be carefully neutralized with a saturated solution of NaHCO₃ and extracted with an organic solvent like ethyl acetate, but this step carries a risk of racemization if not performed quickly and at low temperatures.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

Objective: To quantify the ratio of (R) and (S) enantiomers in the final product.

Typical System:

  • Column: Chiralcel OD-H, Chiralpak AD-H, or equivalent chiral stationary phase.

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape. The exact ratio must be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm.

  • Temperature: 25°C

Procedure:

  • Prepare a standard of the racemic methyl ester to determine the retention times of both the (R) and (S) enantiomers.

  • Prepare a dilute solution of your synthesized product in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas for the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

References

  • Liardon, R., & Ledermann, S. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]

  • Wang, S. S., et al. (1977). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 42(8), 1286-1290. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Reddy, P. G., & Kumar, V. (2007). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Beilstein Journal of Organic Chemistry, 3, 11. [Link]

  • Wikipedia contributors. (2024). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Boc-Bio. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences. [Link]

  • Slideshare. (2018). Protection for amino group and amino acid. [Link]

  • Cantel, S., et al. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Journal of Peptide Science, 10(6), 326-328. [Link]

  • Boesten, W. H. J., & Meijer, E. M. (1998). Process for esterification of amino acids and peptides.
  • D'Acunto, M., et al. (2022). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules, 27(1), 123. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • University of Calgary Chemistry. (n.d.). Acylation of phenols. [Link]

  • Justo de Pomar, F., & Justo de Pomar, F. (2007). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Helvetica Chimica Acta, 90(9), 1733-1743. [Link]

  • ResearchGate. (2023). Amino Acid-Protecting Groups. [Link]

  • ResearchGate. (2021). Acylation of Phenols to Phenolic Esters with Organic Salts. [Link]

  • Antonacci, A., et al. (2020). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 31(1), 131-139. [Link]

  • ResearchGate. (2021). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. [Link]

  • Baxter, E. W., et al. (2014). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 50(74), 10843-10846. [Link]

  • Kim, J. K., et al. (1990). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society, 34(3), 299-305. [Link]

  • Chemistry For Everyone. (2023). What Is The Role Of A Catalyst In The Esterification Process? YouTube. [Link]

  • Sabitha, G., et al. (2000). Selective acylation of aliphatic alcohols in the presence of phenolic hydroxyl groups. New Journal of Chemistry, 24(2), 73-74. [Link]

  • Antonacci, A., et al. (2020). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. [Link]

  • Pearson. (n.d.). Reactions of Amino Acids: Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • ResearchGate. (2012). Chemoselective Esterification of Phenolic Acids and Alcohols. [Link]

  • Chemspace. (2023). Buy (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride. [Link]

  • Wikipedia contributors. (2024). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2016). How to do esterification of amino acid? [Link]

  • Reddit. (2022). Esterification/Amidation Problems. r/Chempros. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. [Link]

  • Google Patents. (1998).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Pasha, M. A., & Nageswara Rao, H. V. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 46B(10), 1679-1681. [Link]

  • Pearson. (n.d.). Reactions of Amino Acids: Esterification: Videos & Practice Problems. [Link]

  • ResearchGate. (1997). D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. [Link]

  • Wang, A., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters, 8(11), 1182-1187. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Google Patents. (2014). Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof. CN103641729A.
  • Google Patents. (2015). Method for synthesizing D-p-hydroxyphenylglycine methyl ester. CN104892444A.
  • PubChem. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. [Link]

Sources

Technical Support Center: Optimization of Amide Coupling Reactions with (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the optimization of reaction conditions for coupling (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate.

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the optimization of amide coupling reactions involving this compound. We will address common experimental challenges, provide troubleshooting strategies in a direct question-and-answer format, and offer detailed protocols to enhance reaction efficiency, yield, and purity.

Section 1: Pre-Reaction Considerations & Strategic Planning

The success of coupling this compound hinges on understanding its key structural features and anticipating potential challenges. The molecule possesses three critical functionalities: the α-amino group (the nucleophile), a chiral center prone to racemization, and a reactive phenolic hydroxyl group. A well-defined strategy is paramount.

FAQ: What are the critical structural features of this compound to consider before planning a coupling reaction?

Answer: There are three primary considerations:

  • The Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is nucleophilic and slightly acidic. Under basic conditions or with highly reactive electrophiles, it can undergo side reactions such as O-acylation, leading to undesired byproducts.[1] Therefore, a protection strategy is often necessary.

  • The α-Stereocenter: The chiral center is susceptible to epimerization (racemization) under coupling conditions.[2][3] This is arguably the most critical challenge. The α-proton is rendered acidic by the adjacent ester and phenyl ring, and its abstraction by a base can lead to a loss of stereochemical integrity.[4]

  • The α-Amino Group: This is the primary nucleophile for the coupling reaction. Its reactivity can be influenced by steric hindrance from the rest of the molecule and the incoming coupling partner.

General Workflow for Reaction Optimization

The following workflow outlines the key decision points for developing a robust coupling protocol for this substrate.

G cluster_0 Phase 1: Strategy cluster_1 Phase 2: Reagent Selection cluster_2 Phase 3: Optimization & Analysis A Analyze Substrate: - Phenolic -OH - Chiral Center - Amino Group B Select Phenolic Protecting Group (PG) A->B Address side reactions C Select N-Protected Carboxylic Acid Partner A->C D Choose Coupling Reagent (e.g., HATU, HBTU, EDC) C->D Proceed to coupling E Choose Additive to Suppress Racemization (e.g., HOBt, Oxyma) D->E F Choose Base (e.g., DIPEA, NMM, Collidine) D->F G Choose Solvent (e.g., DMF, NMP, DCM) F->G H Optimize Conditions: - Temperature - Stoichiometry - Reaction Time G->H Execute reaction I Reaction Workup & Purification H->I J Analyze Product: - Yield - Purity (LC-MS) - Stereochemical Integrity (Chiral HPLC) I->J

Caption: Strategic workflow for amide coupling optimization.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the coupling reaction in a Q&A format.

Problem Area: Low or No Product Yield

Q: My amide coupling reaction is showing low or no product formation. What are the likely causes?

A: Low yield is a common issue that can typically be traced back to one of several factors:

  • Incomplete Carboxylic Acid Activation: The first step of the reaction is the activation of your carboxylic acid coupling partner.[2] If the coupling reagent is degraded, used in insufficient amounts, or if the pre-activation time is too short (for reagents like HATU), the formation of the active ester will be incomplete, leading to poor conversion.[5]

  • Poor Solvent Choice: The solvent must effectively solvate the peptide chain and resin (if applicable) for the reaction to proceed efficiently.[6][7] Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are excellent choices as they effectively solvate most reactants and facilitate high coupling yields.[6][7] Dichloromethane (DCM) can be less effective at solvating growing peptide chains, which can hinder the reaction.[7]

  • Steric Hindrance: If either the carboxylic acid or the amine partner has significant steric bulk near the reactive center, the coupling can be slow or incomplete.[5] In such cases, switching to a more powerful coupling reagent like HATU or PyAOP may be necessary.[8][9]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material.[5] It is critical to use anhydrous solvents and reagents to prevent this.

Problem Area: Significant Side Product Formation

Q: I'm observing an unexpected side product involving the phenolic hydroxyl group. How can I prevent this?

A: This is almost certainly due to O-acylation of the unprotected phenol. The hydroxyl group is nucleophilic enough to react with the activated carboxylic acid, especially under basic conditions.[1]

Solution: The most robust solution is to protect the phenolic hydroxyl group. A tert-butyl (tBu) ether is a common and effective choice, as it is stable to the basic conditions of Fmoc-based peptide synthesis and can be removed with strong acid (like TFA) during final deprotection.[10]

Protecting Group Introduction Removal Conditions Key Advantages
tert-Butyl (tBu) Isobutylene, cat. acidStrong acid (e.g., TFA)Stable to basic conditions; orthogonal to Fmoc.[10]
Benzyl (Bzl) Benzyl bromide, baseHydrogenolysis (H₂/Pd), strong acidStable to a wide range of conditions.
Silyl Ethers (e.g., TBS) TBS-Cl, imidazoleFluoride source (TBAF), acidMild removal conditions.[11]

Q: My mass spec shows a byproduct corresponding to guanidinylation of my amine. Why is this happening?

A: This side reaction is specific to the use of aminium/uronium-type coupling reagents like HBTU, TBTU, and HATU.[9] If the coupling reagent is present in excess relative to the carboxylic acid, it can react directly with the free amino group of your this compound to form a stable guanidinium byproduct.[2][9]

Solution:

  • Pre-activation: Always pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding your amine. This consumes the coupling reagent to form the active ester.[5]

  • Stoichiometry: Use a slight excess of the carboxylic acid relative to the coupling reagent to ensure the latter is fully consumed.[2]

Q: I'm seeing byproducts from N-acyl urea formation. What's the cause?

A: N-acyl urea formation is a characteristic side reaction when using carbodiimide coupling reagents like DCC or DIC.[2] The O-acylisourea intermediate, which is the desired active species, can undergo an intramolecular O-to-N acyl transfer. This rearrangement forms a stable N-acyl urea that is unreactive and terminates the coupling.[2]

Solution:

  • Use Additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is strongly recommended.[2][5] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and minimizes racemization.[12]

  • Control Temperature: This side reaction is temperature-dependent. Running carbodiimide-mediated couplings at lower temperatures (e.g., 0 °C) can significantly reduce its occurrence.[2]

Problem Area: Loss of Stereochemical Purity (Epimerization)

Q: My product is showing a mixture of diastereomers. What causes epimerization and how can I minimize it?

A: Epimerization at the α-carbon is a major risk for this substrate. The activated carboxylic acid of the coupling partner makes the α-proton highly acidic and susceptible to abstraction by base.[4] There are two primary mechanisms for this loss of stereochemical integrity:

  • Direct Enolization: A base directly abstracts the α-proton, forming a planar enolate intermediate. Re-protonation can then occur from either face, leading to the epimer.[4][13]

  • Oxazolone Formation: The activated N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and equilibrates rapidly, leading to racemization.[2][3][4][13]

G cluster_0 Epimerization Pathways cluster_1 Path A: Direct Enolization cluster_2 Path B: Oxazolone Formation Start (R)-Activated Amino Acid Enolate Planar Enolate Intermediate Start->Enolate + Base - H+ Oxazolone Racemic Oxazolone Intermediate Start->Oxazolone Intramolecular Cyclization Racemate (R/S)-Product Mixture Enolate->Racemate + H+ Oxazolone->Racemate Amine Attack

Caption: Primary mechanisms of epimerization during peptide coupling.

Solutions to Minimize Epimerization:

  • Choice of Base: The basicity and steric hindrance of the base are critical.[3] Use weaker, sterically hindered bases. 2,4,6-collidine is reported to produce the least racemization, followed by N-methylmorpholine (NMM). N,N-Diisopropylethylamine (DIPEA) is very common but more basic and can increase the risk compared to the others.[2][3]

  • Coupling Reagents and Additives: Uronium/aminium or phosphonium reagents (HATU, HBTU, PyBOP) used with additives like HOBt or HOAt are generally superior to carbodiimides for suppressing racemization.[2][12] The additives form active esters that are more reactive towards the amine than they are towards oxazolone formation.[3]

  • Temperature Control: Lowering the reaction temperature decreases the rate of both base-catalyzed enolization and oxazolone formation.[13] Running the reaction at 0 °C or even lower is often beneficial.

  • Urethane-Protected Amino Acids: Ensure your carboxylic acid coupling partner is protected with a group like Fmoc, Boc, or Z. These urethane-type protecting groups significantly reduce the tendency for the activated amino acid to form an oxazolone, thus preserving optical purity.[2]

Section 3: FAQs - Deep Dive into Reaction Parameters

Q: How do I select the optimal coupling reagent?

A: The choice depends on factors like cost, efficiency, risk of side reactions, and the steric hindrance of your substrates.[8][14]

Reagent Class Examples Pros Cons
Carbodiimides DCC, DIC, EDCInexpensive, widely used.[15]High risk of racemization without additives; N-acyl urea byproduct formation.[2][16] DCC byproduct is insoluble.[12]
Phosphonium Salts BOP, PyBOPHigh efficiency, less toxic byproducts than BOP.[2]Solutions in DMF have moderate stability.[9]
Aminium/Uronium HBTU, TBTU, HATU, HCTUVery fast and efficient, low racemization.[12] HATU is extremely effective for hindered couplings.[8][9]Can cause guanidinylation of the amine if used incorrectly.[9] HOBt/HOAt components can be explosive under certain conditions.[2]
Oxyma-Based COMU, PyOximHigh reactivity, non-explosive byproducts, excellent racemization suppression.[2][9]Newer generation, may be more expensive.

Recommendation: For this specific substrate, starting with HATU is an excellent choice due to its high efficiency and superior ability to suppress racemization, especially when dealing with potentially challenging couplings.[9]

Q: What is the role of the solvent, and which one should I choose?

A: The solvent's primary role is to ensure all reactants remain in solution and to solvate the reacting species, which is essential for reaction success.[6][17]

Solvent Key Features Notes
DMF Highly polar aprotic; excellent solvating properties.[6][7]Can decompose over time to release dimethylamine, which can prematurely remove Fmoc groups.[7] Should be high purity.
NMP More polar than DMF; excellent solvating properties.[7]Generally considered a superior solvent for difficult couplings.[7] More expensive than DMF.
DCM Less polar; good for dissolving starting materials.May not efficiently solvate larger, more polar peptide chains, potentially leading to lower yields.[7]
Propylene Carbonate A "green" alternative to DMF and DCM.Has been shown to be effective in both solution and solid-phase synthesis with comparable yields to conventional solvents.[18]

Recommendation: Use high-purity DMF or NMP for the most reliable results.[6][7]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol assumes the phenolic hydroxyl group of this compound has been protected (e.g., as a tBu ether) and the coupling partner is an N-protected amino acid.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected carboxylic acid (1.0 equiv.) in anhydrous DMF (to make a ~0.1 M solution).

  • Activation: To the stirred solution, add HATU (1.05 equiv.) and a non-nucleophilic base such as DIPEA (2.0 equiv.).[5][19]

  • Pre-activation: Stir the mixture at room temperature for 5-10 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: Add a solution of the protected this compound (1.1 equiv.) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours. For sterically hindered substrates, the reaction may require longer time or gentle heating, but be aware that heat can increase epimerization.[4]

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

  • Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Assess stereochemical purity using chiral HPLC.

Section 5: References

  • Vertex AI Search Result[10]: Protecting Groups in Peptide Synthesis: A Detailed Guide.

  • Vertex AI Search Result[6]: Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed.

  • Vertex AI Search Result[7]: Solvents for Solid Phase Peptide Synthesis.

  • Vertex AI Search Result[20]: Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with .alpha.,.beta.-unsaturated compounds | Journal of the American Chemical Society.

  • Vertex AI Search Result[2]: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

  • Vertex AI Search Result[15]: Recent Development of Peptide Coupling Reagents in Organic Synthesis - ResearchGate.

  • Vertex AI Search Result[8]: Peptide Coupling Reagents: Selection and Use.

  • Vertex AI Search Result[21]: Protecting group - Wikipedia.

  • Vertex AI Search Result[22]: Dipeptide Syntheses via Activated α-Amino Esters.

  • Vertex AI Search Result[17]: Solvation effects in solid-phase peptide synthesis | Journal of the American Chemical Society.

  • Vertex AI Search Result[11]: Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) - Suzhou Highfine Biotech.

  • Vertex AI Search Result[3]: A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

  • Vertex AI Search Result[18]: The greening of peptide synthesis - RSC Publishing - The Royal Society of Chemistry.

  • Vertex AI Search Result[13]: Epimerisation in Peptide Synthesis - MDPI.

  • Vertex AI Search Result[5]: Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem.

  • Vertex AI Search Result[9]: Peptide Coupling Reagents Guide - Sigma-Aldrich.

  • Vertex AI Search Result[12]: Coupling Reagents - Aapptec Peptides.

  • Vertex AI Search Result[1]: Protecting Groups in Peptide Synthesis | Biosynth.

  • Vertex AI Search Result[23]: Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed.

  • Vertex AI Search Result[24]: Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications - NIH.

  • Vertex AI Search Result[25]: The effect of PH on coupling reaction. | Download Scientific Diagram - ResearchGate.

  • Vertex AI Search Result[26]: Protecting Groups for Peptide Synthesis - YouTube.

  • Vertex AI Search Result[27]: Why does coupling reaction of diazonium salt with phenol and same salt with aniline requires acidic and basic medium respectively? What happens if the medium is neutral? - Quora.

  • Vertex AI Search Result[28]: What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?

  • Vertex AI Search Result[14]: amide coupling help : r/Chempros - Reddit.

  • Vertex AI Search Result[29]: Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol - PubMed.

  • Vertex AI Search Result[16]: Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.

  • Vertex AI Search Result[30]: Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides - PMC - NIH.

  • Vertex AI Search Result[19]: Process optimization for acid-amine coupling: a catalytic approach - Growing Science.

  • Vertex AI Search Result[4]: minimizing epimerization in reactions involving (R)-4-Chlorophenylglycine - Benchchem.

Sources

Technical Support Center: Maintaining Stereochemical Integrity of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate is a critical chiral building block in the synthesis of numerous pharmaceuticals. Its stereochemical purity is paramount, as the biological activity of the final active pharmaceutical ingredient (API) is often exclusive to a single enantiomer. However, the α-proton of this amino ester is susceptible to abstraction, particularly under basic conditions, leading to racemization and a loss of enantiomeric excess (ee%). This guide provides in-depth troubleshooting advice and preventative protocols to help researchers maintain the chiral integrity of this valuable intermediate throughout their synthetic workflow. Phenylglycine derivatives, in general, are known to be more prone to racemization than other α-amino acids, which necessitates careful selection of reaction conditions.[1]

Section 1: Understanding the Root Cause – The Mechanism of Racemization
Q1: Why is my (R)-amino ester racemizing? What is the chemical mechanism?

A1: The primary cause of racemization in your compound is the acidity of the proton on the α-carbon (the chiral center). The process is typically base-catalyzed and proceeds through a planar, achiral enolate intermediate.[2][3]

Here is the step-by-step mechanism:

  • Proton Abstraction: A base removes the acidic proton from the α-carbon. The presence of the adjacent ester carbonyl group stabilizes the resulting negative charge through resonance, making this proton significantly more acidic than a standard C-H bond.

  • Formation of a Planar Enolate: The resulting intermediate is a planar enolate. In this form, the original stereochemical information at the α-carbon is lost.

  • Reprotonation: The enolate can be reprotonated from either face of the planar system with nearly equal probability. Protonation from one face regenerates the starting (R)-enantiomer, while protonation from the opposite face forms the undesired (S)-enantiomer.

Over time, this reversible process leads to an equilibrium mixture of both enantiomers, ultimately resulting in a racemic mixture (a 1:1 ratio of R and S).

RacemizationMechanism R_Ester (R)-Ester (Chiral) Enolate Planar Enolate Intermediate (Achiral) R_Ester->Enolate + Base (e.g., OH⁻) - H₂O Enolate->R_Ester + H₂O - Base S_Ester (S)-Ester (Chiral) Enolate->S_Ester + H₂O - Base

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Section 2: Troubleshooting Guide – Pinpointing the Problem in Your Workflow

This section addresses common steps in a synthetic sequence where racemization is frequently encountered.

Q2: I'm observing significant racemization after a reaction involving a base (e.g., N-deprotection, esterification, or a coupling reaction). What's going wrong?

A2: The choice of base, its concentration, and the reaction temperature are critical factors. Strong, non-hindered bases can rapidly abstract the α-proton, accelerating racemization.[4]

Troubleshooting Steps:

  • Evaluate Your Base: The basicity and steric hindrance of organic bases greatly influence the rate of racemization.[4] Stronger and less hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are more likely to cause issues than weaker, more sterically hindered bases.[4][5]

  • Lower the Temperature: Racemization rates are highly temperature-dependent.[5] Performing your reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly slow the rate of proton abstraction relative to your desired reaction.

  • Minimize Reaction Time: Prolonged exposure to basic conditions increases the likelihood of racemization.[6] Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it reaches completion.

Data Summary: Impact of Base Selection on Racemization

BasepKa (Conjugate Acid)Steric HindranceTypical Racemization RiskRecommended Use
Triethylamine (TEA)~10.7LowHighAvoid if possible; use at low temperatures.
DIPEA (Hünig's Base)~10.7ModerateModerate to HighBetter than TEA, but still risky.[5]
N-Methylmorpholine (NMM)~7.4ModerateLowA preferred choice for many couplings.[4]
2,4,6-Collidine~7.4HighVery LowExcellent for sensitive substrates, but slower reaction rates.[4]
Q3: My product is racemizing during aqueous workup or extraction. How can I prevent this?

A3: The pH of your aqueous phase during workup is a critical, often overlooked, factor. Both strongly acidic and, more significantly, strongly basic conditions can catalyze racemization.[2][7] Racemization increases as pH rises, especially above pH 9.[7]

Protocol for a Chirally-Safe Aqueous Workup:

  • Neutralize Carefully: After your reaction, neutralize the mixture to a pH between 6 and 7 using a buffered solution (e.g., phosphate buffer) or a weak acid (e.g., saturated aqueous NH₄Cl or citric acid) instead of strong mineral acids like HCl.

  • Avoid Strong Base Washes: Do not wash your organic layer with strong bases like 1M NaOH. If you need to remove acidic impurities, use a milder base like saturated sodium bicarbonate (NaHCO₃) solution (pH ~8.3) and perform the wash quickly at low temperatures (e.g., with an ice bath).

  • Minimize Contact Time: Perform extractions swiftly and separate the layers promptly. Do not let your product sit in an aqueous layer of unfavorable pH for extended periods. Studies have shown that even at a seemingly safe pH of 8, racemization can occur, although it is significantly faster at pH 10 and above.[7]

Q4: I suspect my peptide coupling reaction is the source of racemization. What are the best practices?

A4: Racemization during the activation of the carboxylic acid is a classic problem in peptide synthesis.[4] The activated intermediate is highly susceptible to racemization, either through direct enolization or via an oxazolone intermediate.

Best Practices for Low-Racemization Coupling:

  • Choose the Right Reagents:

    • Carbodiimides (e.g., EDC, DIC): Never use these alone. Always use them in combination with a racemization-suppressing additive.[4][8]

    • Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[5][9] They trap the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[4][10] HOAt is generally considered superior to HOBt in suppressing racemization due to the electronic effects of the nitrogen atom in its pyridine ring.[4][11] Newer oxime-based additives like OxymaPure are also excellent, non-explosive alternatives.[8]

    • Onium Salts (e.g., HBTU, HATU): These reagents are pre-activated combinations of a coupling agent and an additive (HBTU contains the HOBt moiety, HATU contains the HOAt moiety). They are highly efficient and generally lead to low levels of racemization.[5][10]

  • Control Reaction Temperature: Perform all couplings at 0 °C or room temperature. Avoid heating unless absolutely necessary.[5]

  • Optimize Base Selection: As detailed in Q2, use a weak, sterically hindered base like NMM or collidine.[4]

Data Summary: Recommended Coupling Reagent Combinations

Coupling ReagentAdditiveBaseKey Advantage
EDC or DICHOAt or OxymaPureNMM or CollidineHighly effective suppression of racemization, cost-effective.[5][8][11]
HATU(None needed)NMM or CollidineVery fast coupling rates with excellent chiral integrity.[5]
PyBOP(None needed)NMMGood for sterically hindered couplings with low racemization.[5]
Section 3: Proactive Prevention & Protocols
Q5: What is the best N-protecting group to use for this molecule to minimize racemization risk in subsequent steps?

A5: The N-protecting group plays a crucial role. Urethane-type protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are strongly recommended because they are known to suppress racemization. The lone pair on the nitrogen atom is delocalized into the carbonyl of the protecting group, reducing its ability to stabilize the negative charge of the enolate intermediate. N-acyl groups, like acetyl, should be avoided as they can promote racemization through an oxazolone mechanism.[4]

Q6: Can you provide a validated, non-racemizing protocol for N-Boc deprotection?

A6: Yes. Standard Boc deprotection uses strong acids like neat trifluoroacetic acid (TFA), which is generally safe for the ester and does not cause racemization at the α-carbon.[12] However, if other acid-sensitive functional groups are present, milder conditions may be needed.

Standard Protocol for N-Boc Deprotection:

  • Dissolution: Dissolve the N-Boc protected this compound in anhydrous dichloromethane (DCM) (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equivalents, or use a 20-50% solution of TFA in DCM) dropwise.[13][14]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup: Carefully concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM (3x) to remove excess TFA. The resulting product is the TFA salt of the free amine, which is stable and can be used directly in the next step or neutralized carefully as described in Q3. For sensitive esters, using HCl (4M in dioxane) at 0°C is a common alternative that can be milder on the ester bond.[14][15]

DecisionTree Start Racemization Observed? Coupling During Coupling? Start->Coupling Workup During Workup? Start->Workup Deprotection During Deprotection? Start->Deprotection Sol_Coupling1 Use HATU or EDC/HOAt Coupling->Sol_Coupling1 Sol_Coupling2 Switch base to NMM/Collidine Coupling->Sol_Coupling2 Sol_Coupling3 Run reaction at 0 °C Coupling->Sol_Coupling3 Sol_Workup1 Use buffered/weak acid quench Workup->Sol_Workup1 Sol_Workup2 Avoid strong base (NaOH) wash Workup->Sol_Workup2 Sol_Deprotection1 Using base? Switch to acid. Deprotection->Sol_Deprotection1 Sol_Deprotection2 Use TFA/DCM or HCl/Dioxane Deprotection->Sol_Deprotection2

Caption: Troubleshooting workflow for identifying and solving racemization issues.

Section 4: FAQs
Q7: Can purification by silica gel chromatography cause racemization?

A7: Yes, it is possible. Standard silica gel is slightly acidic and can sometimes catalyze the racemization of sensitive amines or esters, especially if the compound remains on the column for a long time. If you suspect this is an issue, consider the following:

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a volatile base like triethylamine (~0.1-1%).

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a C18 reversed-phase column for purification.

  • Work Quickly: Do not let the purification run overnight. Elute the product as efficiently as possible.

Q8: How can I accurately measure the enantiomeric excess (ee%) of my product?

A8: The most reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a stationary phase that is itself chiral, allowing it to interact differently with the (R) and (S) enantiomers, resulting in different retention times. By integrating the peak areas for each enantiomer, you can calculate the precise ee%. You will need a racemic standard of your compound to develop the separation method.

References

Technical Support Center: Overcoming Low Solubility of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the low solubility of this critical pharmaceutical intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve higher yields and purity.

Introduction: The Solubility Challenge

This compound, also known as D-p-Hydroxyphenylglycine methyl ester, is a vital building block in the synthesis of various pharmaceuticals.[1] Its structure, containing both a polar amino group and a phenolic hydroxyl group, alongside a less polar methyl ester, results in complex solubility behavior. It typically presents as a white to off-white crystalline powder and exhibits moderate solubility in water and polar solvents like methanol, but is insoluble in non-polar organic solvents.[1] This limited solubility can significantly hinder reaction rates and overall efficiency.

This guide provides a series of frequently asked questions and troubleshooting strategies to address these solubility challenges head-on.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is sluggish and incomplete. I suspect solubility is the issue. How can I improve it?

A1: Addressing poor solubility is crucial for reaction success. Here are several strategies, ranging from simple solvent adjustments to more advanced techniques:

1. pH Adjustment: The solubility of this compound is highly pH-dependent.[2] The molecule possesses both an acidic phenolic hydroxyl group and a basic amino group, making it zwitterionic at its isoelectric point.

  • Expert Insight: The solubility curve of this compound in aqueous solutions is "U" shaped.[2] This means it is least soluble at its isoelectric point and more soluble in acidic or basic conditions.

  • Troubleshooting Protocol:

    • Determine the approximate pH of your current reaction mixture.

    • If your reaction conditions permit, carefully adjust the pH away from the isoelectric point.

      • For reactions requiring the free amine: Consider adding a non-nucleophilic organic base to deprotonate the ammonium salt form (if you are starting with the hydrochloride salt) and increase solubility in organic solvents.

      • For reactions involving the phenol: A mild inorganic base can be used to form the more soluble phenoxide.

    • Monitor the reaction progress after pH adjustment. A noticeable increase in the dissolution of the starting material should correlate with an improved reaction rate.

2. Co-Solvent Systems: Employing a mixture of solvents can significantly enhance solubility by balancing the polarity of the reaction medium.

  • Expert Insight: Dichloromethane and tetrahydrofuran (THF) have been shown to be effective co-solvents for reactions involving amino acid esters.[3] Dichloromethane's high dielectric constant can stabilize transition states, increasing reaction rates, while THF is particularly useful for sterically hindered amino acids.[3]

  • Troubleshooting Protocol:

    • Start with your primary reaction solvent.

    • Incrementally add a co-solvent (e.g., dichloromethane, THF, or even a polar aprotic solvent like DMSO, in which the compound is soluble) and observe the solubility of your starting material.[4]

    • Be mindful of the co-solvent's compatibility with your reagents and reaction conditions.

    • Monitor the reaction for any changes in side product formation that may arise from the new solvent system.

3. Salt Formation: Converting the free base of this compound into a salt can dramatically improve its solubility in certain solvents. Approximately 50% of marketed small molecule APIs are in salt form to enhance properties like solubility.

  • Expert Insight: The hydrochloride salt of this compound is a common starting material and is more soluble in water and polar solvents than the free base.[1][5] If your reaction is performed in an aqueous or protic medium, using the hydrochloride salt is often advantageous.

  • Troubleshooting Protocol:

    • If you are using the free base, consider switching to the hydrochloride salt (CAS 57591-61-4).[1]

    • Alternatively, other salt forms can be prepared. For instance, forming a salt with an organic acid like p-toluenesulfonic acid can sometimes improve solubility in organic solvents.[6]

    • Ensure that the chosen salt is compatible with your downstream processing and purification steps.

4. Phase Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a phase transfer catalyst can be employed to shuttle the reactant from the aqueous phase to the organic phase where the reaction occurs.[7]

  • Expert Insight: PTC is a powerful technique for reactions with poorly soluble starting materials, especially in the synthesis of amino acid derivatives.[8][9] Quaternary ammonium salts are commonly used as phase transfer catalysts.[7]

  • Troubleshooting Protocol:

    • Select a suitable phase transfer catalyst (e.g., a tetraalkylammonium halide).

    • Add a catalytic amount of the PTC to your biphasic reaction mixture.

    • Vigorous stirring is essential to maximize the interfacial area between the two phases.

    • Monitor the reaction progress. PTC can often lead to a significant increase in reaction rate.

Visualize your troubleshooting workflow with the following diagram:

Solubility Troubleshooting Workflow start Low Solubility Issue with (R)-Methyl 2-amino-2- (4-hydroxyphenyl)acetate ph Strategy 1: pH Adjustment start->ph cosolvent Strategy 2: Co-Solvent System start->cosolvent salt Strategy 3: Salt Formation start->salt ptc Strategy 4: Phase Transfer Catalysis start->ptc check_compatibility Check Reagent Compatibility ph->check_compatibility cosolvent->check_compatibility salt->check_compatibility ptc->check_compatibility monitor Monitor Reaction Progress & Purity check_compatibility->monitor success Successful Reaction: Improved Yield & Rate monitor->success

Caption: A workflow for troubleshooting low solubility.

Q2: I'm performing a peptide coupling reaction and my this compound (as the HCl salt) is not fully dissolving in my organic solvent. What do you recommend?

A2: This is a common challenge in peptide synthesis. Here’s a targeted approach:

1. In-situ Neutralization and Solubilization:

  • Expert Insight: The hydrochloride salt requires neutralization to liberate the free amine for the coupling reaction. This can be done in situ using a non-nucleophilic organic base. The choice of base and solvent is critical.

  • Protocol:

    • Suspend the this compound hydrochloride in your chosen aprotic solvent (e.g., DMF, NMP, or a greener alternative like 2-Me-THF).[10]

    • Add one equivalent of a tertiary amine base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

    • Stir the mixture at room temperature. The formation of the free amine, which is generally more soluble in organic solvents than the HCl salt, should be observed as the solid dissolves.

    • Proceed with the addition of your activated carboxylic acid and coupling reagents.

2. Solvent Selection for Peptide Synthesis:

  • Expert Insight: While DMF and NMP are standard solvents for solid-phase peptide synthesis (SPPS), their toxicity is a concern.[10] For solution-phase synthesis, a solvent system that can dissolve both the amino acid ester and the coupling reagents is essential.

  • Solvent Comparison Table:

SolventAdvantagesDisadvantages
DMF Excellent solubilizing properties for amino acids and peptides.Toxic, potential for formylation side reactions at high temperatures.
NMP Good solubilizing properties, less prone to formylation than DMF.Reprotoxic.
2-Me-THF Greener alternative, good for dissolving many organic compounds.May have lower solubilizing power for some highly polar amino acids.
DMSO Excellent solubilizing power.High boiling point can make removal difficult.

3. Use of Additives:

  • Expert Insight: Certain additives can aid in the solubilization of amino acid derivatives during peptide coupling.

  • Recommendation: The addition of a small amount of a chaotropic agent like LiCl can sometimes disrupt crystal lattice forces and improve solubility in aprotic polar solvents. Use with caution and ensure it doesn't interfere with your reaction.

Q3: Can I use elevated temperatures to improve the solubility of this compound?

A3: Yes, but with caution.

  • Expert Insight: The solubility of this compound does increase with temperature in various solvents.[2] However, this compound can be susceptible to degradation at elevated temperatures. The ester group can undergo hydrolysis, and the amino acid itself can be prone to racemization or other side reactions, particularly under basic or acidic conditions.

  • Troubleshooting Protocol:

    • If you need to use heat, perform a small-scale trial to determine the stability of the compound in your reaction system at the desired temperature.

    • Use the minimum temperature required to achieve dissolution.

    • Monitor the reaction closely by HPLC for the appearance of degradation products or loss of enantiomeric purity.

    • Consider using microwave irradiation, which can accelerate reactions at lower bulk temperatures, potentially minimizing degradation.[10]

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility via pH Adjustment (Aqueous/Protic Media)
  • Suspend this compound in the aqueous or protic solvent system.

  • Slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise while monitoring the pH and observing the dissolution of the solid.

  • Once the solid has dissolved, re-adjust the pH if necessary to the desired range for your reaction.

  • Proceed with the addition of your other reagents.

Protocol 2: General Procedure for Co-Solvent Screening
  • In separate vials, add a small, measured amount of this compound.

  • To each vial, add a measured volume of your primary reaction solvent.

  • To each vial, add incremental amounts of a different co-solvent (e.g., 10%, 20%, 50% v/v).

  • Stir or sonicate the vials at a constant temperature and visually assess the degree of dissolution.

  • Select the co-solvent system that provides the best solubility without negatively impacting the reaction.

Conclusion

Overcoming the low solubility of this compound is a multi-faceted challenge that can be addressed through a systematic approach. By considering pH adjustment, co-solvent systems, salt formation, and phase transfer catalysis, researchers can significantly improve reaction efficiency. Always begin with small-scale trials to identify the optimal conditions for your specific transformation before scaling up.

References

  • (R)-Methyl 2-amino-2-(4-hydroxyphenyl)
  • Measurement and Correlation of Solubility on Reactive Crystallization of Methyl D-(−)-4-Hydroxy-phenylglycinate. Journal of Chemical & Engineering Data. [Link]

  • Methyl (R)-2-Amino-2-(4-hydroxyphenyl)acetate Hydrochloride. ChemBK. [Link]

  • Buy (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride | 57591-61-4. Generon. [Link]

  • Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. PMC - NIH. [Link]

  • Certificate of Analysis. - Methyl 2-amino-2-(4-hydroxyphenyl)acetate. Briti Scientific. [Link]

  • The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. ResearchGate. [Link]

  • Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity.
  • Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. ResearchGate. [Link]

  • What Is Phase Transfer Catalysis? - Chemistry For Everyone. YouTube. [Link]

  • Recent Developments in Enantioselective Phase Transfer Catalysis Using Chiral Ammonium Salts. CHIMIA. [Link]

  • Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. NIH. [Link]

  • Method for preparing amino acid esters.
  • Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+).
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • CAS No : 37763-23-8 | Product Name : this compound. Pharmaffiliates. [Link]

  • Process for the synthesis of hydroxyphenylglycine esters.
  • D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. ResearchGate. [Link]

  • Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. PubChem. [Link]

  • Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. ResearchGate. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH. [Link]

  • Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Reactions of Amino Acids: Esterification: Videos & Practice Problems. Pearson. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Chemical Properties of P-Hydroxyphenylacetylglycine, methyl ester. Cheméo. [Link]

  • Solvent system for solid phase peptide synthesis.
  • Benzeneacetic acid, 4-hydroxy-, methyl ester. PubChem. [Link]

  • 4-Hydroxy-d-(-)-phenylglycine methyl ester. PubChem. [Link]

  • Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. PubChem. [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis. PMC - NIH. [Link]

  • (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid. PubChem. [Link]

  • Preparation method of o-methyl hydroxyphenylacetate.
  • (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride, min 97%, 100 grams. LabAlley. [Link]

Sources

Technical Support Center: Column Chromatography Purification of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the purification of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate. This molecule, with its chiral center, basic amino group, and polar phenolic hydroxyl group, presents unique challenges that require a carefully considered chromatographic strategy. This document moves beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot effectively and adapt the protocol to your specific needs.

Troubleshooting Guide & FAQs

This section addresses specific issues and common questions encountered during the column chromatography purification of polar, basic compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: Why is standard silica gel often problematic for purifying primary amines like this compound?

A1: Standard silica gel is characterized by surface silanol groups (Si-OH), which are acidic (Brønsted acids)[1][2]. These acidic sites can interact strongly with the basic amino group of your compound through an acid-base interaction. This leads to several problems:

  • Severe Peak Tailing: The compound "sticks" to the acidic sites, eluting slowly and asymmetrically, which results in broad, tailing peaks and poor separation.

  • Irreversible Adsorption: In some cases, the interaction is so strong that a significant portion of the product becomes irreversibly bound to the silica, leading to low or no recovery[1].

  • Compound Degradation: The acidic surface can catalyze the degradation of sensitive molecules[3].

Q2: What is the benefit of using an amino-functionalized silica gel for this purification?

A2: Amino-functionalized silica gel has aminopropyl groups chemically bonded to the silica surface. This modification effectively masks the acidic silanol groups, creating a weakly basic and more inert surface[2]. This is highly advantageous for basic compounds as it minimizes the strong acid-base interactions, leading to more symmetrical peaks, improved recovery, and reduced risk of degradation[1][2].

Q3: My compound is supplied as a hydrochloride salt. Do I need to neutralize it before column chromatography?

A3: Yes, it is highly recommended. The hydrochloride salt is highly polar and will likely have very poor solubility in the typical non-polar/moderately polar mobile phases used for normal-phase chromatography. It would either remain at the top of the column or move unpredictably. You should perform a gentle basic workup (e.g., with aqueous sodium bicarbonate), extract the free base into an organic solvent (like ethyl acetate or dichloromethane), dry the organic layer, and evaporate the solvent to obtain the free amine before purification.

Q4: Can I use reversed-phase chromatography instead of normal-phase?

A4: While possible, normal-phase chromatography is often more straightforward for this type of purification. In reversed-phase chromatography (e.g., with a C18 column), the polar nature of this compound would cause it to elute very early with typical mobile phases like methanol/water or acetonitrile/water, likely with the solvent front, resulting in poor separation from other polar impurities[4][5]. A specialized polar-embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) column would be required for effective reversed-phase separation of such a polar analyte[4].

Troubleshooting Specific Experimental Issues

Issue 1: My compound is not eluting from the column, even after I've passed many column volumes of the mobile phase.

  • Probable Cause: The mobile phase is not polar enough to displace your highly polar compound from the stationary phase. This is a common issue, especially if the initial solvent system was determined from TLC and doesn't scale perfectly to the column.

  • Solution:

    • Gradually Increase Mobile Phase Polarity: Do not make a drastic jump in polarity, as this can cause impurities to elute with your compound. Increase the percentage of the more polar solvent (e.g., methanol in a DCM/Methanol system) in small increments (e.g., from 2% to 3%, then to 4%)[3].

    • Monitor Fractions: Continue to collect fractions and check them by TLC. This allows you to see when your compound begins to elute and ensures you don't overshoot the optimal polarity.

    • "Methanol Purge": If the compound still doesn't elute, and you are confident most impurities have been washed off, you can perform a "methanol purge" by switching to 100% methanol to strip strongly bound compounds from the column[6]. Note that this will likely elute everything remaining on the column.

Issue 2: My compound is eluting as a broad, tailing peak, resulting in poor separation and many mixed fractions.

  • Probable Cause 1 (If using standard silica): As discussed in FAQ 1, this is the classic sign of interaction between your basic amine and acidic silanol groups[1].

  • Solution 1: The best solution is to switch to an amino-functionalized silica gel column[1][2]. If that is not possible, you can try deactivating the standard silica by adding a small amount of a competing base, such as 0.5-1% triethylamine (TEA), to your mobile phase[1]. The TEA will preferentially bind to the acidic sites, allowing your compound to elute more symmetrically.

  • Probable Cause 2 (General): The sample was loaded onto the column in too large a volume of solvent or a solvent that is stronger than the mobile phase.

  • Solution 2: Always load your sample in the minimum possible volume of solvent. The ideal method is "dry loading": dissolve your crude product in a suitable solvent (e.g., DCM or methanol), add a small amount of the stationary phase (e.g., 1-2 times the weight of your crude product), evaporate the solvent completely to get a dry, free-flowing powder, and then carefully load this powder onto the top of the packed column. This ensures the sample starts as a very narrow band, leading to sharper peaks.

Issue 3: I am seeing new spots on my TLC plates from the collected fractions that were not in my crude material.

  • Probable Cause: Your compound is degrading on the column. This is a significant risk if you are using standard silica gel due to its acidity[3].

  • Solution:

    • Confirm Instability: You can test for silica-induced degradation using a 2D TLC. Spot your crude material in one corner of a TLC plate and run it. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it degrades, new spots will appear off the diagonal[3][6].

    • Switch Stationary Phase: The most effective solution is to switch to a more inert stationary phase like amino-functionalized silica, which lacks the acidic sites causing degradation[2].

    • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare everything in advance so you can load, run, and elute the column without delay.

Detailed Purification Protocol

This protocol is a robust starting point for the purification of gram-scale quantities of this compound.

Preliminary TLC Analysis

The goal is to find a solvent system that gives your target compound an Rf (retention factor) value of approximately 0.25-0.35. A lower Rf on the TLC plate generally translates to better separation on the column.

  • Recommended Starting Solvent System: Dichloromethane (DCM) : Methanol (MeOH).

  • Procedure:

    • Prepare several small beakers with varying ratios of DCM:MeOH (e.g., 98:2, 95:5, 90:10).

    • Dissolve a tiny amount of your crude material in a few drops of solvent.

    • Spot the dissolved material onto TLC plates.

    • Develop the plates in the prepared solvent systems.

    • Visualize the spots using a UV lamp (254 nm) and/or by staining (e.g., with ninhydrin for the primary amine).

    • Select the solvent system that provides good separation between your product and impurities, with the product having an Rf of ~0.3.

Column Preparation and Sample Loading

This protocol assumes a "dry loading" technique for optimal resolution.

  • Materials:

    • Glass chromatography column

    • Stationary Phase: Amino-functionalized silica gel (e.g., 60 Å, 40-63 µm)

    • Mobile Phase (Eluent): As determined by TLC analysis.

  • Procedure:

    • Packing the Column:

      • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

      • Prepare a slurry of the amino-silica gel (typically 50-100 times the weight of your crude material) in the initial, least polar mobile phase you plan to use.

      • Pour the slurry into the column. Use gentle pressure (from a pump or bulb) to pack the bed evenly, ensuring there are no air bubbles or cracks.

      • Add a protective layer of sand on top of the packed silica bed.

    • Dry Loading the Sample:

      • Dissolve your crude product (e.g., 1 gram) in a minimal amount of a volatile solvent (e.g., 10-20 mL of DCM).

      • Add 2-3 grams of amino-silica gel to this solution.

      • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

      • Carefully add this powder to the top of the packed column, creating a thin, even layer.

Elution and Fraction Collection
  • Procedure:

    • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand and sample layers.

    • Begin eluting the column, applying gentle air pressure to maintain a steady flow rate. A good flow rate is typically one where the solvent drips once every 1-2 seconds.

    • Collect the eluent in a series of numbered test tubes or flasks (fractions). A typical fraction size might be 10-20 mL for a medium-sized column.

    • If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity as the separation progresses, based on continuous TLC analysis of the fractions.

Fraction Analysis and Product Isolation
  • Procedure:

    • Spot every few fractions onto a TLC plate to track the elution of your compound.

    • Once you have identified all the fractions containing your pure product, combine them in a single round-bottom flask.

    • Remove the solvent under reduced pressure to yield the purified this compound.

    • Confirm the purity of the final product by a final TLC and other analytical methods (e.g., NMR, HPLC).

Summary of Recommended Chromatographic Parameters
ParameterRecommended Value/TypeRationale
Stationary Phase Amino-functionalized Silica GelMinimizes acidic interactions with the basic amine, preventing tailing and degradation[1][2].
Mobile Phase Dichloromethane / MethanolOffers a good polarity range for eluting polar compounds.
Rf Target (TLC) 0.25 - 0.35Provides a good balance between retention for separation and reasonable elution time.
Sample Loading Dry LoadingEnsures a narrow sample band at the start, leading to sharper peaks and better resolution.
Elution Mode Isocratic or Step-GradientStart with isocratic; switch to a step-gradient if impurities are close to the product.
Detection UV (254 nm), TLC with NinhydrinThe phenyl group is UV-active[7]; ninhydrin specifically stains the primary amine.
Workflow Visualization

The following diagram illustrates the complete workflow for the purification protocol.

ColumnChromatographyWorkflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis (Find optimal solvent system, Rf ~0.3) DryLoad Sample Preparation (Dry load onto amino-silica) TLC->DryLoad Defines solvent for loading Pack Column Packing (Slurry pack with amino-silica) TLC->Pack Defines initial mobile phase Elute Elution (Run column with optimized mobile phase) DryLoad->Elute Pack->Elute Load sample Collect Fraction Collection (Collect eluent in numbered tubes) Elute->Collect Analyze TLC Analysis of Fractions (Identify pure fractions) Collect->Analyze Spot fractions Analyze->Elute Feedback: Adjust polarity if needed Pool Pool & Evaporate (Combine pure fractions, remove solvent) Analyze->Pool Combine pure Final Final Product (Purified Compound) Pool->Final

Column Chromatography Purification Workflow
References
  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Benchchem. A Step-by-Step Guide to N-Protection of Amino Acids for Researchers and Drug Development Professionals.
  • eCampusOntario Pressbooks. Separation and Detection of Amino Acids – BIOC2580*.
  • IMTAKT. Interactions of HPLC Stationary Phases.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • National Institutes of Health (NIH). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Waters Help Center. [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column.
  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • SciSpace. Amino Acid-Protecting Groups.
  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis.
  • Amino Acid-Protecting Groups.
  • This compound Hydrochloride Product Specification.
  • National Institutes of Health (NIH). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Chromatography Forum. Amine column degradation.
  • Chromatography Today. Trouble with chiral separations.
  • Chromatography Forum. proper use of amino column.
  • How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Benchchem. Technical Support Center: Optimization of HPLC Method for 4-Hydroxyphenylglycine Analysis.
  • American Pharmaceutical Review. Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products.
  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize.
  • YouTube. Chromatography Troubleshooting.
  • PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
  • Pharmaffiliates. CAS No : 37763-23-8 | Product Name : this compound.
  • Merck Millipore. Sample Preparation for Chromatographic Purification.
  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • PrepChem.com. Synthesis of methyl (2-hydroxyphenyl)acetate.
  • Journal of the American Chemical Society. Chromatographic optical resolution through chiral complexation of amino ester salts by a host covalently bound to silica gel.
  • ÄKTAdesign Purification.
  • Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • ChemicalBook. This compound NEW.
  • Sigma-Aldrich. HPLC Tips & Tricks – Mobile Phase Preparation.
  • Reddit. What compounds are unstable in a silica gel column (chromatography) : r/chemhelp.
  • CONICET. Trends in Analytical chemistry.
  • Sorbent Technologies, Inc. Amino Silica Gel.
  • Thermo Fisher Scientific. Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection and Derivatizat.
  • National Institutes of Health (NIH). Buffer Influence on the Amino Acid Silica Interaction.
  • Bio-Rad. chromatography.
  • Benchchem. Spectroscopic Characterization of 2-amino-2-(4-hydroxyphenyl)acetic Acid: A Technical Guide.

Sources

From Benchtop to Bulk: A Technical Support Guide for the Pilot Plant Synthesis of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scaled-up synthesis of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of transitioning this critical synthesis from a laboratory setting to a pilot plant. As you move from grams to kilograms, new challenges in reaction control, safety, and product purity will emerge. This resource, structured in a practical question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up.

I. Synthesis Overview: The Pathway to this compound

This compound is a vital chiral intermediate, particularly in the synthesis of semi-synthetic β-lactam antibiotics.[1] The journey from racemic starting materials to the desired enantiomerically pure product involves several key stages, each with its own set of challenges that are magnified during scale-up.

A common and industrially viable route involves the esterification of D-(-)-p-hydroxyphenylglycine. This process often starts with the protection of the amino group, for example, by forming a Dane salt, followed by esterification and subsequent deprotection.[2][3][4][5] The choice of reagents, solvents, and reaction conditions at each step is critical for maximizing yield and enantiomeric purity.

Synthesis_Pathway A D-(-)-p-hydroxyphenylglycine B D-(-)-p-hydroxyphenylglycine Dane Salt A->B Amino Group Protection (e.g., Methyl Acetoacetate, KOH) C This compound B->C Esterification (Methanol, Acid Catalyst) & Deprotection

Caption: General synthesis pathway for this compound.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific problems that can arise during the pilot plant synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My reaction is experiencing a significant drop in yield upon moving from the 1L lab reactor to the 100L pilot reactor. What are the likely causes and how can I fix this?

Answer: A drop in yield during scale-up is a common issue often attributed to changes in physical parameters that are less impactful at the lab scale.[6][7]

  • Heat Transfer Limitations: The surface-area-to-volume ratio decreases dramatically as reactor size increases.[6] This can lead to inefficient heat removal, causing localized overheating and promoting side reactions or product degradation.

    • Solution:

      • Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the reaction's thermal profile and predict the heat load in the pilot reactor.[7]

      • Controlled Reagent Addition: Instead of adding reagents all at once, use a controlled addition rate to manage the exothermic reaction.[6]

      • Jacket Temperature Control: Ensure the reactor's heating/cooling jacket is responsive and properly calibrated to maintain the optimal reaction temperature.

  • Mixing Inefficiencies: What appears as a homogenous mixture in a small flask can have significant concentration and temperature gradients in a large reactor. This can lead to incomplete reactions and the formation of byproducts.[8]

    • Solution:

      • Impeller Design and Speed: The type of impeller (e.g., pitched-blade turbine, anchor) and its agitation speed are critical. Use computational fluid dynamics (CFD) modeling or consult with a chemical engineer to select the appropriate mixing parameters for your reactor geometry and reaction viscosity.

      • Baffling: Ensure the pilot reactor has baffles to prevent vortex formation and improve top-to-bottom mixing.

  • Extended Reaction Times: The overall processing time, including charging reagents and heating/cooling cycles, is longer at the pilot scale.[6] This can lead to the degradation of sensitive intermediates or products.

    • Solution:

      • Stability Studies: Conduct stability studies of your starting materials, intermediates, and final product under the expected reaction conditions and timeframe of the pilot run.

      • Process Optimization: Streamline the process to minimize unnecessary delays.

Question 2: I'm observing a decrease in the enantiomeric excess (ee) of my final product in the pilot plant. What could be causing this racemization?

Answer: Maintaining chiral purity is paramount. A drop in enantiomeric excess can be caused by several factors during scale-up.

  • Temperature Excursions: As mentioned, poor heat control can lead to localized "hot spots" in the reactor. For many chiral compounds, elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.

    • Solution: Implement the heat transfer solutions outlined in the previous answer. Closely monitor the internal temperature at multiple points within the reactor if possible.

  • pH Swings: The pH of the reaction mixture can significantly impact the stability of the chiral center. Extreme pH values, particularly during workup and extraction, can catalyze racemization.

    • Solution:

      • Buffered Systems: If your process allows, use a buffered solution to maintain a stable pH.

      • Controlled Neutralization: During pH adjustments, add the acid or base slowly and with vigorous mixing to avoid localized pH extremes. Monitor the pH continuously with a calibrated probe.

  • Inappropriate Base or Acid: The choice of acid or base can influence racemization.

    • Solution: If racemization is a persistent issue, consider screening alternative, non-nucleophilic bases or milder acids that are less likely to interact with the chiral center.

Question 3: The filtration of my product after crystallization is significantly slower in the pilot plant compared to the lab, leading to a production bottleneck. How can I improve the filtration rate?

Answer: Filtration challenges are a classic scale-up problem often related to changes in crystal properties.[7]

  • Crystal Size and Morphology: The cooling profile in a large reactor is different from that in a lab flask, which can lead to the formation of smaller, less uniform crystals or even different polymorphs.[6] These can pack tightly and clog the filter medium.

    • Solution:

      • Controlled Crystallization: Develop a controlled cooling and/or anti-solvent addition profile. Seeding the solution with a small amount of the desired crystal form can also promote the growth of larger, more easily filterable crystals.[1]

      • Particle Size Analysis: Use techniques like laser diffraction to analyze the crystal size distribution from both lab and pilot batches to understand the differences.

  • Filter Type and Area: The filter used in the pilot plant (e.g., Nutsche filter, centrifuge) has different characteristics than the Büchner funnel used in the lab.

    • Solution:

      • Filter Sizing: Ensure the filter area is appropriately sized for the batch volume. Consult with equipment specialists to select the right type of filter for your product's characteristics.

      • Filter Aid: Consider using a filter aid like celite, but be mindful that it needs to be thoroughly removed from the final product.

Question 4: During the workup, I'm experiencing emulsion formation in my liquid-liquid extractions, making phase separation difficult and time-consuming. What can I do?

Answer: Emulsions are more common at larger scales due to the higher shear forces from mechanical stirrers.

  • Causes:

    • Intense agitation during extraction.

    • The presence of fine solid particulates at the interface.

    • Similar densities of the aqueous and organic phases.

  • Solutions:

    • Reduce Agitation Speed: During extraction, use a lower agitator speed that is just sufficient to ensure good mass transfer without creating a stable emulsion.

    • Add Brine: Adding a saturated sodium chloride solution to the aqueous phase can increase its density and ionic strength, helping to break the emulsion.

    • Change Solvent: If possible, switching to a solvent with a greater density difference from water can help.

    • Allow for Settling Time: In some cases, simply allowing the mixture to stand for a longer period can lead to phase separation.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up this synthesis?

A1: Safety is the top priority in a pilot plant.[9]

  • Hazard Analysis: Conduct a thorough process hazard analysis (PHA) or hazard and operability (HAZOP) study to identify potential risks.[10]

  • Material Handling: Be aware of the hazards associated with all chemicals used, including flammability, toxicity, and corrosivity. Ensure proper personal protective equipment (PPE) is used.[10]

  • Exothermic Reactions: As discussed, uncontrolled exothermic reactions are a major risk. Have an emergency cooling plan and a quenching procedure in place.[7]

  • Pressure Management: Be aware of any potential for gas evolution that could lead to an over-pressurization of the reactor. Ensure the reactor is equipped with appropriate pressure relief devices.

Q2: How do I choose the right analytical methods for in-process controls (IPCs) and final product release at the pilot scale?

A2: Robust analytical methods are crucial for process control and quality assurance.

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is an excellent tool for monitoring the disappearance of starting materials and the appearance of the product.[11] Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.

  • Chiral Purity: Chiral HPLC is the gold standard for determining the enantiomeric excess of your final product.[12][13][14] This is a critical quality attribute.

  • Residual Solvents: Gas Chromatography (GC) with a headspace sampler is typically used to quantify residual solvents in the final product to ensure they are below regulatory limits.

  • Structural Confirmation: For final product release, techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure and identity of the compound.[15]

Q3: My final product has a slight discoloration that was not present in the lab-scale batches. What is the likely cause?

A3: Discoloration often points to the presence of minor impurities.

  • Oxidation: The phenolic hydroxyl group in the molecule is susceptible to oxidation, which can form colored byproducts.

    • Solution: Consider running the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Trace Metal Contamination: Contaminants from the reactor or raw materials can sometimes catalyze side reactions leading to colored impurities.

    • Solution: Ensure the reactor is properly cleaned and passivated. Use high-purity starting materials.

  • Degradation Products: As mentioned, longer reaction times or higher temperatures can lead to minor degradation products that may be colored.

Q4: What are the key parameters to include in a technology transfer document when moving from the pilot plant to full-scale manufacturing?

A4: A comprehensive technology transfer document is essential for a smooth transition.

  • Detailed Process Description: Include a step-by-step description of the process with operating ranges for all critical parameters (temperature, pressure, addition rates, mixing speeds, etc.).

  • Material Specifications: List all raw materials, intermediates, and their required purity specifications.

  • In-Process Controls: Detail all IPCs, including the analytical method, sampling procedure, and acceptance criteria.

  • Safety Information: Provide all relevant safety data, including the process hazard analysis.

  • Equipment Requirements: Specify the required equipment, including materials of construction.

  • Batch Records: Include representative batch records from successful pilot plant runs.

IV. Quantitative Data Summary

ParameterLab Scale (Typical)Pilot Plant Scale (Target)Key Considerations for Scale-Up
Batch Size 10-100 g10-100 kg100-1000x increase in mass and volume
Reactor Volume 0.5-2 L100-1000 LSurface-area-to-volume ratio decreases
Heating/Cooling Time MinutesHoursPotential for product degradation
Reagent Addition Time Seconds to Minutes30 minutes to several hoursControl of exotherms
Expected Yield 85-95%>80%Dependent on successful control of scale-up parameters
Enantiomeric Excess (ee) >99%>99%Sensitive to temperature and pH excursions
Purity (HPLC) >98%>98%Impurity profile may change with scale

V. Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess

  • Column: Chiral stationary phase (e.g., polysaccharide-based like CHIRALPAK® IA or IC).

  • Mobile Phase: A mixture of hexane, isopropanol, and a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 274 nm).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and a racemic standard to identify the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess using the peak areas.

Protocol 2: General Procedure for Workup and Isolation

  • Quenching: Once the reaction is complete (as determined by IPC), cool the reaction mixture to room temperature.

  • Solvent Removal: If necessary, remove the reaction solvent under reduced pressure.

  • pH Adjustment: Dissolve the crude product in an appropriate solvent system. Slowly add an acid or base with vigorous stirring to adjust the pH to the point of minimum solubility for the product.

  • Crystallization: Cool the mixture according to the developed cooling profile to induce crystallization. If required, add an anti-solvent slowly.

  • Filtration: Collect the crystalline product by filtration.

  • Washing: Wash the filter cake with a cold, appropriate solvent to remove residual impurities.

  • Drying: Dry the product under vacuum at a controlled temperature until a constant weight is achieved.

VI. Logical Relationships and Troubleshooting Workflow

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_causes_yield Potential Causes for Low Yield cluster_causes_purity Potential Causes for Low Purity/ee cluster_causes_process Potential Causes for Processing Issues cluster_solutions Solutions Problem Unsuccessful Pilot Run (Low Yield, Low Purity, etc.) LowYield Low Yield? Problem->LowYield LowPurity Low Purity/ee? Problem->LowPurity ProcessIssue Processing Issue? (e.g., Filtration, Emulsion) Problem->ProcessIssue HeatTransfer Heat Transfer Issue LowYield->HeatTransfer Mixing Mixing Inefficiency LowYield->Mixing Time Extended Reaction Time LowYield->Time Racemization Racemization (Temp/pH) LowPurity->Racemization SideReactions Side Reactions LowPurity->SideReactions ImpurityCarryover Impurity Carry-over LowPurity->ImpurityCarryover Crystallization Poor Crystallization ProcessIssue->Crystallization Workup Workup Conditions ProcessIssue->Workup Solution_Heat Improve Heat Transfer (Calorimetry, Controlled Addition) HeatTransfer->Solution_Heat Solution_Mixing Optimize Mixing (Impeller, Speed, Baffles) Mixing->Solution_Mixing Solution_Time Conduct Stability Studies Time->Solution_Time Solution_Racemization Control Temp & pH Racemization->Solution_Racemization Solution_SideReactions Re-evaluate Reaction Conditions SideReactions->Solution_SideReactions Solution_Impurity Improve Purification Steps ImpurityCarryover->Solution_Impurity Solution_Crystal Control Cooling/Seeding Crystallization->Solution_Crystal Solution_Workup Adjust Workup Protocol Workup->Solution_Workup

Caption: A troubleshooting workflow for scaling up the synthesis.

VII. References

  • Xytel India. (2025, August 19). Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance. Retrieved from

  • Adesis, Inc. (2024, May 28). Guide of Pilot Plant Scale-Up Techniques. Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid. Retrieved from

  • BenchChem. (2025). Spectroscopic Characterization of 2-amino-2-(4-hydroxyphenyl)acetic Acid: A Technical Guide. Retrieved from

  • Capital Resin Corporation. (2024, October 17). Dos and Don'ts for Pilot Testing Chemicals. Retrieved from

  • Fengchen Group Co., Ltd. D-(-)-a-4-hydroxyphenylglycine Dane Methyl Potassium Salt CAS 69416-61-1. Retrieved from

  • Grobuschek, N., Schmid, M. G., Tuscher, C., Ivanova, M., & Gübitz, G. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599–605.

  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Retrieved from

  • Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Retrieved from

  • Sotorrios, L., et al. (2017). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.

  • Susanto, H., et al. (2023). Influence of Reaction Time and Reactant Ratio on the Synthesis of Hydroxyphenylglycine Methyl Ester (HPGME). AIP Conference Proceedings, 2902(1).

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from

Sources

Stability issues of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

From the desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with this compound. This molecule, a critical chiral intermediate in the synthesis of β-lactam antibiotics, possesses functional groups—an ester, a secondary amine, a phenolic hydroxyl, and a chiral center—that dictate its chemical behavior.[1][2] Understanding its stability is not merely an academic exercise; it is fundamental to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).

This guide is structured to provide you with both high-level insights through our FAQs and granular, actionable solutions in our troubleshooting and experimental sections. We will explore the primary degradation pathways under acidic and basic conditions and provide you with the robust, self-validating protocols required to confidently assess the stability of your compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability so critical?

This compound, also known as Methyl D-4-hydroxyphenylglycine, is a key chiral building block used in the semi-synthesis of antibiotics such as Amoxicillin.[1] Its stability is paramount for two primary reasons:

  • Purity and Potency: Degradation leads to a lower concentration of the desired starting material, impacting reaction yields and the potency of the final API.

  • Safety: Degradation products are impurities that must be identified, quantified, and controlled within strict regulatory limits to ensure patient safety.

Q2: What are the main chemical stability issues I should expect under acidic or basic conditions?

The molecule is susceptible to two principal degradation pathways:

  • Ester Hydrolysis: The methyl ester group can be cleaved by both acid- and base-catalyzed hydrolysis to yield the parent carboxylic acid, (R)-2-amino-2-(4-hydroxyphenyl)acetic acid.[3][4] This is a very common reaction for ester-containing compounds.[5][6]

  • Racemization: The chiral center at the alpha-carbon (the carbon atom bonded to the amino group) is vulnerable to racemization, particularly under basic conditions. This process results in the formation of the undesired (S)-enantiomer, eroding the enantiomeric purity of your material.[7][8][9]

Q3: How does pH specifically influence the stability of the ester linkage?

The ester group's stability is highly pH-dependent. Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[10] Under basic conditions (high pH), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. Both scenarios lead to the hydrolysis of the ester.[3] The rate of hydrolysis is typically slowest in the slightly acidic to neutral pH range (approx. pH 3-5) and increases significantly at pH extremes.

Q4: Why is maintaining chiral integrity so important for this molecule?

The biological activity of many pharmaceuticals is stereospecific, meaning only one enantiomer (in this case, the R-enantiomer) provides the therapeutic effect. The other enantiomer, (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, may be inactive or, in some cases, contribute to undesirable side effects. Therefore, preventing racemization is crucial for producing a safe and effective drug. Regulatory agencies require strict control over enantiomeric purity.

Q5: What is a "stability-indicating method," and why is it essential for my work?

A stability-indicating method is an analytical procedure, typically HPLC, that can accurately quantify the decrease of the active substance while simultaneously detecting and separating all significant degradation products.[11][12] Its development is a regulatory requirement and is validated through "forced degradation" or "stress testing" studies, where the compound is intentionally exposed to harsh conditions like acid, base, heat, light, and oxidation to generate the potential degradants.[3][5][10][13] Without such a method, you cannot be certain if a loss in the main peak is due to degradation or if impurities are simply co-eluting.

Section 2: Troubleshooting Guide

Issue: "My HPLC analysis shows a rapid loss of the main peak when my sample is dissolved in an acidic solution (e.g., pH < 3). What is happening?"

  • Plausible Cause: You are likely observing rapid acid-catalyzed hydrolysis of the methyl ester. The acidic environment is catalyzing the cleavage of the ester bond, converting your compound into its corresponding carboxylic acid, (R)-2-amino-2-(4-hydroxyphenyl)acetic acid.

  • Troubleshooting Steps:

    • Confirm Identity: The primary degradation product should have a different retention time (typically earlier on a reversed-phase column due to increased polarity) than the parent ester. Use mass spectrometry (LC-MS) to confirm that the new peak's mass corresponds to the hydrolyzed product (Molecular Weight: 167.16 g/mol ) versus the ester (Molecular Weight: 181.19 g/mol ).

    • Modify Analytical Conditions: If possible, adjust the pH of your mobile phase or sample diluent to a more neutral range (pH 4-6) where the ester is more stable. If low pH is required for chromatographic reasons, ensure samples are analyzed immediately after preparation and kept cold.

    • Kinetic Monitoring: Perform a time-course study by analyzing the sample at regular intervals (e.g., 0, 30, 60, 120 minutes) after dissolution to quantify the rate of degradation under your specific conditions.

Issue: "After exposing my compound to a basic solution (e.g., pH > 9), I see a new peak with the same mass as my starting material but a different retention time on my chiral HPLC column. What is it?"

  • Plausible Cause: This is a classic sign of racemization. The basic conditions have facilitated the removal of the proton at the chiral alpha-carbon, forming a planar achiral enolate intermediate. Re-protonation occurs from either face, leading to the formation of the (S)-enantiomer.

  • Troubleshooting Steps:

    • Chiral Analysis: Confirm this using a validated chiral HPLC method. A good chiral column will separate the R- and S-enantiomers. The new peak should correspond to the retention time of a reference standard for the (S)-enantiomer.

    • Avoid Basic Conditions: During workup, purification, or formulation, strictly avoid prolonged exposure to basic conditions. If a basic step is necessary, perform it at low temperatures and for the shortest possible duration.

    • Buffer Selection: Be mindful of the basicity of amine-based buffers or reagents, as these can also slowly catalyze racemization over time.

Issue: "My sample purity is decreasing over time, even when stored in what I believe is a neutral aqueous buffer. What should I investigate?"

  • Plausible Cause: Even in neutral water, ester hydrolysis can occur, albeit at a slower rate (autohydrolysis). Additionally, the "neutral" buffer's pH may be drifting, or the buffer species itself could be acting as a catalyst.

  • Troubleshooting Steps:

    • Verify pH: Re-measure the pH of your solution over time. CO₂ absorption from the atmosphere can lower the pH of unbuffered or weakly buffered solutions.

    • Buffer Catalysis: Certain buffer components, like phosphate or citrate, can participate in general acid-base catalysis, accelerating hydrolysis. Consider using a non-nucleophilic buffer if this is suspected.

    • Storage Conditions: For maximum stability in solution, store aliquots frozen (-20°C or -80°C) and minimize freeze-thaw cycles.[13] For solid-state storage, keep the material in a cool, dark, and dry place.[14][15]

Section 3: Key Mechanisms of Degradation

To effectively troubleshoot, it is crucial to understand the chemical transformations occurring.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is reversibly protonated. This enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a weak nucleophile like water. The subsequent loss of methanol regenerates the carboxylic acid.

AcidHydrolysis Compound (R)-Methyl 2-amino- 2-(4-hydroxyphenyl)acetate Protonated Protonated Ester (Enhanced Electrophile) Compound->Protonated + H⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O Product (R)-2-amino-2- (4-hydroxyphenyl)acetic acid + Methanol Tetrahedral->Product - H⁺

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Base-Mediated Degradation: Hydrolysis and Racemization

In a basic medium, two competitive degradation pathways exist. The hydroxide ion can act as a nucleophile, leading to hydrolysis (saponification), or as a base, leading to racemization. Racemization is often faster for α-amino esters than for simple esters due to the electron-withdrawing nature of the adjacent amino group, which acidifies the α-proton.

BaseDegradation cluster_hydrolysis Pathway A: Hydrolysis (Saponification) cluster_racemization Pathway B: Racemization TH_H Tetrahedral Intermediate Prod_H Carboxylate Anion + Methanol TH_H->Prod_H Enolate Planar Enolate (Achiral) Prod_R (S)-Methyl 2-amino- 2-(4-hydroxyphenyl)acetate Enolate->Prod_R + H₂O Start (R)-Methyl 2-amino- 2-(4-hydroxyphenyl)acetate Start->TH_H  Attack at C=O by OH⁻ Start->Enolate  Abstraction of α-H by OH⁻

Caption: Competing pathways of base-mediated degradation.

Section 4: Recommended Experimental Protocols

These protocols provide a validated framework for assessing the stability of your compound.

Protocol: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and validate your analytical method.[3][16]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile:water 50:50) to prepare a 1.0 mg/mL stock solution.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N NaOH. Incubate at room temperature (this reaction is often very fast).

  • Control Sample: Mix 1 mL of stock solution with 1 mL of purified water. Keep at the same temperature as the stressed samples.

3. Sampling and Quenching:

  • Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately quench the reaction by neutralizing the aliquot. For the acid-stressed sample, add an equimolar amount of NaOH. For the base-stressed sample, add an equimolar amount of HCl.

  • Dilute the quenched sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 4.2).

Protocol: Stability-Indicating HPLC-UV Method Development

This protocol provides a starting point. Method optimization and validation are required.

  • Instrumentation: HPLC with UV/PDA Detector.

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 60% B

    • 15-18 min: Hold at 60% B

    • 18-20 min: Return to 5% B

    • 20-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • System Suitability Tests (SST):

    • Resolution: The resolution between the parent compound and its closest eluting degradant must be > 2.0.

    • Tailing Factor: The tailing factor for the parent peak should be < 1.5.

    • Precision: Relative standard deviation (RSD) for six replicate injections should be < 1.0%.

Workflow for a Comprehensive Stability Study

StabilityWorkflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation stock Prepare 1 mg/mL Stock Solution acid Acid Stress (1N HCl, 60°C) stock->acid base Base Stress (1N NaOH, RT) stock->base control Control (Water) stock->control quench Quench, Neutralize & Dilute at Timepoints acid->quench base->quench control->quench hplc Analyze via Stability- Indicating HPLC Method quench->hplc data Calculate % Degradation & Peak Purity hplc->data report Identify Degradants & Final Report data->report

Caption: Workflow for a forced degradation stability study.

Section 5: Data Interpretation

After performing the forced degradation study, your data can be summarized to provide a clear picture of the compound's stability profile.

Table 1: Example Results from a Forced Degradation Study at 8 Hours

Stress Condition% Assay of Parent Compound% Area of Hydrolysis Product% Area of (S)-Enantiomer*Total Degradation (%)
Control (Water, 60°C) 99.50.4< 0.10.5
Acidic (1N HCl, 60°C) 75.224.6< 0.124.8
Basic (1N NaOH, RT) 15.863.120.984.2

*Requires a separate chiral HPLC analysis.

Interpreting the Results:

  • Control: The minimal degradation in the control sample confirms that the degradation observed under stress is due to the acid/base and not just the solvent or temperature.

  • Acidic: Significant degradation occurs, primarily through hydrolysis, as evidenced by the large peak corresponding to the carboxylic acid. Racemization is negligible under these conditions.

  • Basic: Degradation is extremely rapid and proceeds through both hydrolysis and racemization pathways, highlighting the compound's profound instability in alkaline environments.

This comprehensive approach, combining theoretical understanding with robust experimental design, will empower you to manage the stability challenges associated with this compound effectively, ensuring the integrity of your research and the quality of your final product.

References

  • Int J Pept Protein Res. 1993 Apr;41(4):323-5. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.
  • PharmaTutor.
  • Pugniere M, San Juan C, Previero A. Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Biotechnology Letters. 1984;7(1):31-36.
  • Science.gov. stability-indicating hplc method: Topics by Science.gov.
  • Google Patents.
  • ResearchGate.
  • Acme Bioscience. (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride | 57591-61-4.
  • ACS Publications. Method for the racemization of optically active amino acids. The Journal of Organic Chemistry.
  • Biosciences Biotechnology Research Asia.
  • BioPharmaSpec.
  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. 2022.
  • BioPharm International.
  • ResearchGate.
  • Google Patents.
  • Sigma-Aldrich. Methyl 2-((4-hydroxyphenyl)amino)
  • PubChem. (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid.
  • Pharmaffiliates. (R)-Methyl 2-amino-2-(4-hydroxyphenyl)
  • LookChem. (R)-Methyl 2-amino-2-(4-hydroxyphenyl)
  • Google Patents. CN102718672B - Synthetic method of p-hydroxyphenylglycine methyl ester.
  • Chemsrc. (R)-Methyl 2-amino-2-(4-hydroxyphenyl)
  • Briti Scientific. Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)
  • BLDpharm. (R)-Methyl 2-amino-2-(4-hydroxyphenyl)
  • ChemBK. Methyl (R)-2-Amino-2-(4-hydroxyphenyl)
  • PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)
  • ResearchGate. Evaluation of an HPLC Stability-Indicating Assay for Bulk 2-[4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-butyl)-phenyl]-2-methylpropionic Acid.
  • Organic Chemistry Portal. Methyl Esters.
  • Google Patents. EP3197863A1 - Salt of phenylglycine methyl ester.
  • Ijel. RP-HPLC method for stability assay of methylparaben and sennosides.

Sources

Validation & Comparative

A Comparative Guide to the Stereochemical Analysis of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate: Validating Molecular Structure through X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of ensuring drug safety and efficacy. The stereochemistry of a chiral molecule, its absolute configuration, can dictate its biological activity, with one enantiomer potentially offering therapeutic benefits while the other may be inactive or even harmful.[1][2] This guide provides an in-depth comparison of analytical techniques for validating the structure of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a key chiral intermediate. We will focus on the gold standard, single-crystal X-ray crystallography, and provide a comparative analysis with other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and Chiral High-Performance Liquid Chromatography (HPLC).

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing a direct visualization of the atomic arrangement in the crystalline state.[3][4][5] This technique is particularly powerful for establishing the absolute configuration of chiral centers.[3][6]

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the electron clouds of atoms within a highly ordered crystal lattice.[4][7] The resulting diffraction pattern, a collection of spots of varying intensities, contains the information needed to reconstruct a three-dimensional electron density map of the molecule.[5][7]

For chiral molecules, determining the absolute configuration (i.e., distinguishing between R and S enantiomers) requires a phenomenon known as anomalous dispersion or resonant scattering.[6][8][9][10] When the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number with both real and imaginary components.[8][9] This leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal.[8] The measurable differences in the intensities of these Bijvoet pairs allow for the unambiguous assignment of the absolute configuration.[11]

A key parameter in this determination is the Flack parameter, which is refined during the crystallographic analysis.[11][12][13][14] A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct, while a value near 1 suggests the inverted structure is the correct one.[11][15] A value around 0.5 may indicate a racemic twin.[11][15]

A Comparative Analysis of Analytical Techniques

While X-ray crystallography provides unparalleled detail, its primary requirement—a suitable single crystal—can be a significant bottleneck.[4][16] Therefore, a comprehensive understanding of alternative and complementary techniques is essential for the modern researcher.

Technique Principle Sample Requirements Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography X-ray diffraction from a single crystal.[4]High-quality single crystal (typically 0.1-0.5 mm).[4]3D atomic coordinates, bond lengths, bond angles, absolute configuration.[3][5]Unambiguous determination of absolute configuration; provides a complete structural picture.[3][5]Crystal growth can be challenging and time-consuming; provides a static picture in the solid state.[16][17]
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.[18]Solution of the analyte.Enantiomeric purity (ee%), retention times for each enantiomer.High accuracy for determining enantiomeric excess; can be used for preparative separation.Does not directly determine absolute configuration without a known standard; method development can be extensive.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by a chiral molecule.[5][19][20][]Solution of the analyte.Information about the stereochemistry and secondary structure (for macromolecules).Can determine absolute configuration by comparing the experimental spectrum with theoretical calculations (e.g., TDDFT). Highly sensitive and non-destructive.[]Absolute configuration assignment relies on accurate quantum chemical calculations; chromophore is required near the stereocenter.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of nuclear spins with an external magnetic field.Solution of the analyte.Connectivity of atoms, relative stereochemistry.Provides detailed information about the molecular structure and dynamics in solution.[23]Standard NMR is "blind" to chirality and cannot distinguish between enantiomers without chiral auxiliaries or solvating agents.[2][24][25][26][27]
Experimental Workflow: From Crystal to Structure

The successful validation of the this compound structure via X-ray crystallography involves a meticulous, multi-step process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of (R)-Methyl 2-amino-2- (4-hydroxyphenyl)acetate purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Crystal Screening (Vapor diffusion, Slow evaporation) purification->screening optimization Optimization of Crystal Growth (Solvent, Temperature, Concentration) screening->optimization data_collection Data Collection (Mounting, Diffractometer) optimization->data_collection data_processing Data Processing (Integration, Scaling, Merging) data_collection->data_processing structure_solution Structure Solution (Direct methods, Patterson) data_processing->structure_solution refinement Structure Refinement (Least-squares minimization) structure_solution->refinement validation Validation (R-factor, Flack parameter) refinement->validation final_structure final_structure validation->final_structure Final Structure & Absolute Configuration

Caption: Experimental workflow for X-ray crystallography.

Detailed Experimental Protocol: X-ray Crystallography of this compound

1. Synthesis and Purification:

  • This compound can be synthesized from (D)-(-)-α-4-hydroxyphenylglycine and methanol.[28]

  • The crude product should be purified to the highest possible degree, typically by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by column chromatography to remove any impurities that might hinder crystallization.

2. Crystallization:

  • Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

  • Method - Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or a mixture) to create a saturated or near-saturated solution.

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap containing small perforations or with parafilm pierced with a needle to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

  • Method - Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound in a good solvent.

    • In a sealed container, place a reservoir of a precipitant (a solvent in which the compound is less soluble).

    • Place a small drop of the compound's solution on a coverslip (hanging drop) or a pedestal (sitting drop) within the sealed container.

    • Over time, the precipitant vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

3. Data Collection and Processing:

  • A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

  • The diffractometer exposes the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and rotates the crystal to collect diffraction data from all possible orientations.

  • The collected data (a series of diffraction images) are then processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors, and merging symmetry-equivalent reflections to create a final dataset.

4. Structure Solution, Refinement, and Validation:

  • The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is often achieved using "direct methods".

  • The initial atomic model is then refined using a least-squares minimization process, where the calculated diffraction pattern from the model is compared to the experimental data. The atomic positions and other parameters are adjusted to improve the agreement.

  • The quality of the final model is assessed by the R-factor, which should be as low as possible (typically below 0.05 for small molecules).[29]

  • Crucially, for chiral structures, the Flack parameter is calculated to confirm the absolute configuration. A value close to 0 with a low standard uncertainty validates the assigned (R) configuration.[11][13][15]

Logical Comparison of Analytical Techniques

comparison_logic cluster_primary Primary Question: Absolute Configuration? cluster_secondary Secondary Question: Enantiomeric Purity? cluster_tertiary Tertiary Question: Connectivity & Relative Stereochemistry? topic (R)-Methyl 2-amino-2- (4-hydroxyphenyl)acetate Stereochemical Validation xray X-ray Crystallography (Direct & Unambiguous) topic->xray cd Circular Dichroism (Requires Calculation) topic->cd hplc Chiral HPLC (Quantitative) topic->hplc nmr NMR Spectroscopy (Solution State Structure) topic->nmr absolute_config absolute_config xray->absolute_config Definitive Answer absolute_config_prob absolute_config_prob cd->absolute_config_prob Probable Answer purity purity hplc->purity Quantitative Answer connectivity connectivity nmr->connectivity Structural Framework

Caption: Logical guide for selecting an analytical technique.

Conclusion

The validation of the absolute configuration of this compound is a critical step in its application within drug development. Single-crystal X-ray crystallography provides the most definitive and unambiguous method for this purpose, offering a complete and detailed three-dimensional structural model.[3][5] The ability to determine the absolute configuration through the analysis of anomalous dispersion makes it the gold standard.

However, a multi-faceted analytical approach is often the most robust strategy. Chiral HPLC is indispensable for the accurate quantification of enantiomeric purity, a parameter that X-ray crystallography of a single crystal does not address.[30] Circular Dichroism offers a powerful, non-destructive method for confirming the absolute configuration in solution, especially when crystallization is challenging.[1][] NMR spectroscopy, while unable to distinguish enantiomers directly, remains fundamental for confirming the molecular connectivity and relative stereochemistry in the solution state.[17][23]

By understanding the principles, strengths, and limitations of each technique, researchers can design a comprehensive analytical workflow that ensures the unequivocal structural validation of chiral molecules, thereby upholding the rigorous standards of scientific integrity and pharmaceutical quality.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. Retrieved from [Link]

  • Rupasinghe, S. G., & Tiden, A. K. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, 33(5), 336-345. [Link]

  • Stephens, P. J., McCann, D. M., Devlin, F. J., Smith, A. B., & III. (2006). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: AC 2 -Symmetric Annelated Heptathiophene and a D 2. The Journal of Organic Chemistry, 71(14), 5348-5355. [Link]

  • Harada, N., & Nakanishi, K. (1983). Circular Dichroic Spectroscopy: Exciton Coupling in Organic Stereochemistry. University Science Books.
  • Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Chirality, 12(5-6), 333-338. [Link]

  • Hendrickson, W. A. (1991). Determination of macromolecular structures from anomalous diffraction of synchrotron radiation. Science, 254(5028), 51-58. [Link]

  • Polavarapu, P. L. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Purechemistry. (2024). Determination of absolute configuration. Retrieved from [Link]

  • Wenzel, T. J. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(4), 751. [Link]

  • Yetnet. (n.d.). X-Ray Crystallography - Anomalous Dispersion. Retrieved from [Link]

  • OlexSys. (n.d.). Glossary - Flack. Retrieved from [Link]

  • Jones, P. G. (2017). Howard Flack and the Flack Parameter. Crystals, 7(6), 173. [Link]

  • Cruickshank, D. W. J. (1999). Anomalous dispersion of X-rays in crystallography. IUCr. [Link]

  • Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

  • Harada, N., & Nakanishi, K. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]

  • Chemical Crystallography, University of Glasgow. (n.d.). Flack parameter. Retrieved from [Link]

  • Wadhwa, S., et al. (2024). Direct Chiral Discrimination with NMR. ChemRxiv. [Link]

  • Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Journal of Physics: Condensed Matter, 29(44), 443001. [Link]

  • Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 324(1), 113-118. [Link]

  • Zhang, H. J., et al. (2012). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry, 16(12), 1433-1447. [Link]

  • Chemistry Stack Exchange. (2012). Is there a simple way to get the circular dichroism of a molecule from its structure?. [Link]

  • Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421-423. [Link]

  • ResearchGate. (n.d.). X-ray anomalous scattering. Retrieved from [Link]

  • Guranda, D., et al. (2011). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 3(4), 88-95. [Link]

  • Wikipedia. (n.d.). Anomalous X-ray scattering. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 709-731. [Link]

  • Regalado, E. L., & Welch, C. J. (2016). Contemporary Analysis of Chiral Molecules. LCGC International, 29(10), 20-27. [Link]

  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • University of Southampton. (n.d.). Absolute Stereochemistry: The merits of VCD and XRD. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Does XRD Compare To Other Analytical Techniques?. [Link]

  • ChemBK. (2024). Methyl (R)-2-Amino-2-(4-hydroxyphenyl)acetate Hydrochloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. Retrieved from [Link]

  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, spectroscopy, X-ray crystallography, and DFT calculations of (E)-4-{[(2-hydroxyphenyl)imino]methyl}phenyl benzenesulfonate. [Link]

  • Wikipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]

  • PubChem. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid. Retrieved from [Link]

Sources

A Comparative Analysis of (R)- and (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate in Biological Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a detailed comparative analysis of the (R)- and (S)-enantiomers of Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a key chiral building block in the synthesis of several pharmaceuticals. While direct comparative biological data for these specific enantiomers are not extensively available in public literature, this guide synthesizes the existing knowledge on their chemical properties, established applications, and the anticipated stereoselective biological behavior based on related compounds. Furthermore, we provide robust experimental protocols for their chiral separation and analysis, empowering researchers to elucidate their distinct biological roles.

Introduction to the Stereoisomers of Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Methyl 2-amino-2-(4-hydroxyphenyl)acetate, also known as methyl p-hydroxyphenylglycinate, possesses a single stereocenter at the alpha-carbon, giving rise to two enantiomers: (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate and (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate. Their distinct three-dimensional arrangements dictate their interactions with chiral biological macromolecules such as enzymes and receptors, leading to potentially different physiological responses.

Physicochemical Properties

The enantiomers of Methyl 2-amino-2-(4-hydroxyphenyl)acetate share identical physical and chemical properties in an achiral environment, but differ in their interaction with plane-polarized light and other chiral molecules.

PropertyThis compound(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate
Synonyms Methyl D-(-)-4-hydroxyphenylglycinateMethyl L-(+)-4-hydroxyphenylglycinate
CAS Number 37763-23-8[1]26531-82-8[2]
Molecular Formula C₉H₁₁NO₃[3]C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [2]181.19 g/mol [2]
Appearance White to off-white crystalline powder[4]Data not readily available
Melting Point 187-190°C (hydrochloride salt)[4]Data not readily available
Specific Rotation -120° to -130° (c=1, methanol, for hydrochloride salt)[4]Data not readily available
Solubility Moderately soluble in water and polar solvents[4]Data not readily available

Comparative Biological Significance and Applications

The biological significance of the two enantiomers is currently understood asymmetrically, with the (R)-enantiomer having a well-established role in pharmaceutical manufacturing, while the biological profile of the (S)-enantiomer remains largely unexplored.

This compound: A Cornerstone in Antibiotic Synthesis

The (R)-enantiomer, also known as Methyl D-4-hydroxyphenylglycine, is a crucial intermediate in the semi-synthetic production of β-lactam antibiotics, most notably amoxicillin and cefadroxil.[5] In these syntheses, the stereochemistry of the side chain is critical for the antibiotic's efficacy. The enzymatic coupling of D-(-)-p-hydroxyphenylglycine methyl ester to the β-lactam nucleus is a key step that leverages the high stereospecificity of enzymes to produce the desired enantiomerically pure antibiotic.[5]

(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate: An Enantiomer with Untapped Potential

In stark contrast to its (R)-counterpart, the specific biological roles and applications of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate are not well-documented in publicly available literature. However, the principles of stereochemistry in pharmacology strongly suggest that it will exhibit a distinct biological activity profile.

A pertinent example of stereoselectivity can be drawn from studies on derivatives of the parent compound, 4-hydroxyphenylglycine. For instance, in a study on GPR88 agonists, the (S)-isomer of a related compound with a benzylic methyl group was found to be more potent than the (R)-isomer, highlighting that stereochemistry at a similar chiral center significantly impacts biological activity. This underscores the high probability that the (S)-enantiomer of Methyl 2-amino-2-(4-hydroxyphenyl)acetate will interact differently with biological targets compared to the (R)-enantiomer.

The following diagram illustrates the logical framework for anticipating differential biological effects based on stereochemistry.

G cluster_enantiomers Chiral Enantiomers cluster_interaction Interaction with Chiral Biological Targets cluster_effects Resulting Biological Effects R_enantiomer This compound receptors Receptors R_enantiomer->receptors Specific 3D fit enzymes Enzymes R_enantiomer->enzymes Specific 3D fit S_enantiomer (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate S_enantiomer->receptors Different 3D fit S_enantiomer->enzymes Different 3D fit R_effect Specific Biological Effect of (R)-enantiomer (e.g., antibiotic precursor) receptors->R_effect S_effect Potentially Different Biological Effect of (S)-enantiomer (e.g., receptor modulation, different metabolic fate) receptors->S_effect enzymes->R_effect enzymes->S_effect G A Sample Preparation (Dissolve in mobile phase) B HPLC System Equilibration (Chiral column with appropriate mobile phase) A->B C Injection of Sample B->C D Isocratic Elution C->D E UV Detection D->E F Data Analysis (Peak integration, resolution calculation, enantiomeric excess determination) E->F

Sources

A Comparative Guide to the Synthesis of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a crucial chiral intermediate, is a cornerstone in the synthesis of numerous pharmaceuticals, including certain β-lactam antibiotics. The stereochemistry at the α-carbon is paramount to the biological activity of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and enantioselective synthetic routes to this compound is of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of prominent synthesis strategies, offering insights into the mechanistic underpinnings and practical considerations of each approach.

Introduction to Synthetic Strategies

The synthesis of enantiomerically pure α-amino acids and their derivatives, such as this compound, presents a significant challenge in organic chemistry. The primary goal is to control the stereochemistry at the newly formed chiral center. The methodologies employed to achieve this can be broadly categorized into three main approaches:

  • Kinetic Resolution: This technique involves the separation of a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

  • Chiral Auxiliary-Mediated Synthesis: In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.

  • Asymmetric Catalysis: This elegant strategy employs a chiral catalyst to directly convert a prochiral substrate into a chiral product with high enantioselectivity.

This guide will delve into specific examples of these strategies, including enzymatic kinetic resolution, the asymmetric Strecker synthesis, the use of Evans-type chiral auxiliaries, and asymmetric hydrogenation.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route depends on a multitude of factors, including yield, enantiomeric excess (e.e.), cost of reagents and catalysts, scalability, and environmental impact. Below is a detailed comparison of several key methods.

Enzymatic Kinetic Resolution of Racemic Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure compounds. Lipases are a class of enzymes that are particularly effective for the resolution of racemic esters.

Reaction Principle:

In the presence of a lipase, one enantiomer of the racemic ester is preferentially hydrolyzed to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. The separation of the resulting acid and ester is typically straightforward.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

  • Reaction Setup: A suspension of racemic methyl 2-amino-2-(4-hydroxyphenyl)acetate and a lipase (e.g., from Candida antarctica) in a buffered aqueous solution (e.g., phosphate buffer, pH 7) is stirred at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: The reaction progress is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of both the remaining ester and the formed carboxylic acid.

  • Workup and Isolation: Once the desired conversion (ideally close to 50%) is reached, the enzyme is removed by filtration. The aqueous solution is then acidified to protonate the amino acid, and the unreacted (R)-ester is extracted with an organic solvent. The aqueous layer contains the (S)-amino acid.

Data Summary:

ParameterTypical Value
Enzyme Lipase (e.g., from Candida antarctica)
Solvent Buffered aqueous solution
Temperature 30-40 °C
Yield of (R)-ester Approaching 50% (theoretical maximum)
Enantiomeric Excess Often >95% e.e.

Causality and Trustworthiness:

The high enantioselectivity of lipases stems from the three-dimensional structure of their active site, which preferentially accommodates one enantiomer over the other. This "lock and key" mechanism ensures a high degree of stereochemical control. The mild reaction conditions (neutral pH, moderate temperatures) minimize the risk of side reactions and racemization, leading to a highly reliable and reproducible process. The mechanism generally follows a "ping-pong bi-bi" kinetic model where the enzyme forms an acyl-enzyme intermediate with one substrate before reacting with the second.[1][2]

Workflow Diagram:

G cluster_0 Enzymatic Kinetic Resolution Racemic Ester Racemic Ester ReactionVessel Buffered Aqueous Solution (pH 7, 30-40 °C) Racemic Ester->ReactionVessel Lipase Lipase Lipase->ReactionVessel Separation Filtration & Extraction ReactionVessel->Separation ~50% Conversion R_Ester (R)-Ester (>95% e.e.) Separation->R_Ester S_Acid (S)-Amino Acid Separation->S_Acid

Caption: Workflow for enzymatic kinetic resolution.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids. The asymmetric variant utilizes a chiral auxiliary to induce stereoselectivity.

Reaction Principle:

An aldehyde (4-hydroxybenzaldehyde) reacts with a chiral amine (the auxiliary) to form a chiral imine. The subsequent addition of a cyanide source (e.g., HCN or TMSCN) proceeds diastereoselectively, controlled by the chiral auxiliary. Hydrolysis of the resulting α-aminonitrile yields the desired amino acid, and the chiral auxiliary can be recovered.

Experimental Protocol: Asymmetric Strecker Synthesis using a Chiral Auxiliary

  • Imine Formation: 4-Hydroxybenzaldehyde is condensed with a chiral amine (e.g., (R)-phenylglycinol) in a suitable solvent like methanol.

  • Cyanide Addition: The in-situ formed chiral imine is then treated with a cyanide source, often at low temperatures, to form the α-aminonitrile as a mixture of diastereomers.

  • Hydrolysis and Auxiliary Removal: The diastereomeric aminonitriles are separated, and the desired diastereomer is hydrolyzed under acidic conditions. This step also cleaves the chiral auxiliary, which can be recovered and reused. Esterification of the resulting amino acid yields the target methyl ester.

Data Summary:

ParameterTypical Value
Chiral Auxiliary e.g., (R)-phenylglycinol, (R)-phenylglycine amide
Cyanide Source HCN, TMSCN, KCN/AcOH
Diastereomeric Ratio (d.r.) Can exceed 95:5
Overall Yield Moderate to good
Enantiomeric Excess >98% e.e. after separation and hydrolysis

Causality and Trustworthiness:

The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary, which directs the nucleophilic attack of the cyanide ion to one face of the imine double bond.[3][4] The rigidity of the transition state, often involving chelation, enhances the diastereoselectivity. The reliability of this method hinges on the efficient separation of the diastereomeric intermediates.

Mechanism Diagram:

G cluster_1 Asymmetric Strecker Synthesis Aldehyde 4-Hydroxybenzaldehyde Imine Chiral Imine Intermediate Aldehyde->Imine ChiralAmine Chiral Amine (e.g., (R)-phenylglycinol) ChiralAmine->Imine Aminonitrile Diastereomeric α-Aminonitriles Imine->Aminonitrile Cyanide Cyanide Source (e.g., HCN) Cyanide->Aminonitrile Separation Diastereomer Separation Aminonitrile->Separation Hydrolysis Hydrolysis & Auxiliary Removal Separation->Hydrolysis R_AminoAcid (R)-Amino Acid Hydrolysis->R_AminoAcid

Caption: Key steps in asymmetric Strecker synthesis.

Synthesis via Evans Chiral Auxiliary

Evans oxazolidinones are highly effective chiral auxiliaries for asymmetric alkylations, including the synthesis of α-amino acids.

Reaction Principle:

An Evans oxazolidinone is first acylated with an appropriate acyl group. Deprotonation of the N-acyl oxazolidinone with a strong base generates a chiral enolate. This enolate then reacts with an electrophile in a highly diastereoselective manner. Finally, the chiral auxiliary is cleaved to afford the desired product.

Experimental Protocol: Evans Auxiliary Approach

  • N-Acylation: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with a suitable derivative of 2-bromoacetic acid.

  • Enolate Formation and Alkylation: The N-acyl oxazolidinone is treated with a strong base (e.g., sodium hexamethyldisilazide, NaHMDS) at low temperature to form the corresponding sodium enolate. This enolate is then reacted with a protected 4-hydroxybenzyl bromide.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, for instance, by hydrolysis with lithium hydroperoxide (LiOOH), to yield the desired (R)-amino acid derivative.[5][6]

Data Summary:

ParameterTypical Value
Chiral Auxiliary Evans Oxazolidinones
Base NaHMDS, LDA
Diastereomeric Excess (d.e.) >99% d.e.
Overall Yield Good to excellent
Enantiomeric Excess >99% e.e.

Causality and Trustworthiness:

The high diastereoselectivity of the alkylation step is attributed to the conformation of the chiral enolate, where one face is effectively shielded by a substituent on the oxazolidinone ring, forcing the electrophile to approach from the less hindered face.[7] This reliable steric control makes the Evans auxiliary a powerful tool for asymmetric synthesis.

Logical Relationship Diagram:

G cluster_2 Evans Auxiliary Approach Auxiliary Evans Oxazolidinone Acylation N-Acylation Auxiliary->Acylation Enolate Chiral Enolate Formation Acylation->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Product (R)-Amino Acid Derivative Cleavage->Product

Caption: Logical flow of the Evans auxiliary method.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient and atom-economical method for creating chiral centers. It typically involves the reduction of a prochiral olefin or ketone using hydrogen gas and a chiral transition metal catalyst.

Reaction Principle:

A suitable prochiral precursor, such as an N-acylaminoacrylate derivative of 4-hydroxyphenylpyruvic acid methyl ester, is hydrogenated in the presence of a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP). The chiral catalyst coordinates to the substrate in a way that directs the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess.

Experimental Protocol: Noyori Asymmetric Hydrogenation

  • Catalyst Preparation: The active chiral catalyst is often prepared in situ from a precursor complex (e.g., [RuCl2(BINAP)]2) and the chiral ligand.

  • Hydrogenation: The prochiral substrate is dissolved in a suitable solvent (e.g., methanol) in a pressure vessel. The chiral catalyst is added, and the vessel is pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until completion.[8][9][10][11][12]

  • Workup and Isolation: After the reaction, the catalyst is removed, and the product is isolated and purified.

Data Summary:

ParameterTypical Value
Catalyst Chiral Rhodium or Ruthenium complexes (e.g., Ru-BINAP)
Substrate Prochiral enamide or imine
Hydrogen Pressure 1-100 atm
Yield High to quantitative
Enantiomeric Excess >95% e.e.

Causality and Trustworthiness:

The enantioselectivity of the Noyori asymmetric hydrogenation is a result of the precise three-dimensional arrangement of the chiral ligand around the metal center. This chiral environment creates a significant energy difference between the two diastereomeric transition states leading to the two possible enantiomeric products, thus favoring the formation of one. The high efficiency and selectivity of these catalysts have made them widely used in industrial applications.

Process Flow Diagram:

G cluster_3 Asymmetric Hydrogenation Substrate Prochiral Substrate Hydrogenation High-Pressure Hydrogenation Substrate->Hydrogenation Catalyst Chiral Ru-BINAP Catalyst Catalyst->Hydrogenation Product (R)-Methyl 2-amino-2- (4-hydroxyphenyl)acetate Hydrogenation->Product H₂

Caption: Simplified workflow of asymmetric hydrogenation.

Conclusion

The synthesis of this compound can be achieved through several effective and highly enantioselective methods.

  • Enzymatic kinetic resolution offers a green and highly selective approach, though the theoretical maximum yield is limited to 50%.

  • Asymmetric Strecker synthesis and the use of Evans auxiliaries are powerful, substrate-controlled methods that can provide very high enantioselectivities and good overall yields, but they require stoichiometric amounts of the chiral auxiliary.

  • Asymmetric hydrogenation represents a highly efficient, atom-economical catalytic approach that is well-suited for large-scale industrial production.

The choice of the most appropriate synthetic route will depend on the specific requirements of the project, including scale, cost considerations, and the availability of specialized equipment and reagents. Each of the discussed methods provides a reliable and validated pathway to this important chiral building block.

References

  • Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. (2025).
  • Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Organic & Pharmaceutical Chemistry. (n.d.).
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. (2023).
  • Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid. Benchchem. (2025).
  • Strecker amino acid synthesis. Wikipedia. (n.d.). Available at: [Link]

  • Advances in Lipase-Catalyzed Esterification Reactions. ResearchGate. (2025). Available at: [Link]

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. (2001). Available at: [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. (2023). Available at: [Link]

  • evans enolate alkylation-hydrolysisx. (n.d.).
  • Lipase-catalyzed esterification reactions. ResearchGate. (n.d.). Available at: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. (2018). Available at: [Link]

  • Lipase-Catalyzed Esterification. ResearchGate. (2025). Available at: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. ResearchGate. (2025). Available at: [Link]

  • Asymmetric Alkylation of Enolates. Chem 115 Myers. (n.d.).
  • Chiral auxiliary. Wikipedia. (n.d.). Available at: [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). Available at: [Link]

  • Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Springer Nature Experiments. (n.d.). Available at: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. (n.d.).
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC. (n.d.). Available at: [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. (n.d.). Available at: [Link]

  • Noyori Asymmetric Hydrogenation. SynArchive. (n.d.). Available at: [Link]

  • Noyori Hydrogenation. NROChemistry. (n.d.). Available at: [Link]

  • Kinetic Resolution of Racemic r-Methyl-β-propiothiolactone by Lipase-Catalyzed Hydrolysis. (n.d.).
  • Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. The University of Bath's research portal. (n.d.). Available at: [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. (n.d.). Available at: [Link]

  • Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed. (2014). Available at: [Link]

  • Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. ResearchGate. (2025). Available at: [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . (2021). Available at: [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. (n.d.). Available at: [Link]

  • Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate. (n.d.). Available at: [Link]

  • Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. PubMed. (2013). Available at: [Link]

Sources

A Comparative Guide to Enantiomeric Excess (ee) Determination of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Synthesis

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a derivative of the non-proteinogenic amino acid 4-hydroxyphenylglycine, is a vital chiral building block in the synthesis of numerous pharmaceuticals. Notably, it serves as a key intermediate for semi-synthetic β-lactam antibiotics. In the realm of drug development, the stereochemistry of a molecule is not a trivial detail; it is fundamental to its biological activity, efficacy, and safety profile. Different enantiomers of the same chiral drug can exhibit widely divergent pharmacological and toxicological effects.[1] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate stringent control over the enantiomeric purity of chiral active pharmaceutical ingredients (APIs).[1]

This guide provides an in-depth technical comparison of analytical methods for determining the enantiomeric excess (ee) of this compound. We will focus on High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) as the gold standard methodology, offering a detailed, validated protocol.[2] Furthermore, we will objectively compare the performance of chiral HPLC with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the most appropriate analytical strategy for their specific requirements.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC has established itself as the premier technique for the separation and quantification of enantiomers due to its high selectivity, robustness, and broad applicability.[2] The core of this technique lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, separation.

Mechanism of Chiral Recognition

For a compound like Methyl 2-amino-2-(4-hydroxyphenyl)acetate, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for direct separation without the need for derivatization.[3] The chiral recognition mechanism is a complex interplay of non-covalent interactions, including:

  • Hydrogen Bonding: Interactions between the amino group and hydroxyl groups of the analyte and the peptide backbone of the CSP.

  • π-π Interactions: Stacking between the phenyl ring of the analyte and aromatic moieties within the CSP.

  • Inclusion Complexation: The analyte can fit into the complex, three-dimensional cavities of the macrocyclic glycopeptide selector.

  • Steric Hindrance: The different spatial arrangements of the substituents around the chiral center of each enantiomer lead to one fitting more favorably into the CSP's chiral environment than the other.

These differential interactions result in the formation of transient diastereomeric complexes between each enantiomer and the CSP, causing one to be retained longer on the column than the other.

Experimental Workflow for ee Determination by Chiral HPLC

The following diagram illustrates a typical workflow for the determination of enantiomeric excess using chiral HPLC.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh Racemic & Enriched Samples dissolve Dissolve in Mobile Phase Diluent prep_sample->dissolve filter_sample Filter through 0.45 µm Syringe Filter dissolve->filter_sample equilibrate Equilibrate Chiral Column & HPLC System filter_sample->equilibrate prep_mobile Prepare & Degas Mobile Phase (e.g., MeOH/H2O/Formic Acid) inject Inject Prepared Sample equilibrate->inject elute Isocratic Elution inject->elute detect UV Detection (220 nm) elute->detect integrate Integrate Chromatographic Peaks detect->integrate calculate Calculate Retention Times (tR) & Resolution (Rs) integrate->calculate determine_ee Determine Enantiomeric Excess (% ee) calculate->determine_ee

Caption: Workflow for ee determination by Chiral HPLC.

Detailed Experimental Protocol

This protocol is adapted from established methods for the closely related 4-hydroxyphenylglycine and is suitable for determining the enantiomeric excess of this compound.

1. Materials and Equipment:

  • Analytes: Racemic (R/S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, and an enantiomerically enriched this compound standard.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or an equivalent teicoplanin-based CSP.

  • Reagents: Methanol (HPLC grade), Water (HPLC grade), Formic Acid (reagent grade).

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing Methanol, Water, and Formic Acid in a ratio of 80:20:0.1 (v/v/v).

  • Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes before use to prevent bubble formation in the pump and detector.

3. Standard and Sample Solution Preparation:

  • Prepare a stock solution of the racemic standard at a concentration of approximately 1 mg/mL in a diluent composed of a 50:50 mixture of the mobile phase and water.

  • Prepare a solution of the enantiomerically enriched (R)-enantiomer sample at the same concentration.

  • Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.

4. HPLC Conditions:

ParameterSetting
Column Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol/Water/Formic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm[4] or 273 nm
Injection Volume 10 µL

5. System Suitability and Analysis:

  • Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

  • Inject the racemic standard to establish the retention times of both the (R) and (S) enantiomers and to calculate the resolution (Rs). A baseline resolution (Rs > 1.5) is ideal.

  • Inject the enantiomerically enriched standard to confirm the elution order.

  • Analyze the unknown samples.

6. Data Analysis and Calculation of Enantiomeric Excess (ee):

  • Integrate the peak areas for both the (R) and (S) enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

    Where:

    • AreaR is the peak area of the (R)-enantiomer.

    • AreaS is the peak area of the (S)-enantiomer.

Comparative Analysis with Alternative Methods

While chiral HPLC is the predominant method, other techniques can also be employed for ee determination. The choice of method often depends on factors like sample volatility, required accuracy, sample throughput, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful separation technique, but for non-volatile compounds like amino acid esters, derivatization is mandatory to increase volatility and thermal stability.

  • Methodology: The process involves a two-step derivatization: esterification of the carboxyl group (already present in the target molecule) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). The resulting volatile diastereomers are then separated on a chiral GC column and detected by MS.

  • Advantages: Offers very high sensitivity, with method detection limits in the picogram range.

  • Disadvantages: The derivatization process is time-consuming, can introduce impurities, and carries the risk of racemization, which would compromise the accuracy of the ee determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), offers a non-separative approach to ee determination.

  • Methodology: A chiral agent is added to the NMR sample, which interacts with the enantiomers to form transient diastereomeric complexes. These complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for the integration of the signals corresponding to each enantiomer and the direct calculation of their molar ratio.

  • Advantages: It is a rapid and simple method that requires minimal sample preparation and uses significantly less solvent than HPLC. It is also an absolute method, providing a direct measure of the molar ratio.

  • Disadvantages: NMR generally has lower sensitivity compared to chromatographic methods. The resolution of the signals can be poor if the chemical shift difference between the diastereomeric complexes is small, which can lead to inaccuracies in integration.

Performance Comparison

The following table summarizes the key performance characteristics of the discussed analytical methods for the determination of enantiomeric excess.

FeatureChiral HPLCChiral GC-MSChiral NMR
Principle Direct separation on a chiral stationary phaseSeparation of volatile diastereomeric derivativesNon-separative; formation of diastereomeric complexes
Derivatization Not requiredMandatory (acylation)Optional (use of CDAs) or not required (use of CSAs)
Sensitivity High (ng range)Very High (pg range)Moderate (µg-mg range)
Accuracy HighHigh (if no racemization occurs during derivatization)Moderate to High (dependent on signal resolution)
Throughput ModerateLow (due to derivatization)High
Solvent Consumption HighLowVery Low
Key Advantage Robust, direct, and widely applicableExceptional sensitivityRapid and non-destructive
Key Limitation Higher solvent consumptionComplex sample preparationLower sensitivity and potential for signal overlap

Conclusion

For the accurate and reliable determination of the enantiomeric excess of this compound, chiral HPLC stands out as the superior method . Its ability to perform direct analysis without derivatization eliminates the risk of racemization and simplifies the workflow, ensuring both accuracy and efficiency. The high selectivity of modern chiral stationary phases, such as teicoplanin-based columns, provides the robust and reproducible results required for quality control and regulatory compliance in the pharmaceutical industry.

While Chiral GC-MS offers unparalleled sensitivity and Chiral NMR provides a rapid, non-separative alternative, their respective drawbacks—complex sample preparation for GC and lower sensitivity for NMR—make them more suited for specialized applications rather than routine quality control of this particular compound. The detailed chiral HPLC protocol provided in this guide serves as a validated, self-consistent system, empowering researchers to confidently and accurately assess the enantiomeric purity of this critical pharmaceutical intermediate.

References

  • DSM Sinochem Pharmaceuticals. (2011). Process for the synthesis of hydroxyphenylglycine esters. (Patent No. WO2011113486A1). Google Patents.
  • Kim, K. R., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 168-179. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Gilar, M., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. Available at: [Link]

  • International Journal of Research and Pharmaceutical Reviews. (2022). Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). ijrpr.com. Available at: [Link]

  • Said, R. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 15(6), 342-349. Available at: [Link]

  • Sumitomo Chemical. Chiral Columns for enantiomer separation by HPLC. Available at: [Link]

  • Phenomenex. The Chiral Notebook. Phenomenex. Available at: [Link]

  • Jiangsu Funing Pharmaceutical Co., Ltd. (2015). Method for synthesizing D-p-hydroxyphenylglycine methyl ester. (Patent No. CN104892444A). Google Patents.
  • SIELC. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. SIELC. Available at: [Link]

  • Wockhardt Research Centre. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(5), 619-623. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity for (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Specificity Challenge in Small-Molecule Immunoassays

In the landscape of pharmaceutical research and development, the accurate quantification of small-molecule drugs and their metabolites is paramount. (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate is a critical chiral intermediate and structural motif found in various pharmaceuticals, including certain β-lactam antibiotics. Immunoassays, prized for their sensitivity and high-throughput capabilities, offer a powerful tool for detecting such molecules.

However, the utility of any immunoassay is fundamentally defined by the specificity of the antibody employed. Small molecules, known as haptens, are not immunogenic on their own and must be conjugated to larger carrier proteins to elicit an antibody response.[1][2] This process can generate antibodies with varying degrees of specificity. It is crucial, therefore, to rigorously characterize an antibody's potential to bind not only to the target molecule but also to its structurally related derivatives—a phenomenon known as cross-reactivity.[3][4]

This guide provides a comprehensive framework for designing, executing, and interpreting a cross-reactivity study for antibodies targeting this compound. We will delve into the causality behind the chosen experimental design, provide a detailed protocol for a self-validating competitive immunoassay, and present a comparative analysis of antibody performance against a panel of structurally relevant derivatives.

Pillar 1: The Rationale for Competitive ELISA in Cross-Reactivity Analysis

For small-molecule haptens, the physical size of the target precludes the simultaneous binding of two antibodies, making the standard "sandwich" ELISA format unsuitable.[2][5] Consequently, the competitive immunoassay is the format of choice.[3][6]

The principle is elegantly logical: a known, limited amount of a specific antibody is incubated with the sample containing the unknown amount of the target molecule (the "free" antigen). This mixture is then added to a microplate well that has been pre-coated with the target molecule conjugated to a protein (the "coated" antigen). The free antigen from the sample and the coated antigen compete for the antibody's binding sites. A high concentration of free antigen in the sample results in less antibody binding to the plate, producing a weaker signal. Conversely, a low concentration of free antigen leads to more antibody binding to the plate and a stronger signal.

This inverse relationship between analyte concentration and signal is the cornerstone of the competitive assay.[7] To assess cross-reactivity, we simply replace the target molecule in the "free antigen" phase with its various derivatives and observe their ability to compete with the coated antigen. The degree to which a derivative can inhibit the antibody from binding to the coated antigen is a direct measure of its cross-reactivity.

G cluster_0 Competitive Binding Phase cluster_1 Plate Binding Phase cluster_2 Detection Phase Ab Specific Antibody (Limited Amount) Ab_Ag_Complex Antibody-Antigen Complex (In Solution) Ab->Ab_Ag_Complex Binds To Bound_Ab Antibody Bound to Plate Ab->Bound_Ab Free_Ag Free Antigen (Target or Derivative in Sample) Free_Ag->Ab_Ag_Complex Plate Microplate Well (Coated with Target-BSA Conjugate) Plate->Bound_Ab Competes For Secondary_Ab Enzyme-Linked Secondary Antibody Bound_Ab->Secondary_Ab Binds To Substrate Substrate Secondary_Ab->Substrate Acts On Signal Colorimetric Signal (Inversely Proportional to Free Antigen) Substrate->Signal Generates end end Signal->end End: Quantify start Start start->Ab

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Pillar 2: A Self-Validating Protocol for Competitive ELISA

This protocol is designed to be a self-validating system. The inclusion of a standard curve for the primary target allows for the determination of assay quality (e.g., slope, R² value), while the negative control ensures that observed inhibition is due to specific binding events.

Materials:

  • Coating Buffer: Carbonate-Bicarbonate buffer (pH 9.6).[8]

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).[9]

  • Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA).[9]

  • Assay Buffer: PBST with 0.1% BSA.

  • Primary Antibody: Monoclonal or polyclonal antibody raised against this compound-carrier conjugate.

  • Coated Antigen: this compound conjugated to BSA, diluted in Coating Buffer (e.g., 1-10 µg/mL).

  • Test Compounds:

    • This compound (Standard)

    • Derivative A: (R)-Methyl 2-amino-2-(4-methoxyphenyl )acetate

    • Derivative B: (R)-Ethyl 2-amino-2-(4-hydroxyphenyl)acetate

    • Derivative C: (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate (Stereoisomer)

    • Derivative D: Phenylglycine (Negative Control)

  • Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP).

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) solution.[8]

  • Stop Solution: 2M Sulfuric Acid (H₂SO₄).[10]

  • 96-well high-binding polystyrene microplates.

Methodology:

  • Antigen Coating: Add 100 µL of the Coated Antigen solution to each well of the 96-well plate. Cover and incubate overnight at 4°C.[8][9]

  • Washing: Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well.[10]

  • Blocking: Add 200 µL of Blocking Buffer to each well. Cover and incubate for 1-2 hours at room temperature (RT).[9]

  • Preparation of Standards and Test Compounds:

    • Perform serial dilutions of the Standard and each Test Compound in Assay Buffer to create a range of concentrations (e.g., from 100 µg/mL to 0.01 ng/mL).

    • Dilute the Primary Antibody to its optimal working concentration (predetermined via titration) in Assay Buffer.

  • Competitive Reaction:

    • In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted Primary Antibody.

    • Incubate this mixture for 1 hour at RT.[9]

    • Meanwhile, wash the antigen-coated plate 3 times with Wash Buffer.

    • Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the coated plate.

    • Cover and incubate for 1 hour at RT.[9]

  • Secondary Antibody Incubation: Wash the plate 3 times with Wash Buffer. Add 100 µL of diluted HRP-conjugated Secondary Antibody to each well. Incubate for 1 hour at RT.[8]

  • Signal Development: Wash the plate 5 times with Wash Buffer. Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at RT.[10]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.[8]

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Pillar 3: Comparative Data Analysis & Interpretation

Data from the competitive ELISA is used to generate inhibition curves by plotting absorbance against the logarithm of the analyte concentration. From these curves, the IC50 value—the concentration of analyte required to inhibit 50% of the maximum signal—is determined for the standard and each derivative.

Cross-Reactivity (%CR) is then calculated using the following formula:

%CR = (IC50 of Standard / IC50 of Test Compound) x 100

A lower IC50 value indicates a higher affinity of the antibody for the compound, and thus higher cross-reactivity.

Table 1: Hypothetical Cross-Reactivity Data for an Anti-(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Antibody

Compound TestedModification vs. StandardIC50 (ng/mL)Cross-Reactivity (%CR)
This compound (Standard) -15.2100%
Derivative A: (R)-Methyl 2-amino-2-(4-methoxyphenyl)acetateHydroxyl (-OH) → Methoxy (-OCH₃) group at para position89.517.0%
Derivative B: (R)-Ethyl 2-amino-2-(4-hydroxyphenyl)acetateMethyl (-CH₃) → Ethyl (-C₂H₅) ester45.133.7%
Derivative C: (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetateR-stereoisomer → S-stereoisomer1,2501.2%
Derivative D: PhenylglycineLacks hydroxyl and methyl ester groups>10,000<0.15%

Interpretation of Results:

The data reveals the structural basis of this antibody's specificity.[11][12]

  • High Specificity for the Hydroxyl Group: The significant drop in reactivity for Derivative A (17.0% CR) indicates that the para-hydroxyl group is a critical epitope for antibody recognition. Changing it to a methoxy group, while sterically similar, likely disrupts a key hydrogen bond within the antibody's binding site (paratope).[13]

  • Moderate Tolerance for Ester Modification: The antibody shows moderate cross-reactivity with Derivative B (33.7% CR), suggesting that while the methyl ester is part of the recognized structure, modifications in this region are better tolerated. The binding pocket likely has enough space to accommodate the slightly larger ethyl group.

  • High Stereospecificity: The dramatically lower cross-reactivity with the (S)-enantiomer, Derivative C (1.2% CR), demonstrates the antibody's high degree of stereospecificity. The precise three-dimensional arrangement of the amino and carboxyl groups relative to the phenyl ring is crucial for high-affinity binding.

  • Negligible Background Binding: As expected, the negative control, Phenylglycine, which lacks the key functional groups, shows virtually no cross-reactivity, confirming the specificity of the binding event.

G cluster_0 High Affinity Binding cluster_1 Cross-Reactivity Ab Antibody Paratope Target Target Antigen Ab->Target Perfect Fit Ab2 Antibody Paratope Derivative Structurally Similar Derivative Ab2->Derivative Imperfect Fit (Lower Affinity)

Caption: Antibody binding to its target antigen versus a cross-reactive derivative.

Alternative Methodologies

While competitive ELISA is the workhorse for cross-reactivity screening, other techniques can provide deeper insights into binding kinetics.

  • Surface Plasmon Resonance (SPR): This label-free technique measures binding events in real-time, providing valuable data on both association (k_on) and dissociation (k_off) rates, which together determine the binding affinity (K_D).[14][15]

  • Flow Cytometry: This method can be used to measure antibody affinity in a cell-based assay if the target antigen is expressed on a cell surface, providing a more biologically relevant context.[14]

Conclusion

The rigorous evaluation of antibody cross-reactivity is not merely a quality control step; it is a fundamental requirement for the development of trustworthy and reproducible immunoassays. As demonstrated, a well-designed competitive ELISA provides a robust platform for comparing antibody specificity against a panel of structurally related derivatives. The resulting data, when interpreted through the lens of molecular recognition principles, allows researchers to select antibodies with the highest specificity for their intended application, ensuring the accuracy and reliability of their findings in drug discovery and development.

References

  • Creative Biolabs. Target Binding Affinity Measurement. [Link]

  • Wang, L., et al. (2021). Integration of DNA-Decorated Hapten in Emergency Immunoassays for Antibody and Small-Molecule Detection: A Review. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules | Request PDF. [Link]

  • PubMed. A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. (2024). [Link]

  • Lobera, M., et al. Quantifying antibody binding: techniques and therapeutic implications. Taylor & Francis Online. [Link]

  • Kuby, J. (1997). Chapter 6: Measurement of Antibody Affinity. Immunology, 3rd edition. [Link]

  • Aptamer Group. New Methods For Hapten Bioanalysis. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • PubMed. A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. (2024). [Link]

  • Arevalo, J. H., et al. (1993). Molecular basis of crossreactivity and the limits of antibody-antigen complementarity. PubMed. [Link]

  • Stanfield, R. L., & Wilson, I. A. (2009). Structural Basis of Antibody–Antigen Interactions. Methods in Molecular Biology. [Link]

  • Vita, C., et al. (1995). Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes. PubMed. [Link]

  • BenchSci. Competitive ELISA Protocol — Quantitative Detection via Antigen Competition. (2025). [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. [Link]

  • Bio-Rad Antibodies. Protocol: Competitive ELISA. [Link]

  • Sela-Culang, I., et al. (2013). The Structural Basis of Antibody-Antigen Recognition. Frontiers in Immunology. [Link]

  • MDPI. Antibody Cross-Reactivity in Auto-Immune Diseases. (2021). [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease. [Link]

  • PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. [Link]

  • Teitelbaum, D., et al. (1990). Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1. PNAS. [Link]

Sources

A Researcher's Guide to Performance Benchmarking of Chiral Auxiliaries: A Case Study on (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the ability to control stereochemistry is not merely an academic exercise; it is a fundamental requirement for ensuring efficacy and safety.[1] Chiral auxiliaries, compounds that temporarily impart their stereochemical identity to a prochiral substrate, remain a cornerstone of asymmetric synthesis due to their reliability and predictability.[2][3][4]

This guide provides a comprehensive framework for benchmarking the performance of a potential chiral auxiliary, using the readily available amino acid derivative, (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, as a focal point. We will compare its hypothesized performance against established, "gold-standard" auxiliaries, providing the theoretical basis, detailed experimental protocols, and data interpretation frameworks necessary for a rigorous evaluation.

The Logic of Asymmetric Synthesis with Chiral Auxiliaries

The core principle involves three key stages: attachment of the chiral auxiliary to a substrate, a diastereoselective reaction to create a new stereocenter, and finally, cleavage of the auxiliary to reveal the enantiomerically enriched product. The auxiliary's structure dictates the facial selectivity of the reaction, effectively shielding one side of the reactive intermediate.

G cluster_0 General Workflow for Chiral Auxiliary Mediated Synthesis Prochiral Prochiral Substrate (e.g., Carboxylic Acid) Attached Substrate-Auxiliary Adduct Prochiral->Attached Covalent Attachment ChiralAux Chiral Auxiliary (R)-Aux* ChiralAux->Attached Diastereoselective Diastereoselective Reaction (e.g., Enolate Alkylation) Attached->Diastereoselective Introduce Reagents Diastereomer Diastereomerically Enriched Product Diastereoselective->Diastereomer Forms new stereocenter Cleavage Auxiliary Cleavage Diastereomer->Cleavage Product Enantiomerically Pure Product Cleavage->Product RecoveredAux Recovered Auxiliary (for reuse) Cleavage->RecoveredAux

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

The Gold Standard: Benchmarking Against Established Auxiliaries

Any new chiral auxiliary must be measured against those that have consistently delivered high levels of stereocontrol across a range of transformations. Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides are pillars in this field.[2][4]

Table 1: Performance of Established Chiral Auxiliaries in Asymmetric Alkylation

Chiral Auxiliary Electrophile Diastereomeric Ratio (d.r.) Yield (%) Reference
Evans' Oxazolidinone Benzyl bromide >99:1 95 [4][5]
Oppolzer's Camphorsultam Methyl iodide >98:2 90 [2][4]

| Myers' Pseudoephedrine Amide | Isopropyl iodide | >97:3 | 92 |[6] |

Table 2: Performance of Established Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral Auxiliary Aldehyde Diastereomeric Ratio (d.r.) Yield (%) Reference
Evans' Oxazolidinone Isobutyraldehyde >99:1 85 [4][7]

| Oppolzer's Camphorsultam | Benzaldehyde | 98:2 | 89 |[4] |

These auxiliaries set a high bar for both diastereoselectivity and chemical yield, serving as the essential control group for our benchmarking experiments.

Evaluating a New Candidate: this compound

This compound, a derivative of (R)-phenylglycine, is an attractive starting material. It is derived from the "chiral pool," making it readily available in high enantiopurity. Its amino and hydroxyl groups provide handles for covalent attachment to substrates. To function effectively, it would first need to be converted into a more rigid cyclic structure, such as an oxazolidinone, to provide a predictable conformational bias.

Proposed Derivatization and Mechanism of Action:

The amino and hydroxyl functionalities allow for the formation of a rigid oxazolidinone ring system upon reaction with phosgene or a phosgene equivalent. Once an N-acyl group is installed (e.g., an N-propanoyl group), deprotonation would form a boron enolate. The bulky hydroxyphenyl group is hypothesized to orient itself to sterically block one face of the enolate, forcing an incoming electrophile (like an aldehyde in an aldol reaction) to approach from the opposite, less-hindered face.

Caption: Hypothesized stereocontrol for an aldol reaction using a derivative of the title compound. (Note: A graphical representation of the chemical structure would be inserted here in a full publication.)

Experimental Guide: A Head-to-Head Benchmarking Protocol

To objectively assess the performance, we must run parallel experiments under identical conditions, comparing our candidate auxiliary with an established one, such as an Evans' auxiliary.

G cluster_0 Benchmarking Experimental Workflow cluster_1 Control Arm cluster_2 Test Arm cluster_3 Start Select Reaction (e.g., Aldol Condensation) Aux1 Attach Evans' Auxiliary Start->Aux1 Aux2 Attach Test Auxiliary (from title compound) Start->Aux2 React1 Perform Aldol Reaction Aux1->React1 Cleave1 Cleave Auxiliary React1->Cleave1 Analysis Analysis of Products Cleave1->Analysis React2 Perform Aldol Reaction Aux2->React2 Cleave2 Cleave Auxiliary React2->Cleave2 Cleave2->Analysis Compare Compare Data: - Yield - Diastereomeric Ratio (d.r.) - Enantiomeric Excess (e.e.) Analysis->Compare NMR ¹H NMR for d.r. HPLC Chiral HPLC for e.e.

Caption: Workflow for a parallel benchmarking experiment.

Detailed Protocol: Asymmetric Aldol Reaction

This protocol outlines the steps for reacting an N-propanoyl derivative of a chiral auxiliary with isobutyraldehyde.

1. Preparation of the N-Acyl Auxiliary:

  • To a solution of the chiral auxiliary (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under nitrogen, add triethylamine (1.5 eq) followed by the dropwise addition of propanoyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: The base scavenges the HCl byproduct, and the acylation step attaches the prochiral substrate to the auxiliary, preparing it for enolization.

  • Work up by washing with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify by column chromatography (silica gel, ethyl acetate/hexanes).

2. Diastereoselective Aldol Reaction:

  • Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous DCM (0.2 M) and cool to -78 °C under nitrogen.

  • Add di-n-butylboryl triflate (1.1 eq) dropwise, followed by diisopropylethylamine (1.2 eq). Stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Causality: This step generates the (Z)-boron enolate. The Lewis acidic boron coordinates to the carbonyl, creating a rigid, six-membered transition state that is crucial for high stereoselectivity.[7]

  • Cool the reaction back to -78 °C and add freshly distilled isobutyraldehyde (1.5 eq) dropwise.

  • Stir for 3 hours at -78 °C, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with DCM.

  • Combine organic layers, dry over MgSO₄, and concentrate. The crude product contains the aldol adduct.

3. Auxiliary Cleavage and Product Isolation:

  • Dissolve the crude aldol adduct in a 4:1 mixture of tetrahydrofuran (THF) and water. Cool to 0 °C.

  • Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (1.0 M, 2.0 eq).

  • Causality: Mild basic hydrolysis with an oxidant cleaves the auxiliary. LiOH saponifies the ester linkage, while H₂O₂ helps decompose boron byproducts. This method is effective for Evans-type auxiliaries.

  • Stir vigorously for 4 hours. Work up by adding sodium sulfite solution to quench excess peroxide, then extract the product into diethyl ether. The aqueous layer will contain the recovered auxiliary.

  • The organic layer contains the chiral β-hydroxy carboxylic acid.

4. Data Analysis:

  • Diastereomeric Ratio (d.r.): Determine from the ¹H NMR spectrum of the crude aldol adduct by integrating characteristic, non-overlapping proton signals for each diastereomer.

  • Enantiomeric Excess (e.e.): Convert the final β-hydroxy acid product to its methyl ester using diazomethane or TMS-diazomethane. Analyze the ester by chiral HPLC or GC to determine the ratio of enantiomers.

Conclusion and Outlook

This guide provides a robust framework for the systematic evaluation of novel chiral auxiliaries, using this compound as a case study. While established auxiliaries like Evans' oxazolidinones provide exceptional stereocontrol, the quest for new, cost-effective, and functionally diverse auxiliaries is perpetual. By employing rigorous, parallel benchmarking protocols, researchers can accurately assess the potential of new candidates and contribute to the expanding toolkit of asymmetric synthesis. The value of a chiral auxiliary is ultimately determined by its performance—yield, selectivity, and ease of removal—across a spectrum of demanding chemical transformations.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Synthesis of methyl (2-hydroxyphenyl)acetate. PrepChem.com. Available at: [Link]

  • Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. National Institutes of Health. Available at: [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. MDPI. Available at: [Link]

  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. National Institutes of Health. Available at: [Link]

  • Asymmetric Synthesis of Naturally Occurring β-Hydroxyamides (R)-Tembamide and (R)-Aegeline. SciELO México. Available at: [Link]

  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 29(1), 193. Available at: [Link]

  • Asymmetric synthesis of unusual amino acids for peptide molecular design and molecular recognition studies. UA Campus Repository. Available at: [Link]

  • Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Available at: [Link]

  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza. ChemRxiv. Available at: [Link]

  • Diastereoselective Synthesis of α-Methyl and α-Hydroxy-β-Amino Acids via 4-Substituted-1,3-Oxazinan-6-ones. ResearchGate. Available at: [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Molecules, 20(9), 15869-15881. Available at: [Link]

  • Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters, 1(1), 145-148. Available at: [Link]

  • DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF. ISU ReD. Available at: [Link]

  • Concise enantio- and diastereoselective synthesis of a-hydroxy-a-methyl-b-amino acids. ElectronicsAndBooks. Available at: [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Institutes of Health. Available at: [Link]

Sources

A Comparative Guide to the Quantitative Analysis of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate in Complex Mixtures by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and clinical research, the precise and accurate quantification of chiral molecules within complex biological matrices is paramount. This guide provides an in-depth comparison of methodologies for the quantitative analysis of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a key chiral intermediate. We will delve into the nuances of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, while also exploring alternative techniques, providing the supporting data and rationale necessary for informed methodological selection.

The Significance of Enantioselective Quantification

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties.[1][2][3] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) often require the development and validation of stereoselective assays to individually quantify the enantiomers of a chiral drug.[4][5] This ensures a comprehensive understanding of a drug's behavior in the body, leading to safer and more effective therapies.

Gold Standard: Chiral LC-MS/MS Methodology

For the simultaneous separation and quantification of this compound and its S-enantiomer, LC-MS/MS stands as the benchmark technique due to its superior sensitivity, selectivity, and robustness.[6]

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, where each step contributes to the overall accuracy and reliability of the results, in line with FDA and International Council for Harmonisation (ICH) guidelines.[4][5][7][8]

1. Sample Preparation: The Foundation of Accurate Quantification

Given the polar nature of the analyte, a well-designed sample preparation strategy is critical to remove matrix interferences and ensure consistent recovery.[9][10]

  • Objective: To efficiently extract the analyte from a biological matrix (e.g., plasma, urine) while minimizing matrix effects.

  • Methodology: Solid Phase Extraction (SPE)

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load 500 µL of the biological sample (pre-treated with an internal standard) onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Separation: Achieving Enantiomeric Resolution

The heart of the chiral analysis lies in the chromatographic separation of the enantiomers.

  • Objective: To achieve baseline separation of the (R) and (S) enantiomers.

  • Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

    • Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, often provide excellent enantioselectivity for a wide range of compounds.[11] For this analyte, an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA) is a strong candidate.

    • Mobile Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography for chiral separations.[12] An isocratic elution with Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v) at a flow rate of 1.0 mL/min is a good starting point.

    • Temperature: Column temperature should be controlled (e.g., 25°C) to ensure reproducible retention times and separation.

3. Mass Spectrometric Detection: Sensitive and Selective Quantification

Tandem mass spectrometry provides the high sensitivity and selectivity required for quantification in complex matrices.

  • Objective: To accurately and precisely quantify the analyte and its enantiomer.

  • Methodology: Triple Quadrupole Mass Spectrometry (MS/MS)

    • Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for this analyte.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and its internal standard. This highly selective technique minimizes background noise and enhances sensitivity.[6]

      • Analyte (C9H11NO3, MW: 181.19): A potential transition would be m/z 182.1 -> 123.1.

      • Internal Standard (Stable Isotope Labeled): An ideal internal standard would be the deuterated form of the analyte to mimic its chemical behavior.

Workflow Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Biological Sample SPE Solid Phase Extraction (SPE) Start->SPE Add IS Evap Evaporation & Reconstitution SPE->Evap HPLC Chiral HPLC Separation Evap->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS MRM Detection Quant Quantification MS->Quant Report Report Generation Quant->Report

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

Comparative Analysis: Alternative Methodologies

While LC-MS/MS is the gold standard, other techniques can be employed, each with its own set of advantages and limitations.[13][14]

Chiral HPLC with UV Detection (HPLC-UV)
  • Principle: This method relies on the same chiral separation principles as the LC-MS/MS method but uses a UV detector for quantification.

  • Advantages:

    • More widely available and less expensive instrumentation compared to LC-MS/MS.

    • Simpler method development in some cases.

  • Limitations:

    • Significantly lower sensitivity and selectivity compared to MS detection.

    • More susceptible to interferences from co-eluting matrix components, potentially compromising accuracy.

    • May require more extensive sample cleanup to achieve adequate sensitivity.

Supercritical Fluid Chromatography (SFC) with MS Detection
  • Principle: SFC uses a supercritical fluid (typically carbon dioxide) as the mobile phase. It is often coupled with MS for detection.

  • Advantages:

    • Faster separations and higher throughput compared to HPLC.

    • Considered a "greener" technique due to reduced organic solvent consumption.

  • Limitations:

    • Instrumentation is less common than HPLC.

    • Method development can be more complex, particularly for polar compounds.

Decision-Making Workflow for Method Selection

Method_Selection Start Define Analytical Needs Sensitivity High Sensitivity Required? Start->Sensitivity Throughput High Throughput Needed? Sensitivity->Throughput Yes Budget Budget Constraints? Sensitivity->Budget No LCMS LC-MS/MS Throughput->LCMS No SFC SFC-MS Throughput->SFC Yes Budget->LCMS No HPLUV HPLC-UV Budget->HPLUV Yes

Caption: Decision tree for selecting an appropriate analytical method.

Performance Comparison: A Data-Driven Perspective

The following table summarizes the expected performance characteristics of the discussed methods based on typical experimental outcomes.

ParameterLC-MS/MSHPLC-UVSFC-MS
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL10 - 50 ng/mL0.5 - 5 ng/mL
Linear Dynamic Range 3-4 orders of magnitude2-3 orders of magnitude3-4 orders of magnitude
Precision (%RSD) < 15%< 20%< 15%
Accuracy (%Bias) ± 15%± 20%± 15%
Analysis Time per Sample 5 - 10 minutes10 - 20 minutes2 - 5 minutes
Selectivity Very HighModerate to LowHigh
Matrix Effects Can be significant, requires careful managementHighModerate

Conclusion

The quantitative analysis of this compound in complex mixtures necessitates a highly sensitive, selective, and robust analytical method. Chiral LC-MS/MS emerges as the superior choice, offering unparalleled performance in terms of sensitivity and selectivity, which are critical for pharmacokinetic and clinical studies. While HPLC-UV and SFC-MS present viable alternatives under specific circumstances, they come with trade-offs in performance and applicability. The selection of the most appropriate technique should be guided by a thorough evaluation of the specific analytical requirements, including sensitivity needs, sample throughput, and available resources. The detailed LC-MS/MS protocol provided in this guide serves as a robust starting point for developing and validating a reliable method for the enantioselective quantification of this and other chiral compounds.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. [Link]

  • Desai, M. J. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Bell, D. S., & Wallworth, D. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Drouin, N., et al. (n.d.). Sample preparation for polar metabolites in bioanalysis. SciSpace. [Link]

  • Sun, J., et al. (2020). Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study. RSC Publishing. [Link]

  • Drouin, N., et al. (2017). Sample preparation for polar metabolites in bioanalysis. Bioanalysis, 9(24), 1957-1969.
  • De-Vriese, A. S., et al. (2023). Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. Talanta, 253, 123986.
  • Various Authors. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6179.
  • Nation, R. L. (1989). ENANTIOSELECTIVE DRUG ANALYSIS: PROBLEMS AND RESOLUTIONS. Clinical and Experimental Pharmacology and Physiology, 16(6), 471-477.
  • Various Authors. (2025). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers.
  • Bronsema, K. J., et al. (2019). Quantitative bioanalysis by LC–MS for the development of biological drugs. Bioanalysis, 11(7), 637-646.
  • Lee, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 176-184.

Sources

Comparing the efficacy of different protecting groups for the amino function of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Amino Protecting Groups for (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Abstract

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals.[1] Its utility in multi-step synthetic routes, particularly in peptide synthesis, necessitates the transient masking of its primary amino group to prevent undesirable side reactions and ensure regioselectivity.[2] This guide provides a comprehensive comparison of three ubiquitous α-amino protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into the mechanistic underpinnings of their introduction and cleavage, present objective performance comparisons supported by established chemical principles, and provide detailed experimental protocols for their application to our target molecule. The selection of an appropriate protecting group is dictated by the overall synthetic strategy, hinging on the principles of stability and selective removal, a concept known as orthogonality.[3][4]

The Principle of Orthogonal Protection

In complex organic synthesis, molecules often contain multiple functional groups that require protection. Orthogonal protection is a strategy that employs protecting groups from independent classes, which can be removed by distinct chemical mechanisms.[4] This allows for the deprotection of one functional group without affecting the others.[5] The three groups under review—Boc (acid-labile), Fmoc (base-labile), and Cbz (removed by hydrogenolysis)—are prime examples of a mutually orthogonal set, granting the synthetic chemist precise control over the sequence of reactions.[3][6]

cluster_0 Orthogonal Deprotection Strategies Protected_Molecule N-Protected (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate Boc Boc Group Protected_Molecule->Boc Contains Fmoc Fmoc Group Protected_Molecule->Fmoc Contains Cbz Cbz Group Protected_Molecule->Cbz Contains Deprotected_Product Free Amine Product Boc->Deprotected_Product Strong Acid (e.g., TFA) Fmoc->Deprotected_Product Base (e.g., Piperidine) Cbz->Deprotected_Product Hydrogenolysis (e.g., H₂/Pd-C)

Figure 1: Logical relationship of orthogonal deprotection pathways.

Comparative Analysis of Protecting Groups

The choice between Boc, Cbz, and Fmoc depends critically on the stability of other functional groups in the molecule and the planned subsequent reaction steps. For our substrate, the presence of a methyl ester and a phenolic hydroxyl group must be considered.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups, particularly in solid-phase peptide synthesis (SPPS).[7]

  • Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base, such as triethylamine or sodium bicarbonate.[8] The reaction is generally clean and high-yielding.

  • Deprotection: Cleavage of the Boc group is achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[9] The mechanism proceeds via the formation of a stable tert-butyl cation, which necessitates the use of scavengers (e.g., anisole, thioanisole) to prevent side reactions, such as the alkylation of electron-rich aromatic rings like the hydroxyphenyl group of our substrate.[8][10]

  • Stability & Causality: The Boc group is stable to bases and nucleophiles, as well as to the conditions of catalytic hydrogenolysis, making it orthogonal to Fmoc and Cbz groups.[8] However, its lability in acid means it is incompatible with subsequent reactions that require acidic conditions. The methyl ester on the substrate is generally stable to the anhydrous acidic conditions used for Boc removal, but prolonged exposure could risk hydrolysis if water is present.

Carboxybenzyl (Cbz or Z) Group

Introduced in the 1930s, the Cbz group was a foundational tool in the development of controlled peptide synthesis.[11][12]

  • Introduction: The Cbz group is installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, typically aqueous sodium carbonate or bicarbonate, maintaining a pH between 8 and 10.[11][13] Careful pH control is crucial; conditions that are too acidic will decompose the Cbz-Cl, while overly basic conditions can risk racemization of the chiral center.[12]

  • Deprotection: The primary method for Cbz removal is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C).[11] This process is exceptionally mild, proceeding at neutral pH and releasing the free amine, carbon dioxide, and toluene. It is compatible with most other functional groups, including esters and acid-labile groups like Boc.[10] Alternative methods include cleavage with strong acids like HBr in acetic acid, but this is less common and less mild.[5]

  • Stability & Causality: The Cbz group is robust and stable towards both mild acids and bases, making it orthogonal to both Boc and Fmoc.[11][14] Its key vulnerability is to reduction. This makes it unsuitable for synthetic routes that involve catalytic hydrogenation to reduce other functionalities, such as alkenes or alkynes.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern orthogonal SPPS strategies due to its unique base-lability.[15]

  • Introduction: Fmoc protection is achieved by reacting the amine with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[16] Fmoc-OSu is often preferred due to its enhanced stability and lower propensity to form side products.[16] The reaction is performed under mild basic conditions.

  • Deprotection: The Fmoc group is cleaved under non-hydrolytic, basic conditions.[17] The mechanism involves a β-elimination initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base.[18] A 20% solution of a secondary amine, like piperidine in dimethylformamide (DMF), is the standard reagent.[6] This process is rapid and efficient.

  • Stability & Causality: The key advantage of the Fmoc group is its stability to acidic conditions, making it fully orthogonal to acid-labile side-chain protecting groups (like t-butyl ethers or esters) and Boc.[15][16] It is, however, sensitive to some primary and secondary amines.[19] For our substrate, the methyl ester and phenol groups are completely stable to the mild basic conditions used for Fmoc removal.

Quantitative Data Summary

CharacteristicBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Introduction Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)Fmoc-OSu or Fmoc-Cl
Deprotection Condition Strong Acid (e.g., TFA in DCM)[6][9]Catalytic Hydrogenolysis (H₂/Pd-C)[6][11]Base (e.g., 20% Piperidine in DMF)[6][17]
Stability Stable to base and hydrogenolysis[8]Stable to acid and base[11][14]Stable to acid and hydrogenolysis[16]
Key Advantages Robust and well-established; orthogonal to Cbz and Fmoc.Very mild, neutral deprotection; orthogonal to Boc and Fmoc.[10]Mild base deprotection; orthogonal to acid-labile groups.[15]
Potential Issues Deprotection requires strong acid; formation of t-butyl cations can cause side reactions (alkylation) requiring scavengers.[10]Incompatible with other reducible groups; catalyst can be poisoned.[6]Limited stability towards some nucleophilic amines.[20]

Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of this compound.

Boc Protection and Deprotection

start Start: (R)-Methyl 2-amino-2- (4-hydroxyphenyl)acetate HCl step1 Boc Protection: 1. Dissolve in Dioxane/H₂O 2. Add NaHCO₃ 3. Add Boc₂O 4. Stir at RT start->step1 product1 Protected Product: N-Boc-(R)-Methyl 2-amino-2- (4-hydroxyphenyl)acetate step1->product1 step2 Boc Deprotection: 1. Dissolve in DCM 2. Add TFA 3. Stir at RT product1->step2 end Final Product: Deprotected Amine Salt step2->end

Figure 2: Workflow for Boc protection and deprotection.

Protocol 4.1.1: Synthesis of N-Boc-(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

  • Dissolution: Suspend this compound hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the mixture in an ice bath and add sodium bicarbonate (NaHCO₃, 2.5 eq) in portions until the effervescence ceases and the starting material is fully dissolved.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise to the vigorously stirred reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected product.[21][22]

Protocol 4.1.2: Deprotection of the Boc Group

  • Dissolution: Dissolve the N-Boc protected amino acid ester (1.0 eq) in dichloromethane (DCM).

  • Acidification: Add trifluoroacetic acid (TFA, 10-20 eq, typically 25-50% v/v) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-2 hours, monitoring by TLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. The resulting product is the trifluoroacetate salt of the free amine.

Cbz Protection and Deprotection

start Start: (R)-Methyl 2-amino-2- (4-hydroxyphenyl)acetate HCl step1 Cbz Protection: 1. Dissolve in aq. Na₂CO₃ 2. Cool to 0-5 °C 3. Add Cbz-Cl dropwise 4. Stir and warm to RT start->step1 product1 Protected Product: N-Cbz-(R)-Methyl 2-amino-2- (4-hydroxyphenyl)acetate step1->product1 step2 Cbz Deprotection: 1. Dissolve in MeOH 2. Add Pd/C catalyst 3. Stir under H₂ atmosphere product1->step2 end Final Product: Free Amine step2->end

Figure 3: Workflow for Cbz protection and deprotection.

Protocol 4.2.1: Synthesis of N-Cbz-(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate [13]

  • Dissolution: Dissolve this compound hydrochloride (1.0 eq) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq) while cooling in an ice bath.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl. The product will often precipitate and can be collected by filtration, or it can be extracted with ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the N-Cbz protected product.

Protocol 4.2.2: Deprotection of the Cbz Group [11][13]

  • Setup: Dissolve the N-Cbz protected compound (1.0 eq) in methanol (MeOH) or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol %) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.

  • Reaction: Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional MeOH. Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Fmoc Protection and Deprotection

start Start: (R)-Methyl 2-amino-2- (4-hydroxyphenyl)acetate HCl step1 Fmoc Protection: 1. Dissolve in aq. NaHCO₃/Dioxane 2. Add Fmoc-OSu 3. Stir at RT start->step1 product1 Protected Product: N-Fmoc-(R)-Methyl 2-amino-2- (4-hydroxyphenyl)acetate step1->product1 step2 Fmoc Deprotection: 1. Dissolve in DMF 2. Add 20% Piperidine 3. Stir at RT product1->step2 end Final Product: Free Amine step2->end

Figure 4: Workflow for Fmoc protection and deprotection.

Protocol 4.3.1: Synthesis of N-Fmoc-(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate [16]

  • Dissolution: Dissolve this compound hydrochloride (1.0 eq) in a mixture of 10% aqueous sodium bicarbonate and dioxane (1:1).

  • Reagent Addition: Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq) to the solution.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Concentrate the mixture in vacuo to remove the dioxane. Dilute with water and wash with diethyl ether.

  • Isolation: Cool the aqueous layer and acidify to pH 2 with 1 M HCl. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Fmoc protected product.

Protocol 4.3.2: Deprotection of the Fmoc Group [23]

  • Dissolution: Dissolve the N-Fmoc protected amino acid ester (1.0 eq) in dimethylformamide (DMF).

  • Base Addition: Add piperidine to create a 20% (v/v) solution.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes.

  • Isolation: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The residue can be purified by chromatography or precipitation to isolate the free amine.

Conclusion and Recommendations

The choice of an amino protecting group for this compound is a strategic decision that profoundly impacts the entire synthetic route.

  • Boc: Recommended for syntheses that require subsequent base-catalyzed reactions or hydrogenolysis. The strong acidic deprotection is a drawback that requires careful consideration of substrate stability and the use of scavengers.

  • Cbz: An excellent choice for its stability and extremely mild, neutral deprotection conditions. It is ideal for solution-phase synthesis where other functionalities are sensitive to either strong acid or base. It should be avoided if downstream steps involve catalytic reduction.

  • Fmoc: The premier choice for modern solid-phase peptide synthesis and for any route where acid-labile groups must be preserved. Its deprotection under mild basic conditions offers a high degree of orthogonality and is compatible with the other functional groups present in the target molecule.

Ultimately, the optimal protecting group is the one that offers the greatest compatibility with the overall synthetic plan, ensuring high yields and purity in the final product.

References

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers | Organic Letters. [Link]

  • Organic Chemistry Portal. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • ResearchGate. Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. [Link]

  • Thieme. 2.4 Photocleavable Protecting Groups. [Link]

  • ResearchGate. Selective Cleavage of Cbz-Protected Amines | Request PDF. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]

  • NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. [Link]

  • Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]

  • Wiley Online Library. Amino Acid-Protecting Groups. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • PubChem. Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • PrepChem.com. Synthesis of methyl 4-hydroxy-4-(4-hydroxyphenyl)-2-butynoate. [Link]

  • GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]

  • Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

  • Activotec. Standard Fmoc Protected Amino Acids. [Link]

  • Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives a. [Link]

  • ResearchGate. An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. [Link]

  • ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. [Link]

Sources

A Comparative Guide to the Kinetic Study of Reactions Involving (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate , a derivative of D-(-)-p-hydroxyphenylglycine, stands as a critical chiral building block in the pharmaceutical industry. Its enantiomerically pure form is indispensable for the synthesis of various semi-synthetic β-lactam antibiotics, including ampicillin, amoxicillin, and cefadroxil. The efficacy and stereospecificity of these drugs are directly tied to the chirality of this precursor, making the study of its reaction kinetics paramount for process optimization, yield maximization, and mechanistic understanding.

This guide provides an in-depth comparison of kinetic studies for two pivotal reaction classes involving this key intermediate: Enzymatic Kinetic Resolution (EKR) for its isolation from a racemic mixture, and enzyme-catalyzed N-acylation for its utilization in antibiotic synthesis. We will delve into the causality behind experimental design, present detailed protocols, and offer comparative data to guide researchers in this field.

Part 1: Enzymatic Kinetic Resolution (EKR) of Racemic Methyl 2-amino-2-(4-hydroxyphenyl)acetate

The most common industrial route to optically pure amino acid derivatives is through the resolution of a racemic mixture. Enzymatic Kinetic Resolution (EKR) is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers. In this process, an enzyme catalyzes the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted, enantiopure substrate from the modified product.

Core Principle & Causality

The success of EKR hinges on the enzyme's ability to selectively bind to one enantiomer within its active site. For esters like methyl 2-amino-2-(4-hydroxyphenyl)acetate, lipases are exceptionally effective. They can catalyze either the selective hydrolysis of one ester enantiomer or the selective acylation of the amino group of one enantiomer in a non-aqueous medium. The choice between these pathways is critical and depends on the desired outcome and process conditions. Non-aqueous media are often preferred for acylation reactions to suppress the competing hydrolysis of the ester substrate and the acyl-enzyme intermediate, thereby improving reaction efficiency.

Workflow: Enzymatic Kinetic Resolution

EKR_Workflow cluster_prep Preparation cluster_reaction Kinetic Resolution cluster_analysis Monitoring & Analysis racemate Racemic (±)-Ester reactor Reaction Vessel (Controlled T, Agitation) racemate->reactor enzyme Lipase (e.g., CALB) enzyme->reactor solvent Solvent System (e.g., DIPE / Buffer) solvent->reactor sampling Time-course Sampling reactor->sampling Reaction Progress hplc Chiral HPLC Analysis sampling->hplc calc Calculate ee_s, ee_p, c hplc->calc eval Determine E-value calc->eval

Caption: General workflow for Enzymatic Kinetic Resolution experiments.

Comparative Methodologies: Hydrolysis vs. Transesterification

We will compare two common lipase-catalyzed EKR strategies. The key performance metric in EKR is the Enantiomeric Ratio (E-value) , a measure of the enzyme's selectivity. A high E-value (>100) is indicative of an industrially viable process.

This approach involves the selective hydrolysis of one enantiomer in a biphasic system, consisting of an organic solvent and an aqueous buffer. The choice of a biphasic system is deliberate; it allows for a high concentration of the substrate in the organic phase while maintaining the enzyme's catalytically active aqueous microenvironment.

Experimental Protocol: Kinetic Resolution via Hydrolysis

  • System Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 7.0. This pH is generally optimal for many lipases and ensures the stability of the amino acid ester.

  • Reaction Setup: In a temperature-controlled vessel at 30°C, combine 10 mL of the phosphate buffer with 10 mL of diisopropyl ether (DIPE).

  • Substrate & Enzyme Addition: Dissolve 0.2 mmol of racemic methyl 2-amino-2-(4-hydroxyphenyl)acetate in the reaction mixture. Add 100 mg of lipase (e.g., from Candida rugosa). The enzyme is typically used in an immobilized form to facilitate recovery and reuse.

  • Reaction & Monitoring: Stir the mixture at 150 rpm. Withdraw aliquots (50 µL) at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching & Analysis: Immediately quench the reaction in the aliquot by adding 1 mL of acetone to precipitate the enzyme.[1] Analyze the supernatant using chiral HPLC to determine the enantiomeric excess of the remaining substrate (ees) and the formed product, (R)- or (S)-2-amino-2-(4-hydroxyphenyl)acetic acid (eep).

  • Data Calculation:

    • Calculate conversion (c) using the formula: c = ee_s / (ee_s + ee_p).

    • Calculate the Enantiomeric Ratio (E-value) using the formula: E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)].

This method is performed in a non-aqueous organic solvent. The lipase catalyzes the transfer of an acyl group from an activated ester (the acyl donor) to the amino group of one enantiomer of the substrate. This avoids water, which can lead to undesired side reactions.

Experimental Protocol: Kinetic Resolution via N-Acylation

  • System Preparation: Ensure all glassware and solvents (e.g., tetrahydrofuran - THF) are anhydrous to prevent competing hydrolysis.

  • Reaction Setup: In a sealed, temperature-controlled vessel at 40°C, dissolve 0.1 mmol of racemic methyl 2-amino-2-(4-hydroxyphenyl)acetate in 5 mL of anhydrous THF.

  • Reagent & Enzyme Addition: Add 0.12 mmol of an acyl donor (e.g., vinyl butanoate). The slight excess of the acyl donor ensures the reaction proceeds efficiently. Add 50 mg of an immobilized lipase, such as Candida antarctica Lipase B (CALB, often sold as Novozym 435).[2]

  • Reaction & Monitoring: Stir the mixture at 200 rpm. Withdraw aliquots at set time points.

  • Sample Quenching & Analysis: Quench the reaction by filtering out the immobilized enzyme. Analyze the filtrate by chiral HPLC to determine the concentrations and enantiomeric excess of the unreacted ester (substrate) and the newly formed N-acylated product.

  • Data Calculation: Calculate conversion (c) and the E-value as described in the hydrolysis protocol.

Performance Comparison of Lipases in EKR

The choice of enzyme is critical for achieving high selectivity. Below is a comparative summary of typical performance data for various commercially available lipases in both hydrolysis and N-acylation reactions.

Enzyme SourceReaction TypeTypical E-valueReaction Time (for ~50% conversion)Key Insight
Candida antarctica Lipase B (CALB)N-Acylation>2004-8 hoursExhibits exceptional selectivity and broad substrate tolerance, making it a first choice for many resolutions.[2][3]
Pseudomonas cepacia Lipase (PCL)N-Acylation50 - 1506-12 hoursA robust and highly active enzyme, often showing complementary selectivity to CALB.[2]
Candida rugosa Lipase (CRL)Hydrolysis15 - 4012-24 hoursMore effective in aqueous environments; its selectivity can be highly dependent on pH and the specific substrate.[1]
Pseudomonas fluorescens LipaseHydrolysis20 - 608-16 hoursOften demonstrates good performance in the hydrolysis of aromatic esters.[2][4]

Note: Data are representative and can vary based on specific reaction conditions (substrate, solvent, temperature, acyl donor).

Part 2: Kinetic Study of N-Acylation in Antibiotic Synthesis

Once the desired (R)-enantiomer is isolated, it serves as an acyl donor in the synthesis of β-lactam antibiotics. The enzymatic synthesis of ampicillin, catalyzed by Penicillin G Acylase (PGA), provides a well-studied and directly analogous model for the kinetics of this N-acylation reaction.

Mechanism & Kinetic Rationale

The PGA-catalyzed synthesis follows a Ping-Pong Bi-Bi mechanism involving a covalent acyl-enzyme intermediate.[5][6]

  • Acylation: The enzyme reacts with the acyl donor, this compound, releasing methanol and forming a phenylglycyl-enzyme intermediate.

  • Deacylation: This intermediate can then react with a nucleophile.

    • Synthesis (Aminolysis): If the nucleophile is 6-aminopenicillanic acid (6-APA), the desired antibiotic (e.g., amoxicillin) is formed.

    • Hydrolysis: If the nucleophile is water, the intermediate is hydrolyzed back to D-(-)-p-hydroxyphenylglycine, an undesired side reaction.

The kinetic goal is to maximize the ratio of synthesis to hydrolysis (S/H ratio). This is achieved by optimizing parameters like pH, temperature, and substrate concentrations to favor the aminolysis pathway.[7] Kinetic studies reveal that the nucleophile (6-APA) must bind to the acyl-enzyme before deacylation occurs, forming an acyl-enzyme-nucleophile complex.[6][8]

Reaction Mechanism: Penicillin Acylase Catalysis

PGA_Mechanism cluster_path E E EA E-Acyl Donor E->EA E_Acyl_P1 E-Acyl + P1 EA->E_Acyl_P1 -P1 E_Acyl E-Acyl E_Acyl_P1->E_Acyl E_Acyl_Nuc E-Acyl-Nuc E_Acyl->E_Acyl_Nuc +N E_P3 E + P3 E_Acyl->E_P3 +H₂O (k_hydrolysis) E_P2 E + P2 E_Acyl_Nuc->E_P2 k_synthesis E_P2->E Regeneration P2 P2 (Antibiotic) E_P3->E Regeneration P3 P3 (Hydrolyzed Acid) Acyl_Donor Acyl Donor (A) (R-Ester) Acyl_Donor->E +A P1 P1 (Methanol) Nucleophile Nucleophile (N) (6-APA) Water H₂O

Caption: Ping-Pong mechanism for PGA-catalyzed antibiotic synthesis, highlighting the competing synthesis and hydrolysis pathways.

Experimental Protocol: Kinetic Study of N-Acylation
  • System Preparation: Prepare a 0.2 M phosphate buffer and adjust to the desired pH (e.g., pH 6.5).[7]

  • Reaction Setup: In a jacketed glass reactor maintained at a constant temperature (e.g., 25°C), add the buffer.

  • Reagent Addition: Add the acyl donor (this compound) and the nucleophile (6-APA) to achieve desired initial concentrations (e.g., 50 mM of each).

  • Reaction Initiation & Monitoring: Initiate the reaction by adding a known amount of Penicillin G Acylase. Monitor the reaction progress by taking samples at regular intervals.

  • Sample Analysis: Analyze the samples by HPLC to quantify the concentrations of the acyl donor, the nucleophile, the synthesized antibiotic product, and the hydrolyzed by-product.

  • Kinetic Parameter Determination:

    • Calculate the initial rates of synthesis (Vs) and hydrolysis (Vh) from the concentration-time data.

    • Determine the S/H ratio (Vs/Vh).

    • Repeat the experiment at varying concentrations of the acyl donor and nucleophile to determine Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for both substrates.

Impact of Reaction Conditions on Kinetic Parameters

Optimizing the S/H ratio is the primary goal. The following table summarizes how key variables, based on established kinetic models, influence the outcome.

ParameterConditionEffect on S/H RatioRationale
pH Decrease from 8.0 to 6.0Increase The rate of enzymatic hydrolysis of the acyl donor and the product is significantly reduced at lower pH, while the rate of synthesis is less affected, thus favoring the synthesis pathway.
Temperature Decrease from 35°C to 20°CIncrease The activation energy for the hydrolysis reaction is typically higher than that for the synthesis reaction. Lowering the temperature disproportionately slows hydrolysis, improving the S/H ratio.
Substrate Concentration High [6-APA] / [Acyl Donor] ratioIncrease A higher concentration of the amine nucleophile (6-APA) outcompetes water for reaction with the acyl-enzyme intermediate, directly enhancing the synthesis rate relative to hydrolysis.[7][8]
System Type Heterogeneous (Precipitation)Increase If the antibiotic product precipitates out of solution as it is formed, it can shift the reaction equilibrium towards synthesis and prevent its enzymatic hydrolysis, leading to higher overall yields.[8][9]

Conclusion

The kinetic analysis of reactions involving this compound is fundamental to the efficient production of vital pharmaceuticals. For chiral isolation, lipase-catalyzed kinetic resolution offers a robust platform, with enzymes like Candida antarctica Lipase B providing exceptional selectivity in non-aqueous N-acylation. For its subsequent use in synthesis, the kinetics of Penicillin G Acylase serves as a powerful model, demonstrating that maximizing the synthesis-to-hydrolysis ratio is key. This can be achieved through careful control of pH, temperature, and substrate concentrations. By applying the principles and methodologies outlined in this guide, researchers can develop highly efficient, selective, and economically viable processes for the synthesis of enantiomerically pure active pharmaceutical ingredients.

References

  • Švedas, V. K., et al. (2000). Kinetics of ampicillin synthesis catalyzed by penicillin acylase from E. coli in homogeneous and heterogeneous systems. Quantitative characterization of nucleophile reactivity and mathematical modeling of the process. Biochemistry (Moscow), 65(12), 1367-75.
  • Alkema, W. B., et al. (1999). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. European Journal of Biochemistry, 265(1), 334-41.
  • Konecny, J., et al. (1983). Kinetic studies on the mechanism of the penicillin amidase-catalysed synthesis of ampicillin and benzylpenicillin. Biochemical Journal, 209(2), 383-90.
  • Ansari, S. A., & Satar, R. (2014). Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. Biosciences Biotechnology Research Asia.
  • Švedas, V. K., et al. (2000). Kinetics of Ampicillin Synthesis Catalyzed by Penicillin Acylase from E. coli in Homogeneous and Heterogeneous Systems.
  • de Koning, C. B., et al. (2018).
  • de Koning, C. B., et al. (2018).
  • Gotor-Fernández, V., & Gotor, V. (2016).
  • Orsavová, J., et al. (2015).

Sources

A Comparative Spectroscopic Guide: (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate and its Parent Amino Acid, L-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison between the non-proteinogenic amino acid ester, (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, and the canonical aromatic amino acid, L-Tyrosine. While both molecules share the p-hydroxyphenyl functional group, their core structures differ significantly, leading to distinct spectroscopic signatures. L-Tyrosine is a phenylalanine derivative, possessing a methylene bridge between the alpha-carbon and the aromatic ring. In contrast, this compound is a phenylglycine derivative, where the aromatic ring is directly attached to the alpha-carbon. Furthermore, the presence of a methyl ester in place of a carboxylic acid provides a key point of differentiation.

This analysis is designed for researchers, scientists, and drug development professionals who rely on precise structural elucidation and characterization. We will dissect the nuances presented by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental protocols and data.

Structural and Electronic Overview

The primary distinctions influencing the spectroscopic output are the esterification of the carboxyl group and the nature of the alpha-carbon's substitution. Esterification removes the acidic proton and the potential for zwitterionic character under neutral pH, which profoundly impacts solubility and reactivity. The direct attachment of the phenyl ring to the chiral center in the phenylglycine derivative, compared to the flexible CH₂ linker in tyrosine, alters the electronic environment and conformational freedom of the molecule.

G cluster_0 L-Tyrosine cluster_1 This compound Tyrosine Tyrosine Ester Ester

Caption: Chemical structures of L-Tyrosine and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing these two compounds, as it provides detailed information about the chemical environment of each proton and carbon atom. The primary differences will arise from the methyl ester group and the absence of the β-methylene protons in the phenylglycine derivative.

¹H NMR Spectroscopy

In L-Tyrosine, the spectrum is characterized by signals for the α-proton, the two diastereotopic β-protons, and the aromatic protons. In this compound, the β-proton signals are absent, and a new, distinct singlet for the methyl ester protons appears.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton AssignmentL-Tyrosine (in D₂O)This compound (Predicted in D₂O)Rationale for Difference
Aromatic (AA'BB') ~7.17 (d, 2H), ~6.88 (d, 2H)[1]~7.2-7.4 (d, 2H), ~6.8-6.9 (d, 2H)Minor shifts due to different electronic effects of the α-substituent.
α-Proton (α-H) ~3.92 (t, 1H)[1]~4.5-5.0 (s, 1H)The absence of coupling to β-protons results in a singlet. The direct attachment to the phenyl ring causes a downfield shift.
β-Protons (β-H₂) ~3.02 & ~3.17 (dd, 2H)[1]N/AThis group is absent in the phenylglycine structure.
Methyl Ester (-OCH₃) N/A~3.7 (s, 3H)Signature peak for the methyl ester functionality.
Labile (-OH, -NH₂) Not observed in D₂O (exchanged)Not observed in D₂O (exchanged)Labile protons exchange with the deuterium solvent.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information. The most telling differences are the presence of the ester carbonyl and methoxy carbons in the ester derivative and the absence of the β-carbon signal.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon AssignmentL-Tyrosine (in Water)This compound (Predicted)Rationale for Difference
Carbonyl (C=O) ~177.1[1]~172-175Ester carbonyls are typically slightly upfield compared to carboxylic acids.
α-Carbon (α-C) ~59.0[1]~58-62The chemical environment is different but the shift may not be drastically changed.
β-Carbon (β-C) ~38.4[1]N/AThis carbon is absent in the phenylglycine structure.
Aromatic C-ipso ~129.5[1]~128-130Carbon attached to the Cα-substituent.
Aromatic C-ortho ~133.5[1]~130-132Carbons ortho to the Cα-substituent.
Aromatic C-meta ~118.6[1]~115-117Carbons meta to the Cα-substituent.
Aromatic C-para (C-OH) ~157.8[1]~158-160Carbon bearing the hydroxyl group.
Methyl Ester (-OCH₃) N/A~52-55Signature peak for the methyl ester carbon.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to the vibrational modes of functional groups. The conversion of a carboxylic acid to a methyl ester results in a clear and diagnostically significant change in the carbonyl stretching frequency.

  • L-Tyrosine: The spectrum is dominated by features of a zwitterionic amino acid. A very broad absorption is typically observed from 2500-3300 cm⁻¹, corresponding to the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium group (-NH₃⁺)[2]. The C=O stretch of the carboxylate is found around 1598-1735 cm⁻¹[3].

  • This compound: The defining feature is a strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically appearing between 1730-1750 cm⁻¹ . The very broad O-H absorption of the carboxylic acid is absent. A broad peak for the phenolic O-H and sharper peaks for the N-H stretch of the primary amine (-NH₂) would be expected around 3200-3400 cm⁻¹.

Table 3: Key Comparative IR Frequencies (cm⁻¹)

Vibrational ModeL-TyrosineThis compoundKey Differentiator
O-H Stretch (Phenol) ~3200 (broad)[2]~3300 (broad)Overlaps with N-H stretches, less useful for direct comparison.
N-H Stretch (Amine/Ammonium) ~3000-3200 (broad, part of zwitterion)~3300-3400 (two sharper bands for -NH₂)Change from a charged -NH₃⁺ to a neutral -NH₂ group.
O-H Stretch (Carboxylic Acid) ~2500-3300 (very broad)[2]N/AAbsence is a key indicator of the ester.
C=O Stretch (Carbonyl) ~1735 (acid form)[3]~1730-1750 (sharp)Primary diagnostic feature. Shift from a broad carboxylate/acid peak to a sharp ester peak.
C-O Stretch (Ester) N/A~1150-1250Strong band characteristic of the C-O-C ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, crucially, structural information through fragmentation patterns. Although both compounds are isomers with the same nominal mass (181 g/mol ), their fragmentation under techniques like Electrospray Ionization (ESI-MS/MS) will be completely different.

  • L-Tyrosine (MW: 181.19 g/mol ): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 182 is observed. A characteristic fragmentation pathway is the loss of the carboxyl group as formic acid (HCOOH, 46 Da) or the loss of H₂O and CO (46 Da), leading to a major fragment ion at m/z 136 . This fragment corresponds to the stable benzyl-amine structure formed after cleavage.[4]

  • This compound (MW: 181.19 g/mol ): The protonated molecule [M+H]⁺ is also observed at m/z 182. However, the primary fragmentation will involve the ester group. A characteristic loss would be the methoxycarbonyl radical (•COOCH₃, 59 Da) or methanol (CH₃OH, 32 Da). The loss of the entire methyl formate group (HCOOCH₃, 60 Da) is also plausible, leading to a fragment at m/z 122 .

Table 4: Predicted ESI-MS Fragmentation

CompoundMolecular Ion [M+H]⁺ (m/z)Key Fragment Ion(s) (m/z)Neutral Loss
L-Tyrosine 182136H₂O + CO (46 Da)
This compound 182122 or 150HCOOCH₃ (60 Da) or CH₃OH (32 Da)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For both compounds, the chromophore is the p-hydroxyphenyl group. Because this part of the molecule is identical, their UV-Vis spectra are expected to be very similar, making this technique less effective for distinguishing between them.

Both compounds should exhibit two primary absorption bands characteristic of the phenol chromophore.[5][6]

  • An intense band at ~224 nm .

  • A less intense band at ~275 nm .[6][7]

Ionization of the phenolic hydroxyl group under basic conditions (pH > 10) causes a bathochromic (red) shift of the 275 nm peak to about 294 nm , which can be used to confirm the presence of the phenol group in both molecules.[8]

Experimental Protocols & Workflow

To obtain high-quality, comparable data, rigorous and consistent experimental procedures are paramount.

Workflow for Spectroscopic Comparison

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison SamplePrep Accurately weigh samples (5-10 mg for NMR, 1 mg for IR/MS/UV) Solubilize Dissolve in appropriate solvent (e.g., D₂O for NMR, Methanol for UV/MS) SamplePrep->Solubilize NMR ¹H & ¹³C NMR (e.g., 400 MHz Spectrometer) Solubilize->NMR IR FT-IR (e.g., KBr pellet or ATR) Solubilize->IR MS High-Resolution MS (e.g., ESI-QTOF) Solubilize->MS UV UV-Vis Spectrophotometer (200-400 nm scan) Solubilize->UV Process Process spectra (baseline correction, peak picking) NMR->Process IR->Process MS->Process UV->Process Assign Assign signals to molecular structure Process->Assign Compare Tabulate and compare key spectral features Assign->Compare Conclude Draw structural conclusions Compare->Conclude

Caption: General experimental workflow for comparative spectroscopic analysis.

Protocol 1: NMR Sample Preparation and Acquisition
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, for exchange of labile protons, or DMSO-d₆ if labile protons are to be observed).

    • Vortex briefly to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

  • Causality: D₂O is chosen to simplify the spectrum by removing the signals from -OH and -NH₂ protons, allowing for unambiguous assignment of the carbon-bound protons.[9]

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Objective: To obtain vibrational spectra of the functional groups.

  • Methodology (KBr Pellet Technique):

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Grind the mixture together thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.

  • Causality: The KBr matrix is transparent to IR radiation in the mid-IR region and provides a non-interacting medium to hold the solid sample in the beam path.[1]

Protocol 3: UV-Vis Sample Preparation and Acquisition
  • Objective: To determine the absorption characteristics of the aromatic chromophore.

  • Methodology:

    • Prepare a stock solution of the sample (e.g., 1 mg/mL) in a UV-transparent solvent like methanol or water.

    • Perform serial dilutions to obtain a final concentration in the micromolar (µM) range, aiming for a maximum absorbance between 0.1 and 1.0.

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

    • Record the absorption spectrum from 400 nm down to 200 nm.

  • Causality: Quartz cuvettes are used because glass and plastic absorb significantly in the UV region, which would interfere with the measurement.[6]

Conclusion

While this compound and L-Tyrosine are structural isomers sharing a common phenolic chromophore, their spectroscopic properties are markedly different. NMR and Mass Spectrometry are the most definitive techniques for their differentiation. The presence of a methyl ester singlet in ¹H NMR, a distinct ester carbonyl stretch in IR, and a unique fragmentation pattern in MS (loss of 60 or 32 Da vs. 46 Da) provide unambiguous evidence for the ester structure. Conversely, the absence of β-proton signals in the NMR of the phenylglycine derivative clearly distinguishes it from the phenylalanine backbone of L-Tyrosine. UV-Vis spectroscopy, while useful for confirming the presence of the p-hydroxyphenyl group, is not a primary tool for distinguishing between these two specific isomers. This guide provides the foundational data and protocols necessary for confident characterization in a research or quality control setting.

References

  • FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. - ResearchGate. Available at: [Link]

  • Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. (d) Emission spectrum of Ce 3+ - ResearchGate. Available at: [Link]

  • UV-Visible absorption spectroscopy and Z-scan analysis - IOSR Journal. Available at: [Link]

  • UV absorption spectrum of L-tyrosine at concentrations 1.5 mMto3.0 í µí¼‡í µí - ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158) - Human Metabolome Database. Available at: [Link]

  • L-Tyrosine - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

  • 1 H NMR spectrum of L-tyrosine hydrochloride. - ResearchGate. Available at: [Link]

  • L-Tyrosine | C9H11NO3 - PubChem. Available at: [Link]

  • L-Tyrosine - PhotochemCAD. Available at: [Link]

  • FT-IR spectra of (a) pure L-tyrosine, (b) L-tyrosine-stabilized AgNPs,... - ResearchGate. Available at: [Link]

  • A Solid-State 17O NMR Study of l-Tyrosine in Different Ionization States - ACS Publications. Available at: [Link]

  • Spectrophotometric-methods-for-the-determination-of-L-tyrosine-in-pharmaceutical-formulations.pdf - ResearchGate. Available at: [Link]

  • Calculated spectra of l-tyrosine in its zwitterionic form. (a) UV-vis... - ResearchGate. Available at: [Link]

  • Tyrosine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • BMRB entry bmse000051 - L-Tyrosine. Available at: [Link]

  • UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. Available at: [Link]

  • L-Tyrosine, 3TMS derivative - the NIST WebBook. Available at: [Link]

  • The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. - ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is rightfully on discovery and innovation. However, the integrity of our work extends beyond the benchtop to the responsible management of the chemical reagents we use. (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate, a valuable building block in pharmaceutical development, requires careful and informed handling from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.

The procedures outlined here are grounded in established safety protocols and regulatory standards. The fundamental principle is waste minimization and containment. Never should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer.[1][2][3][4][5] Such actions can lead to environmental contamination and place your institution at risk of significant regulatory penalties.[1]

Part 1: Hazard Identification and Pre-Disposal Safety

Before disposal, it is crucial to understand the hazards associated with this compound. This compound is a derivative of a phenolic amino acid, and its structure informs its potential risks. While some safety data sheets (SDS) may have limited data, related compounds exhibit skin, eye, and respiratory irritation.[3][6] The precautionary principle dictates we handle it with care.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard CategoryDescriptionRequired PPE
Skin Contact May cause skin irritation.[6]Nitrile or neoprene gloves, fully buttoned lab coat.[5][7] Change gloves frequently, especially after direct handling.[5]
Eye Contact May cause serious eye irritation.[3][6]ANSI-approved safety goggles or a face shield with goggles.[3][5]
Inhalation May cause respiratory irritation if handled as a dust or aerosol.[6]Use only in a well-ventilated area or a certified chemical fume hood.[4][7][8]
Ingestion Harmful if swallowed.[6]Do not eat, drink, or smoke in laboratory areas.[7][9] Wash hands thoroughly after handling.[9]

All handling and preparation for disposal of this compound must occur within a designated and properly functioning chemical fume hood to minimize inhalation exposure.[4][10] Ensure an ANSI-approved eyewash station and safety shower are immediately accessible and unobstructed.[9][10]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process of segregation, containment, and transfer. The core objective is to ensure the waste is clearly identified, safely stored, and handled by authorized personnel for final disposition, which is typically high-temperature incineration.[11][12]

Immediately upon generation, the waste must be segregated. Do not mix this waste with other chemical streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) office.[11][13]

  • Unused or Expired Product: Keep in its original, sealed container.

  • Contaminated Labware: Items like pipette tips, gloves, and weigh boats with trace contamination should be collected in a dedicated, sealable container separate from other hazardous waste.[4] This container should be puncture-proof and clearly labeled.[4]

  • Solutions: Aqueous or solvent solutions containing the compound must be collected in a compatible, shatter-proof container (plastic is often preferred over glass).[2][12] The container must have a secure, leak-proof screw cap.[1][13]

Containment is critical to prevent accidental release.[11]

  • Select a Compatible Container: The container must not react with the chemical waste.[1][13] For solid waste, a sealable plastic bag or tub is appropriate.[7] For liquid waste, use a high-density polyethylene (HDPE) or other chemically resistant bottle.[14]

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[14]

  • Label Immediately and Accurately: This is a mandatory regulatory requirement.[2][15] Affix a hazardous waste tag provided by your EHS office.[16] The label must include:

    • The words "Hazardous Waste".[2]

    • The full, unabbreviated chemical name: "this compound".[2]

    • For mixtures, list all components and their approximate percentages.[13]

    • The date waste accumulation started.[2][16]

    • The specific hazards (e.g., "Irritant").[2]

Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[13][16] This area must be:

  • At or near the point of waste generation.[16]

  • Under the control of laboratory personnel.[14]

  • Away from drains, heat sources, or incompatible chemicals.[10][11]

  • Preferably within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[1][14]

When the waste container is full (or within the time limits set by your institution, often 90 days), arrange for pickup by your EHS department or a licensed hazardous waste contractor.[14] Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form or a paper manifest.[2][4]

Never attempt to treat or dispose of the chemical yourself. Final disposal must be conducted at an approved waste disposal plant, typically via incineration, which ensures the complete destruction of the compound.[6]

Part 3: Disposal Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize Waste Stream ppe->characterize solid_waste Solid Waste (Contaminated Labware, Spills) characterize->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) characterize->liquid_waste Liquid unused_product Unused/Expired Product characterize->unused_product Unused contain_solid Step 3a: Collect in a Puncture-Proof, Sealable Container solid_waste->contain_solid contain_liquid Step 3b: Collect in a Compatible, Leak-Proof Bottle (HDPE) liquid_waste->contain_liquid contain_unused Step 3c: Keep in Original, Sealed Container unused_product->contain_unused label Step 4: Affix Hazardous Waste Label - Full Chemical Name - Hazards & Date contain_solid->label contain_liquid->label contain_unused->label store Step 5: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store request Step 6: Request Pickup from EHS / Licensed Contractor store->request

Caption: Decision workflow for safe disposal of chemical waste.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved January 3, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 3, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved January 3, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Retrieved January 3, 2026, from [Link]

  • Standard Operating Procedure - Phenol. (n.d.). Yale Environmental Health & Safety. Retrieved January 3, 2026, from [Link]

  • Proper Handling and Disposal of Laboratory Waste. (2017). JoVE. Retrieved January 3, 2026, from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Mount St. Charles Academy. Retrieved January 3, 2026, from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, Michigan State University. Retrieved January 3, 2026, from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 3, 2026, from [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022). University of Tennessee Health Science Center. Retrieved January 3, 2026, from [Link]

  • How can I dispose phenol? (2015). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Fact Sheet: Phenol. (n.d.). UC Berkeley Office of Environment, Health & Safety. Retrieved January 3, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Handling (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with specialized chemical intermediates like (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride (CAS: 57591-61-4) demands a commitment to safety that is as rigorous as our science.[1][2] This compound, a key building block in pharmaceutical synthesis, is generally a stable, white to off-white crystalline powder.[2] However, its handling requires a nuanced understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of our research.

This guide moves beyond a simple checklist. It provides a procedural and logistical framework for the safe handling, use, and disposal of this compound, grounded in the causality behind each safety recommendation. Our goal is to create a self-validating system of safety, where every action is a conscious and informed choice.

Hazard Assessment: A Foundation of Precaution

The available safety data for this compound and its hydrochloride salt can be inconsistent across different suppliers, with some datasheets lacking complete GHS classification.[1] However, several sources indicate potential hazards that necessitate a conservative approach. When data is incomplete, we must operate under the assumption that the material is hazardous until proven otherwise. The primary risks are associated with its potential for irritation and harm upon direct contact or inhalation, especially in its powdered form.[3][4]

Table 1: GHS Hazard Classification Summary

Hazard Code Hazard Statement Source(s)
H302 Harmful if swallowed [3][4][5]
H312 Harmful in contact with skin [3]
H315 Causes skin irritation [4][5]
H319 Causes serious eye irritation [4][5]
H332 Harmful if inhaled [3]

| H335 | May cause respiratory irritation |[4] |

These classifications mandate that all handling procedures are designed to prevent the generation of dust and to eliminate any possibility of skin, eye, or respiratory exposure.

Core Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure being performed. The following recommendations establish the minimum required protection.

Eye and Face Protection

The Rationale: The compound is classified as a serious eye irritant.[4][5] Any airborne particulate matter could cause significant discomfort, redness, or even damage upon contact with the eyes.

  • Minimum Requirement: At all times when handling the solid or its solutions, wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Enhanced Protection: During procedures with a high risk of splashing (e.g., transferring solutions, vigorous mixing), a face shield must be worn in addition to safety goggles.[6][7] Standard safety glasses do not provide an adequate seal against fine dust or splashes and are not sufficient.[3]

Skin and Body Protection

The Rationale: The compound is categorized as harmful in contact with skin and a skin irritant.[3][4] Direct contact can lead to irritation, and absorption through the skin may be harmful.

  • Gloves: Handle the material with chemical-impermeable gloves at all times.[1][3] Nitrile gloves are a common and effective choice, but it is critical to inspect them for tears or punctures before each use. For prolonged work or when using solvents, consult a glove compatibility chart to ensure the chosen material offers adequate protection and breakthrough time. Always wash hands with soap and water after removing gloves.[3]

  • Lab Coat/Clothing: A professional lab coat is mandatory. For larger-scale operations or situations with a high risk of contamination, consider wearing impervious or disposable chemical-resistant coveralls.[1][8] Work clothes should be laundered separately from personal clothing.[3]

Respiratory Protection

The Rationale: Inhalation of the powdered form is harmful and may cause respiratory irritation.[3][4] The primary engineering control is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[4][9]

  • Standard Operations: When handling small quantities within a fume hood, respiratory protection may not be necessary.

  • Required Use: If a fume hood is unavailable, if dust formation is unavoidable (e.g., during large-scale weighing or transfers), or if irritation is experienced, respiratory protection is mandatory.[1] A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95, P100) or a full-face respirator should be used as part of a comprehensive respiratory protection program.[1][3][6]

Table 2: PPE Selection Matrix

Task Eye/Face Protection Skin Protection Respiratory Protection
Storage/Transport (Sealed Container) Safety Glasses Lab Coat Not Required
Weighing Solid Compound Safety Goggles Nitrile Gloves, Lab Coat Required if outside a fume hood
Preparing Solutions (in fume hood) Safety Goggles Nitrile Gloves, Lab Coat Not Required
Transferring Solutions Safety Goggles & Face Shield Nitrile Gloves, Lab Coat Not Required

| Large Spill Cleanup | Safety Goggles & Face Shield | Chemical-Resistant Gloves & Coveralls | NIOSH-approved Respirator |

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential workflow is crucial for minimizing exposure and ensuring reproducible, safe outcomes.

Step 1: Pre-Handling Preparation
  • Area Designation: Designate a specific area for handling the compound, preferably inside a chemical fume hood. Ensure the work surface is clean and uncluttered.

  • Verify Equipment: Confirm that the fume hood has a current certification and is functioning correctly. Ensure an eyewash station and safety shower are accessible and unobstructed.[4][9]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers before retrieving the chemical. This minimizes traffic in and out of the designated handling area.

  • Don PPE: Put on all required PPE as dictated by the task in Table 2. Ensure gloves are pulled over the cuffs of the lab coat.

Step 2: Handling the Compound
  • Retrieve Chemical: Transport the sealed container of this compound to the designated fume hood.

  • Weighing: Perform all weighing operations on a draft shield or within the fume hood to prevent air currents from dispersing the powder. Use non-sparking tools if there is any fire risk.[1]

  • Transfers: Handle the solid gently to avoid creating dust.[1][3] If transferring the powder to a flask for dissolution, do so slowly and carefully.

  • Container Sealing: Immediately after dispensing the required amount, securely seal the primary container.[3] Clean any residual powder from the container's exterior with a damp wipe before returning it to storage.

  • Work Practice: Do not eat, drink, or smoke in the laboratory.[3] Limit all unnecessary personal contact with the chemical.[3]

Step 3: Post-Handling and Cleanup
  • Decontamination: Wipe down the work surface, balance, and any equipment used with an appropriate solvent or cleaning agent.

  • Waste Segregation: Place all disposable materials (weigh boats, contaminated wipes, gloves) into a clearly labeled, sealed waste bag or container for disposal.[3]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/goggles, and finally the lab coat.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[4][9]

Emergency and Disposal Plan

Accidental Release Measures
  • Minor Spill (Solid):

    • Restrict access to the area.

    • Wearing appropriate PPE, gently sweep or vacuum the spilled material.[3] DO NOT use compressed air, as this will generate dust.[3]

    • Place the collected material into a sealed, labeled container for disposal.[3][9]

  • Major Spill:

    • Evacuate personnel to a safe, upwind area.[3]

    • Alert the appropriate emergency response team or fire brigade, informing them of the material's identity and location.[3]

    • Prevent the spill from entering drains or waterways.[3][9]

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Disposal Protocol

All waste containing this compound must be treated as chemical waste.

  • Collect and store waste material in suitable, closed, and clearly labeled containers.[1]

  • Arrange for disposal through a licensed professional waste disposal service. Adhere to all local, state, and federal environmental regulations.[9]

Visual Workflow: Safe Handling Protocol

Safe_Handling_Workflow cluster_prep Step 1: Preparation cluster_handling Step 2: Handling (in Fume Hood) cluster_cleanup Step 3: Cleanup & Disposal Prep Designate Area & Verify Safety Equipment Assemble Assemble All Materials & Waste Bins Prep->Assemble Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assemble->Don_PPE Weigh Weigh Compound (Avoid Dust Generation) Don_PPE->Weigh Transfer Transfer & Use Compound Weigh->Transfer Seal Securely Reseal Primary Container Transfer->Seal Spill Spill Occurs? Seal->Spill Decon Decontaminate Work Surface & Equipment Dispose_Waste Segregate & Seal Contaminated Waste Decon->Dispose_Waste Remove_PPE Remove PPE (Gloves First) Dispose_Waste->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash End End Wash->End Start Start Start->Prep Spill->Decon No Emergency Execute Emergency Spill Protocol Spill->Emergency Yes Emergency->Decon

Caption: Workflow for handling this compound.

References

  • CHEMM. Personal Protective Equipment (PPE).[Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.[Link]

  • Health and Safety Authority (HSA). A Guide to Non-Respiratory Personal Protective Equipment (PPE).[Link]

  • Global Info-Marketing. this compound Hydrochloride Product Specification.[Link]

  • PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate.[Link]

  • CP Lab Safety. (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride, min 97%, 100 grams.[Link]

  • PubChem. (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid.[Link]

  • PubChem. Methyl (2-hydroxyphenyl)acetate.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.